DL-N-FMOC-2'-METHYLPHENYLALANINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135944-06-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135944-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
DL-N-FMOC-2'-METHYLPHENYLALANINE chemical properties
An In-Depth Technical Guide to DL-N-FMOC-2'-METHYLPHENYLALANINE: Properties, Applications, and Protocols for Advanced Peptide Synthesis
Abstract
This compound is a non-canonical amino acid derivative that serves as a pivotal building block in modern peptide chemistry. The strategic placement of a methyl group at the ortho position of the phenylalanine side chain introduces unique steric and hydrophobic properties, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group enables its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, core applications in peptide science, and detailed, field-proven protocols for its use. It is designed to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this compound in the synthesis of advanced peptides and peptidomimetics.
Core Chemical Identity and Physicochemical Properties
This compound is a racemic mixture of the D and L enantiomers of N-Fmoc protected 2-methylphenylalanine. The Fmoc group provides a temporary, base-labile shield for the α-amino group, a cornerstone of the orthogonal protection strategy in modern peptide synthesis.[1] The 2-methylphenyl side chain imparts significant steric bulk and increased hydrophobicity compared to its parent amino acid, phenylalanine. This modification is a key tool for modulating peptide conformation, enhancing stability against enzymatic degradation, and improving pharmacokinetic profiles.[][3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | [4] |
| Synonyms | FMOC-DL-2'-METHYLPHE, N-FMOC-DL-2'-METHYLPHENYLALANINE | [5] |
| CAS Number | 135944-06-8 | [5] |
| Molecular Formula | C₂₅H₂₃NO₄ | [5][6] |
| Molecular Weight | 401.46 g/mol | [5][6] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 157-164 °C | [5] |
| Purity | Typically ≥97-98% (HPLC) | [5][6] |
| Storage | 0 - 8 °C, sealed in a dry environment | [5][6] |
Solubility Profile: While quantitative solubility data is not extensively published, this compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents essential for SPPS.[7]
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Insoluble: Water, Diethyl ether, Hexanes.
The choice of solvent is critical; DMF and NMP are preferred for their ability to efficiently solvate the growing peptide chain and dissolve reagents, which is crucial for achieving high coupling efficiencies.[8]
Spectroscopic Characterization (Predicted)
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is expected to show characteristic signals for each part of the molecule. Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.8 | Broad Singlet | Highly deshielded, exchangeable with D₂O. |
| Amide (-NH) | ~7.8 - 8.0 | Doublet | Coupled to the α-proton. |
| Fmoc Aromatic | 7.2 - 7.9 | Multiplets | Complex pattern from the 8 protons of the fluorenyl group.[9] |
| Phenyl Aromatic | 7.0 - 7.2 | Multiplets | Pattern from the 4 protons on the 2-methylphenyl ring. |
| α-CH | ~4.1 - 4.3 | Multiplet | Coupled to both the amide proton and the β-protons. |
| Fmoc -CH₂- & -CH- | ~4.1 - 4.3 | Multiplet | Methylene and methine protons of the Fmoc group, often overlapping with the α-CH.[9] |
| β-CH₂ | ~2.9 - 3.2 | Multiplet | Diastereotopic protons adjacent to the phenyl ring. |
| Methyl (-CH₃) | ~2.3 | Singlet | Characteristic signal for the ortho-methyl group on the phenyl ring. |
2.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups within the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (Broad) |
| ~3300 | N-H (Amide) | Stretching |
| ~3060, ~3030 | C-H (Aromatic) | Stretching |
| ~2950, ~2850 | C-H (Aliphatic) | Stretching |
| ~1720 - 1680 | C=O (Urethane & Carboxylic Acid) | Stretching (Strong, often overlapping) |
| ~1650 | C=O (Amide II band) | Bending |
| ~1540 | N-H (Amide II band) | Bending |
| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching |
2.3 Mass Spectrometry (MS) In Electrospray Ionization (ESI) Mass Spectrometry, the compound is expected to be readily detected in negative ion mode.
-
[M-H]⁻: Predicted at m/z 400.45
-
[M+Na]⁺: Predicted at m/z 424.44
-
[M+H]⁺: Predicted at m/z 402.46
Core Applications in Peptide Science
The utility of this compound stems from its dual-functionality: the Fmoc group for synthesis and the modified side chain for influencing peptide properties.
3.1 Solid-Phase Peptide Synthesis (SPPS) This compound is a cornerstone building block for introducing non-canonical residues into peptide sequences via Fmoc-SPPS.[][6] The general workflow is an iterative cycle of deprotection, activation, and coupling.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
The ortho-methyl group introduces significant steric hindrance. This can slow down the coupling reaction. To ensure complete incorporation, extended coupling times or the use of more potent coupling reagents (e.g., HATU, COMU) may be necessary, especially when coupling to a sterically hindered N-terminus.[10]
3.2 Impact on Peptide Structure and Function Incorporating 2-methylphenylalanine into a peptide sequence can profoundly alter its biological and physical properties:
-
Conformational Rigidity: The bulky ortho-methyl group restricts the rotational freedom (chi angles) of the side chain, forcing the peptide backbone into specific conformations. This is a powerful strategy for stabilizing secondary structures like β-turns or helical motifs.
-
Enzymatic Stability: The steric shield provided by the methyl group can prevent or slow proteolytic degradation by making the adjacent peptide bonds inaccessible to proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[3]
-
Binding Affinity: By locking the peptide into a bioactive conformation, the binding affinity and specificity for a target receptor or enzyme can be significantly enhanced.
Experimental Protocols & Workflows
4.1 Protocol: Manual Incorporation of this compound (0.1 mmol Scale)
This protocol describes a single coupling cycle using HBTU as the activating agent. It assumes the synthesis has already started and you are coupling onto a free amine on the resin.
Materials:
-
Peptide synthesis vessel
-
N₂ line for agitation
-
This compound (120.5 mg, 0.3 mmol, 3 eq.)
-
HBTU (110.9 mg, 0.29 mmol, 2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)
-
Resin with free N-terminal amine (0.1 mmol scale)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group from the previous residue has been removed and the resin has been thoroughly washed with DMF (5 x 10 mL). A positive Kaiser test (deep blue beads) confirms the presence of the free primary amine.
-
-
Amino Acid Activation:
-
In a separate glass vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in ~2 mL of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Vortex the mixture for 1-2 minutes. The solution will typically change color (e.g., to yellow), indicating activation.
-
-
Coupling Reaction:
-
Drain the DMF from the synthesis vessel containing the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture with a gentle stream of N₂ or on a shaker for 2-4 hours at room temperature. Causality Note: The extended coupling time is recommended to overcome the steric hindrance of the ortho-methyl group.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive, continue coupling for another 1-2 hours or consider a double-coupling step.
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
-
Fmoc Deprotection (for the next cycle):
-
Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.[11]
-
Drain and wash the resin thoroughly with DMF (7 x 10 mL) to remove all traces of piperidine and dibenzofulvene adducts. The resin is now ready for the next coupling cycle.
-
4.2 Post-Synthesis Workflow
Caption: Standard workflow from synthesized peptide-resin to final pure product.
Safety, Handling, and Storage
-
Safety: this compound is intended for research and development use only.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. As with all amino acid derivatives, care should be taken to avoid cross-contamination.
-
Storage: To ensure long-term stability and maintain purity, the compound should be stored tightly sealed in a cool, dry place. The recommended storage temperature is refrigerated at 0 - 8 °C.[5][6]
Conclusion
This compound is more than a simple amino acid derivative; it is a strategic tool for peptide design. Its sterically demanding side chain offers a reliable method for inducing conformational constraints and enhancing metabolic stability, while its Fmoc-protected amine ensures compatibility with the most widely used and robust synthesis methodologies. By understanding its chemical properties, spectroscopic characteristics, and the nuances of its application in SPPS, researchers can effectively harness this powerful building block to advance the frontiers of peptide science, from fundamental biochemical studies to the development of next-generation peptide therapeutics.
References
-
The Importance of High-Purity Fmoc-D-2-Methylphenylalanine in Research. (n.d.). Boron Molecular. Retrieved from [Link]
-
The Chemical Properties and Applications of Fmoc-D-2-Methylphenylalanine. (n.d.). Boron Molecular. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-4-(2-methylphenyl)-DL-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
PubChem. (n.d.). (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). National Center for Biotechnology Information. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 377-393. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
Sources
- 1. Fmoc-L-phe(2-OH)-OH | C24H21NO5 | CID 40429679 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine 95% | CAS: 2354533-08-5 | AChemBlock [achemblock.com]
- 5. This compound | 135944-06-8 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 10. FMOC-D-2-METHYLPHENYLALANINE | 352351-63-4 [chemicalbook.com]
- 11. biomall.in [biomall.in]
Synthesis of DL-N-FMOC-2'-Methylphenylalanine: A Comprehensive Technical Guide for Advanced Research
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of DL-N-FMOC-2'-methylphenylalanine, a valuable non-canonical amino acid for peptide synthesis and drug discovery. The guide details two primary synthetic routes for the precursor, DL-2'-methylphenylalanine, namely the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis. A robust, field-proven protocol for the subsequent N-terminal protection with the fluorenylmethyloxycarbonyl (FMOC) group is provided. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles and expert insights into experimental choices, potential challenges, and purification strategies. The guide includes detailed characterization data, workflow visualizations, and a comprehensive list of references to support further investigation.
Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery
The incorporation of non-canonical amino acids into peptide and small molecule therapeutics offers a powerful strategy to enhance pharmacological properties. These unique building blocks can impart increased metabolic stability, improved receptor binding affinity and selectivity, and novel conformational constraints. This compound, in particular, introduces a sterically demanding ortho-methyl group on the phenyl ring, which can significantly influence peptide secondary structure and resistance to enzymatic degradation. The FMOC protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into complex peptide chains.[1][2][3] This guide provides the necessary technical details to empower researchers to synthesize this valuable compound in-house, ensuring a reliable supply for their discovery programs.
Strategic Overview of the Synthesis
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the racemic amino acid precursor, DL-2'-methylphenylalanine. Two classical and reliable methods are presented: the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis. The second stage is the protection of the amino group with the FMOC moiety.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of DL-2'-Methylphenylalanine Precursor
Method A: The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[4] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Caption: Simplified mechanism of the Strecker synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzaldehyde | 120.15 | 12.0 g | 0.1 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 |
| Ammonia (28% aq. sol.) | 17.03 | 20 mL | ~0.3 |
| Methanol | 32.04 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in 50 mL of water in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add 20 mL of 28% aqueous ammonia solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 2-methylbenzaldehyde dissolved in 50 mL of methanol from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Transfer the remaining aqueous solution to a round-bottom flask and add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours to hydrolyze the aminonitrile.
-
Cool the solution to room temperature and neutralize to pH 6-7 with a concentrated sodium hydroxide solution. The amino acid will precipitate.
-
Collect the crude product by filtration, wash with cold water, and then with a small amount of ethanol.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure DL-2'-methylphenylalanine.
Method B: The Erlenmeyer-Plöchl Azlactone Synthesis
This method involves the condensation of an N-acylglycine with an aldehyde to form an azlactone (oxazolone), which is then hydrolyzed and reduced to the desired amino acid.[1][5]
Caption: Simplified mechanism of the Erlenmeyer-Plöchl synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hippuric Acid | 179.17 | 17.9 g | 0.1 |
| Acetic Anhydride | 102.09 | 30.6 g | 0.3 |
| Anhydrous Sodium Acetate | 82.03 | 8.2 g | 0.1 |
| 2-Methylbenzaldehyde | 120.15 | 12.0 g | 0.1 |
| Sodium Amalgam (2.5%) | - | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask, mix hippuric acid, anhydrous sodium acetate, and 2-methylbenzaldehyde.
-
Add acetic anhydride and heat the mixture at 100 °C for 2 hours with constant stirring.
-
Cool the reaction mixture and add ethanol to precipitate the azlactone. Filter and wash the solid with cold ethanol.
-
Hydrolyze the azlactone by refluxing with a 10% sodium hydroxide solution for 4 hours.
-
Acidify the solution with hydrochloric acid to precipitate the α-benzamido-2-methylcinnamic acid.
-
Reduce the unsaturated intermediate using a sodium amalgam in an ethanol/water mixture until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Hydrolyze the benzoyl group by refluxing with concentrated hydrochloric acid for 6 hours.
-
Neutralize the solution to precipitate DL-2'-methylphenylalanine.
-
Purify by recrystallization as described in the Strecker synthesis protocol.
Part 2: N-Fmoc Protection of DL-2'-Methylphenylalanine
The protection of the amino group is achieved by reacting DL-2'-methylphenylalanine with an FMOC-donating reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[6][7]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks the carbonyl carbon of Fmoc-OSu. The N-hydroxysuccinimide is a good leaving group, facilitating the reaction.
Caption: Mechanism of N-Fmoc protection using Fmoc-OSu.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| DL-2'-Methylphenylalanine | 179.22 | 17.9 g | 0.1 |
| Fmoc-OSu | 337.33 | 35.4 g | 0.105 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 21.0 g | 0.25 |
| 1,4-Dioxane | 88.11 | 200 mL | - |
| Water | 18.02 | 200 mL | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
| Hexane | 86.18 | 200 mL | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
Procedure:
-
Dissolve DL-2'-methylphenylalanine and sodium bicarbonate in a mixture of 200 mL of water and 200 mL of 1,4-dioxane in a large beaker or flask with vigorous stirring.
-
In a separate container, dissolve Fmoc-OSu in 100 mL of 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution over a period of 30 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with two 100 mL portions of diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The product will precipitate as a white solid.
-
Extract the product with three 150 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an ethyl acetate/hexane mixture.
Characterization and Quality Control
Thorough characterization of the final product is crucial to ensure its identity, purity, and suitability for downstream applications. The following are expected analytical data for this compound, based on the known spectra of similar compounds like Fmoc-phenylalanine.[8][9][10]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.77 | d | 2H | Fmoc aromatic |
| ~7.59 | d | 2H | Fmoc aromatic |
| ~7.40 | t | 2H | Fmoc aromatic |
| ~7.31 | t | 2H | Fmoc aromatic |
| ~7.2-7.0 | m | 4H | 2'-Methylphenyl |
| ~5.25 | d | 1H | NH |
| ~4.70 | q | 1H | α-CH |
| ~4.40 | d | 2H | Fmoc CH₂ |
| ~4.22 | t | 1H | Fmoc CH |
| ~3.25 | m | 2H | β-CH₂ |
| ~2.35 | s | 3H | 2'-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.5 | C=O (acid) |
| ~156.0 | C=O (Fmoc) |
| ~143.8, 141.3 | Fmoc aromatic (quaternary) |
| ~136.5, 135.0 | 2'-Methylphenyl (quaternary) |
| ~130.5, 129.0, 127.8, 127.1, 126.0, 125.2, 120.0 | Aromatic CH |
| ~67.2 | Fmoc CH₂ |
| ~54.0 | α-CH |
| ~47.2 | Fmoc CH |
| ~38.0 | β-CH₂ |
| ~19.5 | 2'-CH₃ |
FTIR (ATR):
-
~3300 cm⁻¹: N-H stretch (amide)
-
~3000-2850 cm⁻¹: C-H stretch (aromatic and aliphatic)
-
~1720 cm⁻¹: C=O stretch (carboxylic acid)
-
~1690 cm⁻¹: C=O stretch (urethane)
-
~1530 cm⁻¹: N-H bend (amide II)
Mass Spectrometry (ESI-MS):
-
Calculated for C₂₅H₂₃NO₄ [M-H]⁻: 400.16
-
Calculated for C₂₅H₂₃NO₄Na [M+Na]⁺: 424.15
Conclusion
This technical guide provides two robust and well-established methods for the synthesis of the valuable non-canonical amino acid precursor, DL-2'-methylphenylalanine, and a detailed, optimized protocol for its subsequent N-Fmoc protection. By offering a deep dive into the reaction mechanisms, experimental procedures, and characterization data, this document serves as a comprehensive resource for researchers in peptide chemistry and drug discovery. The ability to synthesize custom amino acid derivatives like this compound is a critical capability for any research program aiming to push the boundaries of peptide and small molecule therapeutics.
References
-
The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.
- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 89-98.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.
-
Strecker amino acid synthesis. (2023, December 19). In Wikipedia. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). ChemRxiv.
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (2023, November 28). In Wikipedia. [Link]
-
PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (2003). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 80, 175.
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved January 12, 2026, from [Link]
-
Singh, V., Snigdha, K., Singh, C., & Thakur, A. K. (2015). Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. ResearchGate. [Link]
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An In-Depth Technical Guide to the Structural Analysis of DL-N-FMOC-2'-METHYLPHENYLALANINE
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide offers a comprehensive framework for the structural elucidation of DL-N-FMOC-2'-METHYLPHENYLALANINE, a non-natural amino acid derivative crucial for advanced peptide synthesis and drug development. As the complexity of synthetic peptides increases, the need for rigorous and unambiguous characterization of their building blocks becomes paramount. This document provides researchers, chemists, and drug development professionals with detailed methodologies and theoretical justifications for employing a multi-technique approach to structural analysis. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each section details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies specific to the unique structural features of this molecule: the bulky N-terminal FMOC protecting group, the racemic nature of the chiral center, and the steric and electronic influence of the ortho-methyl substitution on the phenyl ring.
Introduction: The Significance of this compound
The 9-fluorenylmethyloxycarbonyl (FMOC) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability under various coupling conditions and its facile removal under mild basic conditions (e.g., piperidine), which allows for the sequential and controlled assembly of amino acids into complex peptide chains.[2][3] This orthogonal strategy is gentler than traditional Boc/Benzyl approaches, preserving the integrity of sensitive functional groups within the peptide sequence.[3][]
The molecule in focus, this compound, is a custom-designed building block intended for specialized applications. Its key features are:
-
The Phenylalanine Core: Provides a hydrophobic and aromatic side chain.
-
The 2'-Methyl Group: This ortho-substitution on the phenyl ring introduces steric hindrance, which can be strategically used to influence peptide conformation, enforce specific folding patterns, and increase resistance to enzymatic degradation.[5][6]
-
The DL-Racemic Mixture: The presence of both D and L enantiomers allows for the exploration of stereochemistry in peptide design. Incorporating non-natural D-amino acids is a well-established strategy to enhance the proteolytic stability and modify the biological activity of synthetic peptides.[5]
Given these unique structural attributes, a thorough and unequivocal structural verification is not merely a quality control step but a fundamental requirement for its successful application in research and development.
Physicochemical Properties
A foundational step in any analysis is the confirmation of the compound's basic physical and chemical properties. This data serves as an initial identity check and is critical for subsequent experimental design.
| Property | Value | Source |
| IUPAC Name | 2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(2-methylphenyl)propanoic acid | Chem-Impex |
| Synonyms | Fmoc-L-Phe(2-Me)-OH, Fmoc-o-Me-L-Phe-OH, Fmoc-Phe(2-Me)-OH | [6] |
| CAS Number | 211637-75-1 (L-form), 352351-63-4 (D-form) | [6][7] |
| Molecular Formula | C₂₅H₂₃NO₄ | [6] |
| Molecular Weight | 401.46 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise covalent structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (protons and carbons), their connectivity, and spatial relationships.
Causality of Application
For this compound, ¹H and ¹³C NMR are indispensable for verifying the presence and connectivity of all three key structural components: the fluorenyl moiety of the FMOC group, the amino acid backbone, and the ortho-substituted phenyl ring. 2D NMR techniques can further confirm these assignments unambiguously.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[8]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for Fmoc-protected amino acids.[8] DMSO-d₆ is often preferred as it can solubilize less soluble compounds and avoids signal overlap with the aromatic region.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. This requires a longer acquisition time. Typical spectral width is 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Anticipated Spectral Data & Interpretation
The chemical shifts will provide a structural fingerprint. Below are the expected regions for the key proton and carbon signals.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~12-13 (broad) | ~173 | Acidic proton, highly deshielded. Carbonyl carbon. |
| Amide (-NH-) | ~7.9 | N/A | Coupled to α-CH, deshielded by carbonyl. |
| FMOC Aromatic (8H) | 7.2 - 7.9 | 120 - 144 | Characteristic complex multiplet pattern of the fluorenyl group.[9] |
| 2'-Methyl Phenyl (4H) | ~7.0 - 7.2 | 125 - 138 | Aromatic protons of the phenylalanine side chain. |
| FMOC -CH- & -CH₂- | ~4.2 - 4.5 | ~47 (CH), ~66 (CH₂) | Aliphatic protons of the FMOC group.[9] |
| α-CH | ~4.1 - 4.4 | ~56 | Proton attached to the chiral center. |
| β-CH₂ | ~2.8 - 3.2 | ~37 | Methylene protons adjacent to the phenyl ring. |
| 2'-Methyl (-CH₃) | ~2.3 | ~19 | Aliphatic protons of the ortho-methyl group. |
Mass Spectrometry (MS): The Molecular Weight Verdict
MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Causality of Application
For a newly synthesized or sourced compound like this compound, MS provides immediate confirmation that the correct mass is present. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the molecular formula.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or, more commonly, through coupling with an HPLC system (LC-MS).[10]
-
Ionization: Use positive ion mode to generate protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.
-
Mass Analysis: Scan a relevant mass range (e.g., m/z 100-1000) to detect the molecular ion.
-
Fragmentation (MS/MS): If required, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can help confirm the structure.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Data Interpretation
-
Molecular Ion: The primary signal to look for is the protonated molecule [M+H]⁺ at m/z 402.16. Sodium adducts [M+Na]⁺ at m/z 424.14 are also common.[11]
-
Characteristic Fragments: A hallmark of Fmoc-protected amino acids in MS/MS is the facile loss of the Fmoc group. Expect to see significant fragments corresponding to:
-
m/z 223: The protonated amino acid after loss of the fluorenyl-methylene group.
-
m/z 179: The dibenzofulvene fragment resulting from the cleavage of the FMOC group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for quickly identifying the presence of key functional groups.
Causality of Application
FTIR provides a rapid, non-destructive confirmation of the essential chemical functionalities within the molecule: the carboxylic acid, the amide (urethane) linkage, and the aromatic rings. This is a crucial and straightforward identity check.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.
Anticipated Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide (Urethane) |
| 3000-3100 | C-H Stretch | Aromatic Rings |
| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700-1720 | C=O Stretch | Carboxylic Acid Dimer |
| ~1690 | C=O Stretch | Amide I (Urethane Carbonyl)[12] |
| ~1530 | N-H Bend, C-N Stretch | Amide II[12] |
| 1450, 1500-1600 | C=C Stretch | Aromatic Rings |
Chromatographic Analysis: Purity and Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound and, critically for a DL-mixture, for separating the two enantiomers.
Causality of Application
Purity is a non-negotiable parameter for any reagent used in peptide synthesis. Furthermore, the ability to separate and quantify the D and L forms is vital for applications where stereochemistry is a design element.
Experimental Protocol: Reversed-Phase (RP-HPLC) for Purity
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both typically containing 0.1% Trifluoroacetic Acid (TFA). A common gradient might run from 30% B to 100% B over 15-20 minutes.
-
Column: Use a standard C18 analytical column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the FMOC group absorbs strongly (e.g., 265 nm or 301 nm).
-
Analysis: Integrate the peak area to determine the purity, which should ideally be ≥98%.[6]
Chiral Separation
To resolve the D and L enantiomers, a specialized chiral stationary phase is required. The protocol is similar to RP-HPLC, but the column is designed to interact differently with the two enantiomers, causing them to elute at different times. This allows for the determination of the enantiomeric ratio.
Workflow for Chromatographic Analysis
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- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
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The Criticality of Purity in DL-N-FMOC-2'-Methylphenylalanine for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Peptide Synthesis
In the precise world of peptide synthesis, the quality of the final product is inextricably linked to the purity of its constituent building blocks.[1] For researchers engaged in the development of novel peptide therapeutics and complex biomolecules, the use of high-purity amino acid derivatives is not a matter of preference, but a fundamental necessity.[2] Impurities, even in trace amounts, can lead to a cascade of undesirable outcomes, including the formation of deletion or truncated sequences, diastereomers, and other side-products that complicate purification, reduce yields, and can compromise the biological activity and safety of the final peptide.[3][4] This guide provides a detailed examination of the purity considerations for DL-N-FMOC-2'-Methylphenylalanine, a non-natural amino acid derivative increasingly utilized to create peptides with enhanced properties.[5][6]
The 9-fluorenylmethoxycarbonyl (FMOC) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which preserves acid-labile side-chain protecting groups.[2][7] This orthogonality is crucial for the synthesis of complex peptides.[7] The incorporation of unnatural amino acids like 2'-methylphenylalanine can confer peptides with enhanced stability against enzymatic degradation, improved potency, and novel functionalities.[5][8] However, the successful synthesis of these modified peptides is highly dependent on the stringent quality control of the starting materials.[1]
Understanding the Impurity Profile of this compound
Impurities in FMOC-protected amino acids can originate from their synthesis and storage.[9] A high purity value from a standard reversed-phase HPLC analysis does not always guarantee the absence of co-eluting impurities or enantiomeric contaminants.[1] It is therefore crucial to have a comprehensive understanding of the potential impurities associated with this compound.
Common Classes of Impurities:
-
Enantiomeric Impurities (D-isomer in L-amino acid and vice-versa): The presence of the undesired enantiomer is a critical concern as it leads to the formation of diastereomeric peptides, which are often difficult to separate from the desired product.[3][9] For chiral amino acids, enantiomeric purity should ideally be ≥99.8%.[1]
-
Dipeptides (Fmoc-Xaa-Xaa-OH): These can form during the FMOC protection step and result in the insertion of an extra amino acid residue into the peptide sequence.[1][9]
-
Free Amino Acid: Incomplete FMOC protection or degradation can leave residual free amino acids, which can cause double insertions during the coupling step.[1][9] A free amino acid content of ≤0.2% is recommended.[1]
-
β-Alanyl Impurities: These can arise from the rearrangement of the FMOC-introducing reagent (Fmoc-OSu) and lead to the insertion of a β-alanine residue.[1][9]
-
Acetic Acid: A particularly problematic impurity, acetic acid can act as a capping agent, leading to chain termination and the accumulation of truncated peptide sequences.[1][10][11] Its low molecular weight means that even small mass percentages can represent a significant molar excess.[10] A stringent limit of ≤0.02% is often specified.[1]
-
Side-chain Deprotected Fmoc-Amino Acids: These can lead to unwanted side-chain modifications during peptide synthesis.[9]
The following table summarizes the typical purity specifications for high-quality FMOC-amino acids used in peptide synthesis.
| Parameter | Recommended Specification | Rationale |
| HPLC Purity | ≥99.0% | Ensures high chemical integrity of the final peptide.[1] |
| Enantiomeric Purity | ≥99.8% | Minimizes the formation of difficult-to-separate diastereomeric impurities.[1] |
| Free Amino Acid | ≤0.2% | Prevents double insertion of amino acids during synthesis.[1] |
| Dipeptide Content | ≤0.1% | Avoids the incorporation of an extra amino acid residue.[1] |
| β-Alanyl Impurities | ≤0.1% | Prevents the insertion of a non-native β-alanine residue.[1] |
| Acetate Content | ≤0.02% | Minimizes chain termination events caused by capping.[1][10] |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique, employed in different modes to assess both chemical and chiral purity.[9]
Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for determining the overall chemical purity of FMOC-amino acids and separating them from synthesis-related impurities.[9]
Experimental Protocol: RP-HPLC for Chemical Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.[9]
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is typically used.[7]
-
Mobile Phase:
-
Gradient Elution:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[9]
-
-
Flow Rate: Maintain a constant flow rate of 1.0 mL/min.[9]
-
Detection: Monitor the elution profile at 265 nm, which is near the absorbance maximum for the FMOC group.[9]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, multiplied by 100.[9]
Chiral Purity Assessment by Chiral HPLC
Chiral HPLC is essential for separating and quantifying the L- and D-enantiomers of the amino acid derivative.[9] This is a critical quality attribute, as the presence of the incorrect enantiomer can have significant biological consequences.[12]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): The choice of chiral column is critical. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have shown excellent performance in separating FMOC-amino acid enantiomers.[13] Carbohydrate-based CSPs are also effective.[12]
-
Mobile Phase: The mobile phase composition will depend on the specific chiral column used. Both reversed-phase and polar organic modes can be effective.[13] A typical mobile phase might consist of a mixture of an alcohol (e.g., ethanol or methanol) and water, sometimes with additives like ammonium trifluoroacetate or formic acid to improve peak shape and resolution.[14]
-
Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.[9]
-
Detection: Monitor the elution profile using a UV detector, typically at 220 nm.[9]
-
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. Integrate the peak areas for both enantiomers and calculate the percentage of each.[9]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the FMOC-amino acid, thereby verifying its identity.[7] Tandem mass spectrometry (MS/MS) can also be used to characterize and differentiate isomers of FMOC-protected dipeptides.[15]
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Impact of Purity on Peptide Synthesis Outcomes
The use of high-purity this compound directly translates to improved outcomes in peptide synthesis.[2] A study demonstrated that purifying FMOC-amino acids prior to synthesis resulted in a greater than 15% increase in the purity of the final crude peptide.[3]
Benefits of Using High-Purity Building Blocks:
-
Increased Yields and Optimized Purification: Higher purity starting materials lead to a cleaner crude peptide product, which simplifies and improves the efficiency of downstream purification processes.[1]
-
Improved Scalability and Regulatory Compliance: Consistent impurity profiles are crucial for reproducible synthesis outcomes, which is a key requirement for scaling up production and for regulatory submissions.[1]
-
Reduced Synthesis Failures and Troubleshooting: Using well-characterized, high-purity building blocks minimizes variability and reduces the likelihood of synthesis failures, thereby saving time and resources.[1]
The following diagram illustrates the relationship between the purity of the amino acid starting material and the quality of the final peptide product.
Caption: The impact of starting material purity on peptide synthesis outcomes.
Storage and Handling of this compound
Proper storage and handling are essential to maintain the purity of FMOC-protected amino acids. While they can be stored at room temperature for short periods, long-term storage at 5°C is recommended to prevent degradation.[16] It is crucial to allow refrigerated containers to warm to room temperature before opening to avoid moisture contamination.[16]
Conclusion
The purity of this compound is a critical determinant of success in the synthesis of advanced peptides. A thorough understanding of the potential impurities, coupled with rigorous analytical characterization using techniques such as RP-HPLC, chiral HPLC, and mass spectrometry, is paramount. By ensuring the use of high-purity building blocks, researchers can significantly improve the yield and quality of their synthetic peptides, streamline purification processes, and ultimately, accelerate the development of novel peptide-based therapeutics and research tools.
References
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 282, 609-618.
- Casetta, B., & Tagliacozzi, D. (2000). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry, 48(9), 3509-3514.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- Herbert, P., et al. (2001). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. American Journal of Enology and Viticulture, 52(4), 368-373.
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Poster presented at HPLC 2002.
- Ghosh, P., & G, S. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Journal of Mass Spectrometry, 46(7), 721-729.
- Handling and Storage of Peptides - FAQ | AAPPTEC.
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- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH.
- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment - Benchchem.
- Il-Choo, K., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 7(59), 37357-37367.
- The Importance of High-Purity Fmoc-D-2-Methylphenylalanine in Research.
- Galanis, A. S., Albericio, F., & G. A. B. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 543-565.
- Fmoc-N-methyl-D-phenylalanine: Key Compound for Peptide Synthesis Innovation.
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- Overview of Fmoc Amino Acids - ChemPep.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- How stable are Fmoc amino acids at room temp? : r/Chempros - Reddit.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
- White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 487-495.
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
- White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 100(4), 311-321.
- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Fmoc-N-methyl-L-alanine - Chem-Impex.
- Fmoc-2-methyl-L-phenylalanine - Chem-Impex.
- Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421.
- Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.
- Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed.
- Chirality Effects in Peptide Assembly Structures - ResearchGate.
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- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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DL-N-FMOC-2'-METHYLPHENYLALANINE solubility profile
An In-Depth Technical Guide to the Solubility Profile of DL-N-FMOC-2'-Methylphenylalanine
Introduction
This compound is a non-canonical amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1][2] Its structure, which incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methylated phenyl side chain, allows for the creation of peptides with unique conformational properties or enhanced enzymatic stability.[1]
The success of any synthetic protocol, especially in SPPS, is fundamentally dependent on the solubility of its constituent building blocks.[3] Adequate solubility ensures homogenous reaction conditions, efficient reagent diffusion, and ultimately, higher purity and yield of the target peptide.[4][5] This guide provides a comprehensive analysis of the solubility profile of this compound. It synthesizes foundational chemical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a definitive resource for handling and utilizing this compound effectively.
Physicochemical Properties
A baseline understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. The molecule's significant nonpolar character, conferred by the large Fmoc group and the 2'-methylphenyl side chain, is the primary determinant of its solubility.
| Property | Value | Source |
| CAS Number | 135944-06-8 | [6] |
| Molecular Formula | C₂₅H₂₃NO₄ | [6] |
| Molecular Weight | 401.46 g/mol | [2][7] |
| Appearance | White to off-white powder | [1][2] |
| Storage Temperature | 0 - 8 °C | [2][7] |
Fundamental Principles of Fmoc-Amino Acid Solubility
The solubility of any Fmoc-protected amino acid is governed by a delicate interplay between the protecting group and the amino acid's unique side chain.[8]
-
The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl group is the dominant structural feature.[9] Its nonpolar nature generally confers good solubility in polar aprotic organic solvents, which are the workhorses of peptide synthesis.[5][8]
-
The Side Chain: The 2'-methylphenylalanine side chain is also significantly hydrophobic. This amplifies the nonpolar character of the molecule, suggesting that its solubility will be poor in polar protic solvents like water and limited in less polar organic solvents.[4][10] The presence of hydrophobic amino acids can sometimes lead to aggregation, which negatively impacts solubility and reaction efficiency.[4]
The combination of these two bulky, nonpolar moieties dictates that this compound will require effective solvation by polar aprotic solvents to achieve the concentrations necessary for efficient coupling reactions in SPPS.
Qualitative Solubility Profile and Solvent Selection
While precise quantitative solubility data for this compound is not extensively published, a qualitative profile can be expertly inferred from the general behavior of structurally similar Fmoc-amino acids.[8][11] The following table provides predicted solubility levels in common laboratory solvents, which serve as a starting point for experimental design.
| Solvent | Type | Predicted Solubility | Rationale and Field Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the standard and most effective solvent for SPPS, known for its excellent ability to solvate a wide range of Fmoc-amino acids.[10][11] It is the recommended first choice. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is a common alternative to DMF and is also known to readily dissolve Fmoc-amino acids, making it an excellent choice.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving many organic compounds. It can be used, though it's more hygroscopic than DMF.[8][12] |
| PolarClean | Polar Aprotic | High | A modern, green solvent that has demonstrated an excellent capacity to dissolve most Fmoc-amino acids at high concentrations (>0.4 M).[13] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low to Moderate | DCM is significantly less polar than DMF and is generally not a good solvent for dissolving Fmoc-amino acids for coupling reactions, though it may be used in washing steps.[11] |
| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, ACN is often a poor solvent for larger Fmoc-amino acids. Studies on similar compounds show it provides the lowest solubility among many organic solvents.[14] |
| Water | Polar Protic | Insoluble | The overwhelming hydrophobic character of the molecule makes it virtually insoluble in aqueous solutions.[9][10] |
Experimental Determination of Solubility: The Shake-Flask Method
For applications requiring precise concentration data, such as process optimization or formulation development, the equilibrium solubility must be determined empirically. The shake-flask method is the gold-standard protocol for this purpose.[8] It is a self-validating system designed to ensure that a true equilibrium is reached between the dissolved and undissolved compound.
Experimental Objective
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials
| Reagent/Equipment | Specification |
| This compound | Purity ≥ 98% |
| Solvent of Interest | HPLC Grade or equivalent |
| Analytical Vials | e.g., 2 mL glass vials with screw caps |
| Orbital Shaker | Temperature-controlled |
| Centrifuge | Capable of pelleting fine solids |
| Analytical Balance | Readable to 0.01 mg |
| Syringes and Filters | 0.22 µm PTFE syringe filters |
| HPLC System | With UV Detector (set to ~265 nm) |
| Volumetric Glassware | Class A |
Step-by-Step Protocol
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a serial dilution to create a series of standards (e.g., 5-7 standards) that bracket the expected solubility range.
-
Inject each standard into the HPLC-UV system and record the peak area at the characteristic absorbance wavelength of the Fmoc group (~265 nm).[8]
-
Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a precisely known volume of the solvent (e.g., 1.0 mL). "Excess" means enough solid will visibly remain undissolved after equilibration.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is standard practice.[8] This extended time is critical to overcome any kinetic barriers to dissolution.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all remaining undissolved solid.[8] This step is crucial for ensuring that no solid particulates are carried over into the sample for analysis.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.
-
Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the previously established calibration curve.[8]
-
-
Quantification and Calculation:
-
Analyze the diluted sample using the same HPLC-UV method as the standards.
-
Use the peak area from the sample and the equation of the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or Molarity (M).
-
Practical Implications and Troubleshooting in SPPS
A thorough understanding of solubility is not merely academic; it has direct consequences on the success of peptide synthesis.
-
Reaction Efficiency: Poor solubility of an incoming Fmoc-amino acid can lead to incomplete coupling reactions, resulting in deletion sequences (peptides missing an amino acid) that are difficult to purify from the final product.[4]
-
Reagent Precipitation: If the activated amino acid precipitates out of solution, it is no longer available to react with the resin-bound peptide, effectively halting the synthesis.
Troubleshooting Strategy
When encountering solubility challenges with this compound or other hydrophobic derivatives, a logical troubleshooting workflow should be employed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances | CoLab [colab.ws]
The Ortho-Methyl Effect: A Technical Guide to the Steric Influence of the 2'-Methyl Group in Phenylalanine Analogs
Abstract
The deliberate introduction of conformational constraints in peptide-based therapeutics is a cornerstone of modern drug design. Among the myriad of strategies, the substitution on the aromatic side chain of phenylalanine offers a subtle yet powerful tool to modulate peptide structure and function. This technical guide provides an in-depth exploration of the steric effects induced by a methyl group at the 2'- (or ortho) position of the phenylalanine side chain. We will dissect the fundamental principles of steric hindrance in this context, from the synthesis of 2'-methylphenylalanine to its profound impact on side-chain and backbone conformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific modification for the rational design of peptides with enhanced biological activity, stability, and selectivity.
Introduction: The Rationale for Conformational Constraint
Peptides are inherently flexible molecules, a characteristic that can be both advantageous and detrimental in a therapeutic context. While flexibility can allow for an induced fit to a biological target, it often comes at the cost of reduced binding affinity and susceptibility to proteolytic degradation. By introducing conformational constraints, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and improving metabolic stability.
The aromatic side chain of phenylalanine is a frequent target for modification due to its critical role in many peptide-receptor interactions. The introduction of a methyl group at the 2'-position of the phenyl ring creates a unique set of steric challenges and opportunities, which we will explore in detail.
Synthesis of 2'-Methyl-L-Phenylalanine: Building the Key Component
The journey into understanding the steric effects of the 2'-methyl group begins with the synthesis of the non-canonical amino acid itself. While various methods exist, a common and scalable approach involves the asymmetric alkylation of a glycine enolate equivalent, often utilizing a chiral auxiliary to establish the desired L-stereochemistry.
General Synthetic Workflow
A representative synthetic route is outlined below. This multi-step process requires careful control of reaction conditions to ensure high yield and enantiopurity.
Caption: General workflow for the synthesis of 2'-Methyl-L-Phenylalanine.
Detailed Experimental Protocol: Asymmetric Synthesis
Below is a generalized, self-validating protocol for the synthesis of N-Boc-2'-methyl-L-phenylalanine.
Materials:
-
N-Boc-glycine methyl ester
-
Lithium diisopropylamide (LDA)
-
2-Methylbenzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate, anhydrous
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Enolate Formation: Dissolve N-Boc-glycine methyl ester in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of LDA in THF dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 2-methylbenzyl bromide dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Hydrolysis and Final Deprotection: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with lithium hydroxide). Subsequent removal of the Boc protecting group with an acid such as trifluoroacetic acid (TFA) yields the final 2'-methyl-L-phenylalanine.
Validation: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
The "Ortho Effect": Theoretical Underpinnings of 2'-Methyl Steric Hindrance
The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the 2-position of a benzene ring exerts a unique influence on the reactivity and properties of a neighboring functional group, an effect that is often greater than what would be predicted based on electronic effects alone and is not observed for the same substituent at the meta or para positions.[1] This is primarily due to steric hindrance.[1]
In the context of 2'-methylphenylalanine, the ortho-methyl group imposes significant steric constraints that directly impact the conformational freedom of the side chain.
Impact on Side Chain Dihedral Angles (χ1 and χ2)
The conformation of the phenylalanine side chain is defined by two key dihedral angles:
-
χ1 (chi1): N - Cα - Cβ - Cγ
-
χ2 (chi2): Cα - Cβ - Cγ - Cδ1
In unsubstituted phenylalanine, rotation around the Cα-Cβ bond (χ1) is relatively free, leading to three stable staggered rotamers: gauche(+) (g+), trans (t), and gauche(-) (g-). The populations of these rotamers are influenced by the local backbone conformation (φ and ψ angles).[2]
The introduction of the 2'-methyl group creates a steric clash with the peptide backbone, particularly in certain χ1 rotameric states. This steric hindrance is expected to raise the energy barrier for rotation around the Cα-Cβ bond and alter the relative populations of the stable rotamers.[3]
Caption: Hypothesized impact of the 2'-methyl group on χ1 rotational barriers.
Similarly, rotation around the Cβ-Cγ bond (χ2) will be restricted. The ortho-methyl group will sterically clash with the Cα atom and its substituents, favoring a χ2 angle that orients the methyl group away from the peptide backbone. This can effectively lock the phenyl ring in a more defined orientation relative to the backbone.
Experimental and Computational Analysis of Conformational Effects
To rigorously characterize the steric effects of the 2'-methyl group, a combination of experimental and computational techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for probing peptide conformation in solution.[4][5] For peptides containing 2'-methylphenylalanine, the following NMR experiments are particularly insightful:
-
1D and 2D NMR (COSY, TOCSY, NOESY): These experiments are fundamental for assigning proton resonances.[4] The chemical shifts of the 2'-methyl group and the aromatic protons can provide initial clues about the local electronic environment and potential ring current effects.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide through-space distance information between protons.[4] Key NOEs to investigate include:
-
Intra-residue NOEs between the 2'-methyl protons and the CαH, CβH, and backbone NH protons. The presence or absence of these NOEs can provide direct evidence for the preferred χ1 rotamer.
-
Inter-residue NOEs between the 2'-methylphenylalanine side chain protons and protons on neighboring residues. These can define the overall peptide fold.
-
-
J-Coupling Analysis: Measurement of the ³J(Hα-Hβ) coupling constants can provide information about the χ1 dihedral angle through the Karplus equation.
Molecular Modeling and Dynamics Simulations
Computational methods are invaluable for visualizing and quantifying the conformational landscape of peptides containing 2'-methylphenylalanine.[6][7][8]
Workflow for Conformational Analysis:
Caption: A typical computational workflow for analyzing peptide conformation.
Key Analyses:
-
Rotational Energy Profiles: By systematically rotating the χ1 and χ2 dihedral angles and calculating the potential energy at each step, one can map the energy landscape and identify the low-energy conformers and the rotational barriers between them.
-
Ramachandran Plot Analysis: Molecular dynamics simulations can be used to generate Ramachandran plots for the 2'-methylphenylalanine residue and its neighbors. Significant shifts in the allowed φ and ψ regions compared to unsubstituted phenylalanine would indicate that the side chain sterically influences the backbone conformation.
Quantitative Data Summary
While specific experimental data for 2'-methylphenylalanine is sparse in the literature, we can present a hypothetical comparison of expected conformational parameters based on the principles of steric hindrance.
| Parameter | Phenylalanine | 2'-Methylphenylalanine (Expected) | Rationale for Difference |
| χ1 Rotamer Population | g+, t, g- are all significantly populated | One rotamer (likely trans) is expected to be strongly preferred | Steric clash between the 2'-methyl group and the peptide backbone in the g+ and g- rotamers. |
| χ1 Rotational Barrier | Low | High | Increased steric hindrance during rotation. |
| χ2 Rotational Freedom | Relatively free (two-fold rotation) | Highly restricted | Steric clash between the 2'-methyl group and the Cα substituents. |
| Backbone φ, ψ Space | Broad allowed regions | Potentially more restricted | The bulky, conformationally constrained side chain can limit the accessible backbone conformations. |
Implications for Drug Design and Development
The introduction of a 2'-methyl group on phenylalanine can be a strategic move in peptide drug design for several reasons:
-
Enhanced Receptor Selectivity: By locking the side chain into a specific orientation, the peptide may fit more precisely into the binding pocket of the desired receptor while sterically clashing with off-target receptors.
-
Increased Binding Affinity: Pre-organizing the side chain into a bioactive conformation can reduce the entropic penalty upon binding, leading to a higher binding affinity.
-
Improved Proteolytic Stability: The bulky 2'-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
Conclusion
The steric effects of the 2'-methyl group in phenylalanine analogs offer a nuanced yet potent method for controlling peptide conformation. By understanding the fundamental principles of the "ortho effect" and applying a combination of targeted synthesis, high-resolution NMR spectroscopy, and molecular modeling, researchers can rationally design peptides with improved therapeutic properties. While direct experimental data on this specific modification remains an area ripe for further investigation, the theoretical framework and analytical methodologies outlined in this guide provide a solid foundation for any scientist or drug developer looking to explore the potential of 2'-methylphenylalanine in their research.
References
-
Chem-Impex. (n.d.). Fmoc-2-methyl-L-phenylalanine. Retrieved from [Link]
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
- Srikrishnan, T., Ravichandran, V., & Chacko, K. K. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate.
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Phe(2-Me)-OH. Retrieved from [Link]
-
Wikimedia Commons. (2020). File:Phenylalanine backbone-dependent chi1 rotamer populations.png. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Wiebeler, C., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3988.
-
Barrow, A. S., et al. (n.d.). Molecular Recognition of Methylated Amino Acids and Peptides by Pillar[9]MaxQ. Angewandte Chemie International Edition.
-
Structural Preferences. (n.d.). Retrieved from [Link]
- Papini, A. M. (2015). Molecular modeling of peptides. Methods in Molecular Biology, 1268, 15–41.
- Alemán, C., et al. (1998). Study of the conformational profile of the norbornane analogues of phenylalanine. Journal of the American Chemical Society, 120(45), 11631–11639.
- Al-Rawashdeh, N. A. F., & Zatar, N. A. (2014). Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. Molecules, 19(9), 14663–14676.
- S-G. Zech, et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(30), 10246-10254.
- Murali, R., Subramanian, E., & Parthasarathy, R. (1986). Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine. International Journal of Peptide and Protein Research, 27(5), 478–482.
- Singh, S., & Singh, S. (2014). Distribution of Chi1 Dihedral Angles in Peptides and Proteins: A Comparative Analysis.
-
ResearchGate. (n.d.). a The three major rotamers of the amino acid side chain χ1 dihedral... Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. Retrieved from [Link]
- Alloin, F., et al. (2021). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. Molecules, 26(11), 3169.
- ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.
- Barone, V., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3655–3665.
- Pauli, G. F., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- Bystrov, V., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes.
- Bolgar, M. A., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(2), 1127–1136.
- Kumar, K. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(35), 11361–11373.
- Bechinger, B., et al. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 174–190.
- Bystrov, V. S., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes.
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- 3. mdpi.com [mdpi.com]
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- 9. peptide.com [peptide.com]
A Technical Guide to the Conformational Preferences of Peptides Containing 2'-Methylphenylalanine
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry and materials science to enforce specific secondary structures, enhance proteolytic stability, and modulate biological activity. Among these, sterically hindered amino acids, such as 2'-methylphenylalanine (o-MePhe), offer a subtle yet impactful means of influencing peptide conformation. This in-depth technical guide provides a comprehensive overview of the conformational preferences of peptides containing 2'-methylphenylalanine. We will explore the underlying principles of steric hindrance imparted by the ortho-methyl group, detail the experimental and computational methodologies for conformational analysis, and discuss the implications for peptide and drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of 2'-methylphenylalanine.
Introduction: The Role of Conformational Constraint in Peptide Science
Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. While this flexibility is crucial for their biological function, it can also be a significant hurdle in the development of peptide-based therapeutics due to susceptibility to enzymatic degradation and reduced receptor binding affinity. The introduction of conformational constraints is a widely adopted strategy to rigidify the peptide backbone into a bioactive conformation.
Sterically hindered amino acids, such as those with substitutions on the alpha-carbon or, as in the case of 2'-methylphenylalanine, on the aromatic side chain, serve as effective tools for limiting the accessible conformational space. The strategic placement of a methyl group on the ortho position of the phenylalanine ring introduces significant steric hindrance that directly impacts the rotational freedom around the side-chain and backbone dihedral angles.
The Structural Impact of 2'-Methylphenylalanine
The defining feature of 2'-methylphenylalanine is the methyl group at the C2' position of the phenyl ring. This seemingly minor modification has profound consequences for the local and global conformation of a peptide.
Restriction of Side-Chain Dihedral Angles (χ1 and χ2)
The primary effect of the ortho-methyl group is the significant restriction of the side-chain dihedral angles, particularly χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The steric clash between the methyl group and the peptide backbone atoms disfavors certain rotameric states that are readily accessible to unsubstituted phenylalanine. This leads to a more defined orientation of the aromatic side chain relative to the peptide backbone.
Influence on Backbone Dihedral Angles (φ and ψ)
The constraints imposed on the side-chain orientation indirectly influence the allowable backbone dihedral angles, φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). By restricting the side-chain rotamers, the potential for steric clashes between the side chain and adjacent residues changes, thereby altering the energy landscape of the Ramachandran plot for that residue. This can guide the peptide backbone towards specific secondary structures, such as β-turns or helical motifs.
Synthesis and Incorporation of 2'-Methylphenylalanine into Peptides
The synthesis of 2'-methylphenylalanine is a critical first step for its use in peptide chemistry. While various synthetic routes exist, a common approach involves the asymmetric synthesis from 2-methylbenzaldehyde or a related precursor. Once synthesized, the amino acid must be appropriately protected for use in solid-phase peptide synthesis (SPPS). The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group and a tert-butyl ester or similar group for the carboxyl terminus if solution-phase coupling is intended.
The incorporation of Fmoc-L-2'-methylphenylalanine into a peptide sequence is typically achieved using standard SPPS protocols. Due to the steric hindrance of the ortho-methyl group, coupling reactions may require longer reaction times or the use of more potent coupling reagents to ensure efficient amide bond formation.
Experimental Determination of Conformational Preferences
A combination of high-resolution spectroscopic and structural techniques is employed to elucidate the conformational preferences of peptides containing 2'-methylphenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of peptides in solution. Several NMR parameters provide detailed insights into the dihedral angles and overall structure:
-
Nuclear Overhauser Effect (NOE): Through-space correlations between protons provide distance restraints that are crucial for determining the three-dimensional structure. For peptides with 2'-methylphenylalanine, NOEs between the ortho-methyl protons and backbone protons can directly report on the preferred side-chain orientation.
-
Scalar (J) Couplings: Three-bond J-couplings, such as ³J(HNHα), can be related to the φ dihedral angle through the Karplus equation.
-
Chemical Shifts: Deviations of Cα and Cβ chemical shifts from random coil values can be indicative of specific secondary structures.
A systematic NMR analysis of a peptide containing 2'-methylphenylalanine would involve a suite of 2D experiments, including COSY, TOCSY, and NOESY or ROESY, to assign all proton resonances and measure the key conformational parameters.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state. Obtaining a high-quality crystal of a peptide can be challenging, but the resulting structure offers unambiguous information about bond angles, dihedral angles, and intermolecular interactions. A crystal structure of a peptide containing 2'-methylphenylalanine would definitively reveal the preferred rotameric state of the side chain and its influence on the backbone conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. The characteristic CD spectra for α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformational ensemble. By comparing the CD spectrum of a peptide containing 2'-methylphenylalanine to a control peptide with unsubstituted phenylalanine, one can infer the conformational ordering effect of the ortho-methyl group.
Computational Analysis of Conformational Preferences
Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the energetic factors governing the conformational preferences of peptides.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
MM-based methods, particularly MD simulations, allow for the exploration of the conformational landscape of a peptide over time. By simulating the peptide in a solvent environment, one can observe the dynamic behavior of the molecule and identify the most populated conformational states. For a peptide containing 2'-methylphenylalanine, MD simulations can be used to generate a Ramachandran plot and χ1/χ2 plots, visualizing the allowed and disallowed regions of conformational space.
Quantum Mechanics (QM) Calculations
QM calculations provide a more accurate description of the electronic structure and energetics of a molecule. These methods are particularly useful for calculating the relative energies of different conformers and for parameterizing the force fields used in MM simulations. For 2'-methylphenylalanine, QM calculations can be used to accurately determine the rotational energy barrier of the χ1 and χ2 dihedral angles.
Summary of Conformational Effects and Data
The introduction of a methyl group at the 2'-position of phenylalanine is expected to significantly restrict the side-chain conformation. The following table summarizes the anticipated effects on the key dihedral angles.
| Dihedral Angle | Unsubstituted Phenylalanine | 2'-Methylphenylalanine (Predicted) | Rationale |
| φ (phi) | Broadly distributed depending on secondary structure | More restricted, potentially favoring specific helical or turn regions | Indirect effect of side-chain steric hindrance influencing backbone accessibility. |
| ψ (psi) | Broadly distributed depending on secondary structure | More restricted, potentially favoring specific helical or turn regions | Indirect effect of side-chain steric hindrance influencing backbone accessibility. |
| χ1 (chi1) | Populates gauche(+), trans, and gauche(-) rotamers | Strong preference for a limited number of rotamers to avoid steric clashes with the backbone. | Direct steric hindrance from the ortho-methyl group. |
| χ2 (chi2) | Rotation is relatively free | Significant restriction on rotation due to steric clashes with the peptide backbone. | Direct steric hindrance from the ortho-methyl group. |
Experimental and Computational Workflows
Experimental Workflow for Conformational Analysis
The following diagram outlines a typical experimental workflow for characterizing the conformational preferences of a peptide containing 2'-methylphenylalanine.
Caption: Experimental workflow for peptide conformational analysis.
Computational Workflow for Conformational Analysis
This diagram illustrates a typical computational workflow to complement the experimental studies.
Caption: Computational workflow for peptide conformational analysis.
Conclusion and Future Perspectives
The incorporation of 2'-methylphenylalanine into peptides provides a nuanced yet effective method for imposing conformational constraints. The steric hindrance from the ortho-methyl group primarily restricts the side-chain rotational freedom, which in turn influences the accessible backbone conformations. This can be strategically employed to stabilize specific secondary structures, thereby enhancing biological activity and metabolic stability.
Future research in this area will likely focus on the systematic study of a wider range of peptide sequences containing 2'-methylphenylalanine to build a more comprehensive database of its conformational effects. Furthermore, the application of advanced NMR techniques and longer-timescale MD simulations will provide a more detailed picture of the dynamic behavior of these modified peptides. The insights gained from such studies will undoubtedly contribute to the rational design of novel peptide-based therapeutics and biomaterials with precisely controlled three-dimensional structures.
References
-
ZFV-1, Z. F. V. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. Available at: [Link].
- Katritzky, A. R., Todadze, E., Angrish, P. & Draghici, B. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. American Chemical Society.
-
Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Available at: [Link].
-
Substitutions of the phenylalanine at position 3, shown in stereo and... ResearchGate. Available at: [Link].
-
Conformational Equilibrium. American Peptide Society. Available at: [Link].
-
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PubMed Central. Available at: [Link].
- Conformational Properties of the Unnatural Amino Acid .beta.-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of
The Strategic Integration of DL-N-FMOC-2'-Methylphenylalanine in Advanced Peptide Synthesis and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a pivotal strategy for enhancing the therapeutic potential of peptide-based candidates. These non-proteinogenic amino acids offer a sophisticated toolkit for modulating the pharmacological properties of peptides, including their stability, bioactivity, and target selectivity. Among these valuable building blocks, DL-N-FMOC-2'-Methylphenylalanine, a racemic mixture of the N-terminally protected 2-methylphenylalanine, presents unique opportunities for rational peptide design. This in-depth technical guide provides a comprehensive overview of this compound, from its core chemical attributes and supplier information to detailed protocols for its synthesis and application, empowering researchers to leverage its full potential in their scientific endeavors.
The Significance of 2'-Methylphenylalanine in Peptide Chemistry
The introduction of a methyl group at the ortho (2') position of the phenylalanine side chain in this compound imparts significant steric and conformational constraints on the resulting peptide backbone. This seemingly subtle modification can lead to profound effects on the peptide's structure and function. The steric bulk of the 2'-methyl group can restrict the rotation around the chi (χ) angles of the amino acid side chain, influencing the local and global conformation of the peptide. This conformational rigidity can be strategically employed to lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.
Furthermore, the presence of the 2'-methyl group can increase the hydrophobicity of the amino acid residue, which can be advantageous for peptides designed to interact with hydrophobic pockets of target proteins or to enhance membrane permeability. The unnatural nature of 2'-methylphenylalanine also confers increased resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life and bioavailability of peptide therapeutics.
Supplier Information and Chemical Properties
This compound is a specialized chemical reagent available from a select number of suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is imperative to consider purity, the availability of analytical data, and the supplier's reputation for quality.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| American Custom Chemicals Corporation | This compound | 135944-06-8 | C₂₅H₂₃NO₄ | 401.45 | 95.00% |
| Chem-Impex International, Inc. | Fmoc-2-methyl-L-phenylalanine | 211637-75-1 | C₂₅H₂₃NO₄ | 401.46 | ≥ 98% (HPLC) |
| Advanced ChemBlocks Inc. | N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine | 2354533-08-5 | C₂₆H₂₅NO₄ | 415.489 | 95% |
Note: While the primary focus is on the DL-racemic mixture, individual L- and D-enantiomers are also commercially available and may be required for stereospecific applications.
Core Chemical Properties:
-
Appearance: Typically a white to off-white crystalline powder.[1]
-
Melting Point: 157-164 °C[1]
-
Boiling Point: Approximately 523.86°C (rough estimate)[1]
-
Density: Approximately 1.2206 g/cm³ (rough estimate)[1]
-
Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
-
Storage: Store at 0-8 °C to ensure stability.[2]
Synthesis of this compound: A Methodological Overview
The synthesis of this compound involves two key stages: the synthesis of the core amino acid, DL-2-Methylphenylalanine, followed by the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Synthesis of DL-2-Methylphenylalanine
Classical methods for the synthesis of α-amino acids, such as the Strecker synthesis or the Bucherer-Bergs reaction, can be adapted for the preparation of DL-2-Methylphenylalanine.[3][4][5][6][7][8]
The Strecker synthesis is a versatile method for producing amino acids from aldehydes or ketones.[3][4] The process begins with the reaction of 2-methylbenzaldehyde with ammonia and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired DL-2-Methylphenylalanine.
Experimental Protocol: Strecker Synthesis of DL-2-Methylphenylalanine (Conceptual)
-
Imine Formation: In a reaction vessel, dissolve 2-methylbenzaldehyde in a suitable solvent such as methanol. Add an aqueous solution of ammonium chloride and potassium cyanide. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding α-aminonitrile.
-
Hydrolysis: After the formation of the α-aminonitrile is complete (monitored by techniques like TLC or GC-MS), the reaction mixture is acidified with a strong acid (e.g., HCl) and heated under reflux. This step hydrolyzes the nitrile group to a carboxylic acid.
-
Isolation and Purification: Upon cooling, the product may precipitate. The crude DL-2-Methylphenylalanine can be collected by filtration and purified by recrystallization from a suitable solvent system.
N-Fmoc Protection
Once DL-2-Methylphenylalanine is synthesized and purified, the amino group is protected with the Fmoc group to make it suitable for solid-phase peptide synthesis (SPPS). The most common method for this is the reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Experimental Protocol: N-Fmoc Protection of DL-2-Methylphenylalanine
-
Dissolution: Suspend DL-2-Methylphenylalanine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.
-
Fmoc Reagent Addition: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the aqueous amino acid solution while maintaining a basic pH and stirring vigorously at a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) that has the first amino acid of the desired peptide sequence already attached. Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the resin-bound amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid of the Fmoc-amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate the mixture at room temperature for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
-
Washing: Wash the resin extensively with DMF and other solvents (e.g., dichloromethane) to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Analysis: The crude peptide is then precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of both the this compound building block and the final synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of this compound and the final peptide. Chiral HPLC can be employed to resolve the D- and L-enantiomers if necessary.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The characteristic chemical shifts of the protons and carbons in the Fmoc group, the amino acid backbone, and the 2-methylphenyl side chain provide a definitive structural fingerprint.[12][13][14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of this compound and to confirm the mass of the synthesized peptide, thereby verifying the correct incorporation of the unnatural amino acid.[15]
Conclusion
This compound is a valuable and strategically important building block for researchers and drug developers working at the forefront of peptide science. Its unique structural features provide a powerful means to enhance the pharmacological properties of peptides, leading to the development of more stable, potent, and selective therapeutic candidates. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, is crucial for its effective utilization. By carefully selecting high-quality starting materials and employing robust synthetic and analytical methodologies, scientists can confidently incorporate this compound into their peptide designs and contribute to the advancement of peptide-based therapeutics.
References
-
Taylor & Francis Online. (n.d.). An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation: Synthetic Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
ChemBK. (n.d.). 2-methylphenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-4-(2-methylphenyl)-DL-phenylalanine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-phenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Wiley-VCH 2008 - Supporting Information. Retrieved from [Link]
-
PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
-
Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. jascoinc.com [jascoinc.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Efficient Coupling of DL-N-FMOC-2'-METHYLPHENYLALANINE in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in SPPS
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1][2] DL-N-FMOC-2'-METHYLPHENYLALANINE is one such building block, prized for its ability to introduce hydrophobic and sterically bulky side chains, thereby enabling the design of peptides with improved biological functions.[2] However, the very feature that makes this amino acid attractive—the methyl group at the 2'-position of the phenyl ring—presents a significant synthetic challenge in Solid-Phase Peptide Synthesis (SPPS).
This ortho-methyl group imparts considerable steric hindrance around the carboxylic acid moiety, impeding its approach to the N-terminal amine of the growing peptide chain on the solid support.[3][4] This steric clash can lead to slow and incomplete coupling reactions, resulting in deletion sequences and diminished overall yield and purity of the target peptide.[5] Consequently, standard SPPS coupling protocols are often insufficient for the efficient incorporation of this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple this compound in SPPS. We will delve into the rationale behind selecting appropriate coupling reagents and conditions, and present detailed, field-proven protocols to maximize coupling efficiency and minimize side reactions.
Understanding the Steric Challenge: The Role of the 2'-Methyl Group
The spatial arrangement of atoms significantly influences chemical reactivity. In the case of this compound, the methyl group on the phenyl ring is in close proximity to the carboxyl group. This creates a crowded environment that hinders the formation of the activated ester intermediate and its subsequent reaction with the resin-bound amine.
Figure 1. Steric hindrance in coupling this compound.
Strategic Selection of Coupling Reagents
To overcome the steric barrier, highly efficient coupling reagents are essential. These reagents rapidly activate the carboxylic acid, forming a highly reactive intermediate that can readily undergo nucleophilic attack by the resin-bound amine. Traditional carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient for such demanding couplings.[5]
Modern onium salt-based coupling reagents are the preferred choice for incorporating sterically hindered amino acids. These can be broadly categorized into aminium/uronium salts and phosphonium salts.
| Coupling Reagent Class | Examples | Mechanism of Action | Key Advantages for Hindered Couplings |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | Form highly reactive O-acylisourea intermediates which can rearrange to an even more reactive acylium species. | Rapid activation kinetics, high coupling efficiency, and effectiveness in overcoming steric hindrance.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Activate the carboxylic acid to form a phosphonium ester, which is a potent acylating agent. | Strong coupling reagents with high reactivity.[6] PyAOP is particularly noted for its use with hindered amino acids.[5] |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is currently one of the most effective and widely used coupling reagents for challenging sequences due to its rapid reaction kinetics and ability to overcome steric hindrance.[6] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles.[1][7]
The Critical Role of Additives and Bases
The choice of additives and bases is as crucial as the coupling reagent itself.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with coupling reagents. They act as acyl-transfer catalysts and suppress racemization. For sterically hindered couplings, their inclusion is highly recommended to enhance reaction rates and minimize side reactions. Oxyma is increasingly favored over HOBt due to its superior performance and safety profile.[5]
-
Bases: A non-nucleophilic organic base is required to activate the coupling reagent and neutralize the protonated amine on the resin. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[6] The choice of base can influence the extent of racemization, with bulkier bases sometimes offering an advantage.
Recommended Coupling Protocols
The following protocols are designed as robust starting points for the successful incorporation of this compound into a peptide sequence on a standard solid support (e.g., Rink Amide resin). Optimization may be required depending on the specific peptide sequence and resin.
Protocol 1: High-Efficiency Coupling using HATU/Oxyma
This protocol leverages the power of HATU, a highly effective coupling reagent for sterically hindered amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and Oxyma (3-5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
Figure 2. Workflow for HATU/Oxyma mediated coupling.
Protocol 2: Microwave-Assisted SPPS for Enhanced Efficiency
Microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered residues, by efficiently driving the reaction to completion in a shorter time frame.[3]
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Coupling in Microwave Synthesizer:
-
Add the activation solution to the deprotected resin in the microwave reaction vessel.
-
Apply microwave energy according to the synthesizer's pre-programmed methods for hindered amino acids. A typical protocol might involve ramping to 75°C and holding for 5-15 minutes.
-
-
Post-Coupling: After the microwave program is complete, wash the resin thoroughly with DMF. A monitoring test is still recommended.
Table 1: Comparison of Coupling Conditions
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Microwave-Assisted) |
| Temperature | Room Temperature (or up to 40°C) | 75°C (typical) |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Reagent Equivalents | 3-5 eq. | 3-5 eq. |
| Key Advantage | Standard laboratory equipment | Dramatically reduced reaction times |
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test remains positive, a double coupling is recommended. Simply repeat the coupling step with a fresh activation solution.
-
Aggregation: For sequences prone to aggregation, consider using a more polar solvent mixture (e.g., DMF/NMP) or employing a resin with a PEG linker.[8]
-
Racemization: While the use of Oxyma significantly reduces racemization, for highly sensitive applications, it is advisable to analyze the final peptide for enantiomeric purity.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance posed by the 2'-methyl group necessitates the use of high-efficiency onium salt reagents like HATU or COMU, in conjunction with additives such as Oxyma. By following the detailed protocols provided in these application notes, researchers can confidently synthesize peptides containing this valuable non-natural amino acid, paving the way for the development of novel and potent peptide-based therapeutics.
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Vertex AI Search. (2025, December 23).
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. [Link]
- UCI Department of Chemistry. (2020, March 17).
-
PubChem. Fmoc-4-(2-methylphenyl)-DL-phenylalanine | C31H27NO4 | CID 58904374. [Link]
- Advanced ChemBlocks. N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
-
Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Thermo Fisher Scientific. (S)-N-FMOC-α-Methyl-2-fluorophenylalanine, 98%, 98% ee, Thermo Scientific Chemicals.
- Chem-Impex. Fmoc-2-methyl-L-phenylalanine.
- PMC - NIH. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Reddit. (2023, September 17).
-
PubMed. Protecting Groups in Peptide Synthesis. [Link]
- PMC - NIH. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis.
- PMC - PubMed Central.
-
Beilstein Journal of Organic Chemistry. (2023). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. [Link]
- YouTube. (2025, September 24).
-
PubMed. Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs. [Link]
- PubMed. (2023, September 20). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DL-N-FMOC-2'-METHYLPHENYLALANINE in Drug Design and Discovery
Introduction: Harnessing Steric Constraints for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptide-based therapeutics occupy a promising space between small molecules and large biologics, offering high target specificity and low off-target toxicity. However, native peptides often suffer from limitations such as poor metabolic stability and lack of defined secondary structure in solution, which can hinder their therapeutic efficacy. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these challenges, allowing for the fine-tuning of a peptide's pharmacological properties.
DL-N-FMOC-2'-METHYLPHENYLALANINE is a rationally designed UAA that offers a unique tool for peptide chemists. The strategic placement of a methyl group at the ortho- (2') position of the phenylalanine side chain introduces a significant steric constraint. This seemingly minor modification has profound implications for the resulting peptide's conformation and stability. By restricting the rotational freedom around the chi (χ) torsion angles of the amino acid side chain, 2'-methylphenylalanine can induce and stabilize specific secondary structures, such as β-turns and helical folds. This pre-organization of the peptide into its bioactive conformation can lead to enhanced receptor binding affinity and increased resistance to proteolytic degradation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the expected impact of this unique building block on peptide drug candidates.
Core Principles and Rationale for Use
The primary motivation for incorporating 2'-methylphenylalanine into a peptide sequence is to leverage its steric bulk to control the peptide's three-dimensional structure. The ortho-methyl group restricts the orientation of the phenyl ring, which can have a cascading effect on the local backbone conformation. This is a key strategy in the design of conformationally constrained peptides, which aim to mimic the bioactive structure of a native peptide or protein while exhibiting improved drug-like properties.
Key Advantages of Incorporating 2'-Methylphenylalanine:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the 2'-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Rigidity: By limiting the conformational freedom of the side chain, 2'-methylphenylalanine can help to lock the peptide backbone into a desired secondary structure. This can lead to higher binding affinity for the target receptor, as less of an entropic penalty is paid upon binding.
-
Improved Target Selectivity: A more rigidly defined conformation can result in more specific interactions with the target receptor, reducing off-target binding and potential side effects.
Visualization of the Rationale:
Caption: Logical flow from the unique structural feature of 2'-methylphenylalanine to its therapeutic benefits in drug design.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence via Fmoc-based SPPS requires special consideration due to the steric hindrance of the 2'-methyl group. This can lead to "difficult couplings" where standard protocols may result in incomplete acylation. The following protocol is designed to overcome these challenges and ensure a high-yield synthesis.
Materials and Reagents
| Reagent/Material | Recommended Grade/Type | Supplier Example |
| This compound | >98% purity | Chemical Supplier |
| SPPS Resin | Rink Amide (for C-terminal amide) or 2-Chlorotrityl chloride (for C-terminal acid) | Merck, CEM Corp. |
| Solvents (DMF, DCM) | Peptide synthesis grade, low water and amine content | Fisher Scientific |
| Deprotection Reagent | 20% Piperidine in DMF | In-house preparation |
| Potent Coupling Reagents | HATU, HCTU, or COMU | Chem-Impex, Aapptec |
| Additive | Oxyma Pure or HOAt | Various |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Sigma-Aldrich |
| Cleavage Cocktail (Reagent R) | 95% TFA, 2.5% TIS, 2.5% H₂O | In-house preparation |
| Ether | Cold Diethyl Ether | VWR |
Protocol for a Difficult Coupling Cycle (0.1 mmol scale)
This protocol details a single coupling cycle for incorporating this compound.
Workflow Visualization:
Caption: A typical SPPS cycle adapted for a sterically hindered amino acid like 2'-methylphenylalanine, highlighting the monitoring and double coupling steps.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 10 minutes, then drain.
-
Repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Crucial for Hindered Residues):
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a potent coupling reagent such as HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before it is introduced to the resin, maximizing the chances of successful coupling.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for an extended period, typically 2-4 hours. For particularly difficult sequences, this can be extended to overnight. Causality: The extended reaction time is necessary to allow the sterically hindered activated amino acid sufficient time to access and react with all the free amines on the resin.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly.
-
Perform a qualitative ninhydrin (Kaiser) test to detect the presence of unreacted primary amines. A positive result (blue beads) indicates an incomplete coupling.
-
-
Decision and Action:
-
If the Kaiser test is negative (clear or yellowish beads): The coupling is complete. Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the deprotection step for the next amino acid in the sequence.
-
If the Kaiser test is positive: The coupling is incomplete. A second coupling is required. Drain the reaction vessel and repeat steps 3 and 4 with a fresh batch of activated this compound. This "double coupling" strategy is often essential for sterically hindered residues.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin-bound peptide with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Application Notes and Field-Proven Insights
Impact on Peptide Conformation and Pharmacokinetics
The introduction of 2'-methylphenylalanine is a deliberate design choice to enforce a particular conformation. NMR spectroscopy is a powerful tool to study the solution-state structure of the resulting peptides. One would expect to see a reduction in the number of observed NOEs for the 2'-methylphenylalanine residue, consistent with a more rigid structure. The conformational constraint can lead to a more favorable presentation of the pharmacophore to the biological target.
While specific pharmacokinetic data for peptides containing 2'-methylphenylalanine is not widely published, the known effects of incorporating UAAs and inducing stable secondary structures suggest several likely benefits:
-
Increased Serum Stability: As previously mentioned, the steric bulk is expected to confer resistance to proteolysis, a major route of elimination for peptides.
-
Potentially Altered Distribution: The increased hydrophobicity from the additional methyl group may influence the volume of distribution and tissue penetration of the peptide.
Case Study: A Hypothetical Example in Opioid Receptor Modulation
Consider the design of a novel analogue of an endogenous opioid peptide like an enkephalin. These peptides are notoriously short-lived in vivo due to rapid enzymatic degradation. Replacing a key phenylalanine residue with 2'-methylphenylalanine could serve two purposes:
-
Stabilize a β-turn conformation: Many receptor-bound conformations of opioid peptides involve a β-turn. The steric constraints of 2'-methylphenylalanine could pre-organize the peptide into this bioactive turn structure, enhancing its affinity for the μ-opioid receptor.
-
Block Aminopeptidase Action: The N-terminal tyrosine is crucial for activity but also a primary site for degradation. A conformationally rigid structure induced by 2'-methylphenylalanine at a downstream position could sterically shield the N-terminus, slowing degradation and prolonging the analgesic effect.
This hypothetical case illustrates the dual benefits of this UAA in enhancing both the pharmacodynamic and pharmacokinetic properties of a peptide drug candidate.
Conclusion
This compound is a valuable building block for the medicinal chemist's toolkit. Its rational design allows for the introduction of predictable steric constraints, enabling the synthesis of conformationally defined peptides with enhanced stability and potentially improved therapeutic profiles. While its incorporation requires careful attention to the coupling protocol, the use of potent activating reagents and extended reaction times can ensure successful synthesis. The strategic application of this and other UAAs will continue to drive the development of the next generation of peptide-based therapeutics.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 3044–3051. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Semantic Scholar. (2015). Overview of Solid Phase Synthesis of “Difficult Peptide” Sequences. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3245–3251. [Link]
- Semantic Scholar. (n.d.). *Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂ using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2
Application Notes & Protocols for the Synthesis of Bioactive Peptides with DL-N-FMOC-2'-Methylphenylalanine
Abstract: The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity.[1][2] DL-N-FMOC-2'-methylphenylalanine, a derivative of phenylalanine with a methyl group at the ortho-position of the phenyl ring, is a valuable building block for introducing steric constraints that can lock a peptide into a desired bioactive conformation.[3][4] However, this same steric bulk presents significant challenges during solid-phase peptide synthesis (SPPS), primarily by impeding coupling reactions.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into bioactive peptides using the Fmoc/tBu strategy. We will delve into the causality behind protocol modifications, provide detailed, field-proven methodologies, and offer troubleshooting advice to navigate the complexities of synthesizing these sterically hindered peptides.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in utilizing 2'-methylphenylalanine is the steric hindrance imposed by the methyl group on the phenyl ring. This bulkiness physically obstructs the reaction centers, leading to two main difficulties:
-
Incomplete Coupling Reactions: The ortho-methyl group shields the carboxyl group of the incoming Fmoc-amino acid. This makes it difficult for the nucleophilic N-terminal amine of the resin-bound peptide to attack the activated carboxyl group, resulting in slow or incomplete reactions. Standard coupling reagents may fail to achieve the necessary activation or presentation to overcome this barrier.[6][7]
-
Potential for Incomplete Fmoc Deprotection: While less common than coupling issues, significant steric crowding around the N-terminus can sometimes hinder the approach of the piperidine base used for Fmoc group removal, potentially requiring extended reaction times to ensure a free amine for the next coupling step.[6][8]
Failure to address these issues leads to the formation of deletion sequences (peptides missing the intended amino acid), which are often difficult to separate from the target peptide, drastically reducing the overall yield and purity of the final product.[6]
Strategic Approach: Reagent Selection and Protocol Optimization
A successful synthesis strategy relies on enhancing the reactivity of the coupling step to overcome the steric barrier. This is achieved primarily through the selection of highly potent coupling reagents.
Coupling Reagent Selection: Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) are often insufficient for hindered amino acids.[7] More robust aminium/uronium or phosphonium salt-based reagents are required. These reagents rapidly generate highly reactive intermediates that facilitate efficient acylation.[9][10]
| Reagent Class | Examples | Mechanism of Action & Rationale for Use |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | These reagents react with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate (or its guanydinium equivalent), which is highly susceptible to nucleophilic attack. HATU is particularly effective for hindered couplings due to the formation of the 7-azabenzotriazolyl ester, which is more reactive than the corresponding benzotriazolyl ester formed by HBTU.[9][11] COMU offers comparable efficiency to HATU with improved safety and solubility profiles.[10] |
| Phosphonium Salts | PyBOP, PyAOP | These reagents form reactive phosphonium-based intermediates. PyBOP is a well-established reagent known for its efficacy in difficult couplings, including those involving N-methylated or other sterically demanding amino acids.[7][11] |
For the incorporation of this compound, HATU or COMU are strongly recommended due to their superior performance in overcoming steric challenges.[7][9]
Visualized Workflow for Sterically Hindered SPPS
The following diagram illustrates the decision-making process and workflow modifications required when incorporating a sterically hindered amino acid like 2'-methylphenylalanine.
Caption: Decision workflow for incorporating standard vs. sterically hindered amino acids.
Detailed Experimental Protocols
These protocols assume a manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All steps are performed at room temperature unless otherwise noted.
Materials and Reagents:
-
Rink Amide MBHA resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine
-
This compound
-
Standard N-α-Fmoc protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Protocol 1: General SPPS Cycle for Standard Amino Acids
This protocol is used for all non-hindered amino acids in the sequence.
-
Resin Swelling: Swell the resin (0.1 mmol) in DMF for 1 hour.[12]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the standard Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
Protocol 2: Optimized Protocol for Incorporating this compound
This protocol should be strictly followed for the incorporation of the sterically hindered residue.
-
Fmoc Deprotection: Perform the deprotection step as described in Protocol 1 to ensure a free amine is available on the growing peptide chain.
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve This compound (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF. Note the slightly higher equivalents used.
-
Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture, vortex for 2 minutes, and let it stand for 5 minutes to ensure full activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for a minimum of 4 hours . For particularly difficult sequences, this can be extended overnight.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), followed by DCM (2 times), and then DMF again (3 times). This helps remove any stubborn byproducts.
-
Monitoring and Potential Double Coupling:
-
Perform a Kaiser test. Due to the nature of this secondary amine precursor after coupling, the test should remain negative (yellow beads).
-
If there is any doubt about the coupling efficiency, it is highly recommended to perform a double coupling .[7] To do this, simply repeat steps 2 and 3 with a freshly prepared activation solution. Capping any unreacted amines with acetic anhydride after a single coupling is an alternative strategy.
-
Protocol 3: Final Cleavage and Peptide Precipitation
-
Final Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection step as described in Protocol 1.
-
Resin Preparation: Wash the resin extensively with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis) to the dried resin in a fume hood.[1]
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a new centrifuge tube.
-
Add the TFA solution dropwise to a larger tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.
-
-
Drying: Dry the final peptide pellet under vacuum to remove residual ether.
Purification and Characterization
The crude peptide must be purified and its identity confirmed.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15] A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide from a C18 column. The shallow gradients are often required for good separation of peptides from their impurities.[15]
-
Characterization: The identity and purity of the final peptide should be confirmed using:
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Major Deletion Sequence (-2'-Me-Phe) | Incomplete coupling of the hindered residue. | Use a more potent coupling reagent (HATU/COMU). Increase coupling time to 4+ hours. Perform a double coupling.[7] |
| Low Overall Yield | Peptide aggregation on the resin.[5][18] Incomplete deprotection or coupling at multiple steps. | Synthesize on a lower-loading resin. For long or difficult sequences, consider microwave-assisted synthesis to improve reaction kinetics.[7] |
| Multiple Peaks in HPLC | Racemization during activation; side reactions during cleavage. | Ensure DIPEA is added last during activation. Use a scavenger like TIS in the cleavage cocktail to prevent side reactions. |
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Fields, G. B. (2001). Methods for Removing the Fmoc Group. In Peptide Synthesis and Applications (pp. 95-117). Humana Press. [Link]
-
Fields, G. B. (2011). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis Website. [Link]
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies Resources. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Hosseini, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(4), 110. [Link]
-
Burlina, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]
-
Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Phenomenex HPLC Tech Tips. [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec Insights. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Kulkarni, S. S., & Raines, R. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 329-331. [Link]
-
Arakawa, H., et al. (2018). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine. Peptide Science, 55(1), 1-5. [Link]
-
University of California, Irvine. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry Events. [Link]
-
Kumar, V., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3528. [Link]
-
Ceballos, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7750. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Synthetic Tools for Peptide Medicinal Chemistry | UCI Department of Chemistry [chem.uci.edu]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Application of DL-N-FMOC-2'-Methylphenylalanine for the Interrogation of Protein-Protein Interactions
Abstract
Protein-protein interactions (PPIs) represent a vast and complex class of therapeutic targets, the modulation of which holds immense promise for treating a multitude of diseases. However, the large and often featureless interfaces of PPIs present significant challenges for traditional small-molecule drug discovery. Peptide-based probes, derived from the native binding sequences, offer a rational starting point for inhibitor design. The strategic incorporation of non-natural, sterically hindered amino acids is a powerful technique to enhance the potency, stability, and diagnostic value of these peptides. This guide provides a comprehensive overview and detailed protocols for the use of DL-N-FMOC-2'-methylphenylalanine as a molecular probe to dissect and inhibit PPIs. We will detail its incorporation into peptides via solid-phase synthesis, its application in biophysical and cellular assays, and the interpretation of the resulting data to yield actionable insights for drug discovery programs.
The Rationale: Leveraging Steric Hindrance as a Design Element
At the heart of any protein-protein interaction is a precisely organized interface where amino acid side chains from each partner pack together, forming a network of non-covalent interactions. The introduction of a bulky, non-natural amino acid like 2'-methylphenylalanine serves as a powerful steric probe.[1] The ortho-methyl group on the phenyl ring is a deliberate modification designed to create a localized steric clash at the binding interface.
This strategic disruption allows researchers to:
-
Identify "Hot-Spot" Residues: By systematically replacing native residues with 2'-methylphenylalanine, one can perform a "bump-and-hole" type analysis. A significant loss of binding affinity upon substitution indicates that the native residue is located in a tightly packed "hot-spot" critical for the interaction.
-
Modulate Binding Kinetics: The steric bulk can alter the conformational dynamics of the peptide, potentially slowing both the association (k_on) and dissociation (k_off) rates of the interaction.[2]
-
Enhance Proteolytic Stability: The unnatural side chain can prevent recognition by proteases, significantly extending the peptide's half-life in biological assays.
-
Constrain Peptide Conformation: The steric clash can limit the rotational freedom of the peptide backbone, pre-organizing it into a bioactive conformation and reducing the entropic penalty of binding.[2]
Core Methodologies and Protocols
Synthesis of 2'-Methylphenylalanine-Containing Peptides
The incorporation of sterically hindered amino acids like this compound requires optimized conditions during solid-phase peptide synthesis (SPPS) to overcome the challenge of inefficient acyl transfer.[3] Standard coupling reagents may prove insufficient, leading to incomplete coupling and deletion sequences.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: Iterative workflow for the solid-phase synthesis of peptides incorporating 2'-methylphenylalanine.
Optimized Coupling Protocol for this compound:
-
Reagent Preparation: Prepare a solution of this compound (3 eq.), a potent coupling reagent (e.g., HATU, 2.9 eq.), and an additive like HOAt (3 eq.) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide. Allow the reaction to proceed for an extended period, typically 2 to 4 hours. For particularly difficult couplings, this can be extended overnight.
-
Monitoring: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.
-
Double Coupling (if necessary): Repeat steps 3 and 4 without the deprotection step.
-
Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
Table 1. Recommended Coupling Reagents for Sterically Hindered Residues
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive, rapid kinetics, and effective at overcoming steric hindrance.[4] |
| HCTU | Uronium Salt | More cost-effective than HATU with comparable, though slightly lower, efficiency. |
| PyAOP | Phosphonium Salt | Very potent, avoids guanidinylation side reactions, and is excellent for hindered couplings.[5] |
| COMU | Uronium Salt | High solubility and reactivity, considered one of the most powerful coupling reagents. |
Biophysical Characterization of PPI Inhibition
Once synthesized, the inhibitory potential of the modified peptide must be quantified. A range of biophysical assays can provide detailed information on binding affinity, kinetics, and thermodynamics.
Workflow for Biophysical Analysis:
Caption: A typical cascade of biophysical assays to characterize peptide inhibitors of PPIs.
Protocol: Competitive Fluorescence Polarization (FP) Assay
This protocol determines the concentration at which the 2'-Me-Phe peptide inhibits 50% of the interaction (IC₅₀).
-
Assay Components:
-
Tracer: A fluorescently labeled version of the wild-type peptide.
-
Protein A: One of the interacting protein partners.
-
Competitor: The unlabeled 2'-Me-Phe peptide (and wild-type control).
-
-
Assay Setup: In a low-volume black 384-well plate, add a fixed concentration of Protein A and the Tracer. The concentration of Protein A should be close to the K_d of the interaction to ensure assay sensitivity.
-
Competition: Add a serial dilution of the competitor peptide to the wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀.
Interpreting the Data: A higher IC₅₀ value for the 2'-Me-Phe peptide compared to the wild-type peptide indicates that the substitution has disrupted the binding. The magnitude of this increase reveals the importance of the substituted residue's position. A minimal change suggests the native residue is not in a critical contact region or points outwards from the binding interface.
Cellular Validation of PPI Disruption
Demonstrating that the peptide can disrupt the PPI in a cellular environment is a critical validation step.
Protocol: Co-Immunoprecipitation (Co-IP) Assay
-
Cell Treatment: Treat cells expressing the target proteins with the 2'-Me-Phe peptide. A cell-penetrating sequence may need to be appended to the peptide for intracellular targets.
-
Lysis: Lyse the cells in a gentle, non-denaturing buffer containing protease inhibitors.
-
Immunoprecipitation: Add an antibody targeting Protein A to the lysate and incubate to form an antibody-protein complex.
-
Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the captured proteins and analyze by Western blot using antibodies for both Protein A and Protein B. A dose-dependent decrease in the amount of co-precipitated Protein B in peptide-treated samples indicates successful disruption of the PPI in the cellular context.
Case Study: Peptide-Based Inhibition of the SARS-CoV-2 Spike-hACE2 Interaction
The entry of the SARS-CoV-2 virus into human cells is mediated by the high-affinity interaction between the viral Spike protein and the human ACE2 (hACE2) receptor. This PPI is a prime target for therapeutic intervention. Studies have shown that peptides derived from the hACE2 helix that contacts the Spike protein can act as competitive inhibitors.[6]
Although not specifically using 2'-methylphenylalanine, this system provides an excellent model. A research strategy would involve:
-
Identify Key Residues: Analyze the crystal structure of the Spike-hACE2 complex to identify key hydrophobic and aromatic residues on the hACE2 peptide that bury themselves into pockets on the Spike protein.
-
Synthesize Analogs: Create a library of peptides where these key residues are individually replaced with 2'-methylphenylalanine.
-
Biophysical Screening: Use FP or Surface Plasmon Resonance (SPR) to measure the binding affinity (K_d) of each analog to the Spike protein's receptor-binding domain.
-
Data Interpretation: A significant increase in K_d (loss of affinity) for a specific substitution would pinpoint a residue that resides in a sterically constrained pocket, providing crucial information for the design of optimized peptidomimetics or small molecules that can better occupy or disrupt this pocket.[7]
Logical Flow for Case Study Analysis:
Caption: A systematic approach to using 2'-methylphenylalanine scanning to map a PPI interface.
Conclusion and Future Perspectives
This compound is more than just a modified building block; it is a precision tool for chemical biology and drug discovery. By providing a means to introduce controlled steric hindrance, it allows researchers to map the energetic landscapes of protein-protein interfaces with high resolution. The insights gained from these studies—identifying critical hot-spots, understanding the conformational requirements for binding, and creating more stable peptide leads—are invaluable for the rational design of the next generation of PPI modulators. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful reagent to unlock previously "undruggable" targets.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Miles, J. A., et al. (2016). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. Available at: [Link]
-
Scott, D. E., et al. (2017). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Karoyan, P., et al. (2024). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). Molecules. Available at: [Link]
-
Zhang, C., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. Available at: [Link]
-
Zhang, H., et al. (2022). Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions. Communications Chemistry. Available at: [Link]
-
Miles, J. A., et al. (2016). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. Chemical Science. Available at: [Link]
-
Lane, J. D., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. The Biochemical Journal. Available at: [Link]
-
Lu, H., et al. (2020). Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Grossmann, T. N., & Hennig, S. (2014). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. ChemMedChem. Available at: [Link]
-
Lupu, D., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Journal of Nanobiotechnology. Available at: [Link]
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- 1. nbinno.com [nbinno.com]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
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- 7. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
Enhancing Peptide Stability Through Site-Specific Incorporation of 2'-Methylphenylalanine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Imperative for Peptide Stabilization in Therapeutics
Peptides represent a burgeoning class of therapeutics, prized for their high specificity and potent biological activity. However, their clinical translation is often hampered by their inherent instability, primarily due to rapid degradation by proteases in biological systems. This rapid clearance necessitates frequent administration and can limit therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to protect the peptide backbone from enzymatic cleavage. This guide details the application and protocols for utilizing 2'-methylphenylalanine, a sterically hindered aromatic amino acid, to enhance the metabolic stability of therapeutic peptide candidates.
The introduction of a methyl group at the ortho (2') position of the phenylalanine side chain provides a powerful tool for peptide chemists. This modification introduces significant steric bulk in close proximity to the peptide backbone, effectively shielding the adjacent peptide bonds from the proteolytic machinery of enzymes. Unlike other modifications such as N-methylation, which can sometimes alter the hydrogen bonding network and secondary structure, the 2'-methyl modification is more subtle in its conformational impact while still offering substantial enzymatic resistance.
Mechanism of Stability Enhancement: The Role of Steric Hindrance
The primary mechanism by which 2'-methylphenylalanine confers stability is through steric hindrance. Proteolytic enzymes, such as trypsin and chymotrypsin, have specific recognition pockets and active sites that accommodate the side chains of their substrate amino acids. The catalytic process requires a precise orientation of the peptide backbone within the enzyme's active site for cleavage to occur.
The ortho-methyl group on the phenyl ring of 2'-methylphenylalanine acts as a "steric shield," physically obstructing the approach of the enzyme and preventing the peptide from docking correctly into the active site. This steric clash disrupts the enzyme-substrate complex, thereby inhibiting the hydrolysis of the adjacent peptide bonds.
Figure 1: Mechanism of enhanced stability. The steric bulk of 2'-methylphenylalanine hinders enzyme binding, leading to increased peptide stability.
Solid-Phase Peptide Synthesis (SPPS) with 2'-Methylphenylalanine
The incorporation of 2'-methylphenylalanine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] However, due to the steric hindrance of the 2'-methyl group, optimization of the coupling step may be required to ensure high coupling efficiency.
Protocol: Fmoc-SPPS of a Peptide Containing 2'-Methylphenylalanine
This protocol outlines a general procedure for the manual or automated synthesis of a peptide incorporating Fmoc-L-2'-methylphenylalanine.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-L-2'-methylphenylalanine)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Wash the resin with DMF (3-5 times).
-
-
Coupling of Fmoc-L-2'-Methylphenylalanine (Optimized):
-
Rationale: The steric bulk of 2'-methylphenylalanine may slow down the coupling reaction. To ensure complete incorporation, a stronger coupling agent, extended reaction time, and/or double coupling may be necessary.
-
Pre-activate a solution of Fmoc-L-2'-methylphenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat the coupling step with a fresh solution of activated Fmoc-L-2'-methylphenylalanine.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
-
Figure 2: Workflow for the solid-phase synthesis of a peptide containing 2'-methylphenylalanine.
Assessment of Enhanced Peptide Stability
To quantify the stabilizing effect of 2'-methylphenylalanine incorporation, in vitro stability assays are essential. A common and informative method is to assess the peptide's stability in the presence of relevant biological matrices, such as human plasma or specific proteases.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the half-life (t½) of a peptide in human plasma.
Materials:
-
Test peptide (with 2'-methylphenylalanine) and control peptide (with native phenylalanine)
-
Human plasma (pooled, heparinized)
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation: Thaw human plasma on ice and centrifuge to remove any precipitates.
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm the human plasma to 37°C.
-
Initiate the reaction by adding the test or control peptide to a final concentration of 100 µg/mL. This is the t=0 time point.
-
-
Time Course Incubation:
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining at each time point.
-
Use a calibration curve to determine the concentration of the peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Expected Data and Interpretation
The incorporation of 2'-methylphenylalanine is expected to significantly increase the half-life of the peptide in plasma compared to its native counterpart.
| Peptide | Modification | Half-life in Human Plasma (t½, min) |
| Control Peptide | Phenylalanine at position X | 25 ± 5 |
| Test Peptide | 2'-Methylphenylalanine at position X | > 240 |
Table 1: Representative data from an in vitro plasma stability assay comparing a control peptide with a peptide containing 2'-methylphenylalanine.
Characterization of 2'-Methylphenylalanine-Containing Peptides
Thorough analytical characterization is crucial to confirm the successful synthesis and purity of the modified peptide.
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment. The increased hydrophobicity of 2'-methylphenylalanine may lead to a slightly longer retention time compared to the native peptide.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the synthesized peptide, verifying the incorporation of the 2'-methylphenylalanine residue (mass difference of +14 Da compared to phenylalanine).
-
Circular Dichroism (CD) Spectroscopy: Can be used to assess the secondary structure of the peptide. While the 2'-methyl group is not expected to cause major global conformational changes, CD can confirm that the overall fold is maintained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed structural analysis, 2D-NMR experiments can provide insights into the local conformation around the 2'-methylphenylalanine residue and its interactions with neighboring amino acids.[2]
Conclusion and Future Perspectives
The incorporation of 2'-methylphenylalanine is a highly effective strategy for enhancing the metabolic stability of peptide-based drug candidates. The steric shielding provided by the ortho-methyl group offers robust protection against enzymatic degradation, leading to a longer in vivo half-life. The synthetic accessibility of Fmoc-L-2'-methylphenylalanine allows for its straightforward integration into standard solid-phase peptide synthesis workflows with minor optimizations.[3]
This approach provides a valuable tool for medicinal chemists to improve the pharmacokinetic properties of promising peptide therapeutics, ultimately facilitating their development into clinically successful drugs. Further investigations could explore the systematic placement of 2'-methylphenylalanine at various positions within a peptide to map enzyme susceptibility and optimize stability while maintaining biological activity.
References
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National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
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JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An electronic effect on protein structure. PubMed Central. Retrieved from [Link]
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ChemRxiv. (n.d.). Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Retrieved from [Link]
-
SciSpace. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Retrieved from [Link]
-
Analytical Biochemistry. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Peptidomimetics using DL-N-FMOC-2'-METHYLPHENYLALANINE
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge and Opportunity of Sterically Hindered Amino Acids in Peptidomimetic Design
Peptidomimetics represent a pivotal evolution in drug discovery, offering the potential to harness the specificity and potency of peptides while overcoming their inherent limitations, such as proteolytic instability and poor bioavailability.[1][2] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, enabling the exploration of novel chemical space and the generation of molecules with enhanced therapeutic properties.[3][4] Among these, sterically hindered amino acids like DL-N-FMOC-2'-METHYLPHENYLALANINE present both a significant synthetic challenge and a unique opportunity. The ortho-methyl group on the phenylalanine ring introduces conformational constraints that can pre-organize the peptide backbone into a bioactive conformation, potentially leading to increased receptor affinity and selectivity. However, this same steric bulk complicates standard peptide synthesis protocols, demanding a nuanced and optimized approach.
This guide, born from extensive experience in peptide chemistry, provides a detailed framework for the successful incorporation of this compound into peptidomimetic sequences. We will move beyond rote-learning of protocols to a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific research needs.
I. The Impact of the 2'-Methyl Group: A Structural and Mechanistic Perspective
The introduction of a methyl group at the ortho-position of the phenylalanine side chain has profound implications for both the synthesis process and the final structure of the peptidomimetic.
A. Conformational Rigidity: The steric clash between the ortho-methyl group and the peptide backbone restricts the rotational freedom (chi angles) of the amino acid side chain. This can induce a more rigid local structure, which in turn can influence the global conformation of the peptide, favoring specific secondary structures like β-turns or helical motifs.[5][6] This pre-organization can be advantageous if the constrained conformation mimics the receptor-bound state, leading to a lower entropic penalty upon binding and thus higher affinity.
B. Synthetic Hurdles: The steric hindrance posed by the 2'-methyl group presents two primary challenges during solid-phase peptide synthesis (SPPS):
-
Inefficient Coupling: The bulky side chain can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences.
-
Slow Fmoc Deprotection: The steric hindrance can also impede the access of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) protecting group, resulting in incomplete deprotection and truncated peptides.
Addressing these challenges requires careful optimization of coupling reagents, reaction times, and deprotection conditions.
II. Recommended Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the preferred method for incorporating this compound due to its milder reaction conditions compared to Boc-chemistry.[7] The following sections detail optimized protocols for the key steps in the SPPS cycle.
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
A. Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| This compound | >98% purity |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine | >99% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | >98% |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | >99% |
| Triisopropylsilane (TIS) | >98% |
| Diethyl ether | Anhydrous |
B. Protocol 1: Optimized Fmoc Deprotection for Sterically Hindered Residues
Standard Fmoc deprotection with 20% piperidine in DMF can be sluggish for sterically hindered residues. A more robust deprotection cocktail is recommended.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Treat the resin with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF for 3 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the same solution. Agitate for an additional 5-7 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the deprotection reagents.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Rationale: DBU is a stronger, non-nucleophilic base that can more effectively remove the Fmoc group from a sterically hindered N-terminus. Piperidine is still included to scavenge the dibenzofulvene byproduct.
C. Protocol 2: Coupling of this compound
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids. While several options exist, HATU is highly recommended due to its superior reactivity.[8][9]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| HATU | Very High | Fast reaction times, low racemization, effective for hindered residues.[8][9] | Higher cost, potential for guanidinylation of the free amine if used in large excess. |
| HBTU | High | Good efficiency for most couplings, lower cost than HATU. | Less effective than HATU for severely hindered couplings, higher risk of racemization.[8] |
| PyBOP | High | Efficient, byproducts are generally soluble. | Can be less effective than uronium-based reagents for very difficult couplings. |
| DIC/HOBt | Moderate | Low cost, simple to use. | Slower reaction times, generally not recommended for hindered couplings. |
Recommended Coupling Procedure (using HATU):
-
Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling is recommended.
Figure 2: Simplified mechanism of HATU-mediated amino acid coupling in SPPS.
III. Considerations for Solution-Phase Synthesis
While SPPS is generally preferred, solution-phase peptide synthesis (SPPS) can be advantageous for large-scale production or for the synthesis of short, modified peptides. However, the challenges of incorporating this compound are amplified in solution-phase due to difficulties in purification.
Key Considerations:
-
Purification: Each intermediate must be purified, typically by chromatography, which can be time-consuming and lead to material loss.
-
Stoichiometry: Precise control of stoichiometry is crucial to avoid side reactions and the formation of complex mixtures.
-
Coupling Reagents: The same highly efficient coupling reagents used in SPPS (e.g., HATU, TBTU) are recommended for solution-phase synthesis to drive the reaction to completion.
-
Work-up: Aqueous work-ups can be complicated by the solubility of the protected peptide fragments.
Illustrative Solution-Phase Coupling Protocol:
-
Dissolution: Dissolve the N-terminally deprotected peptide fragment (1 eq.) and this compound (1.1 eq.) in a minimal amount of DMF.
-
Activation: Cool the solution to 0 °C and add HATU (1.1 eq.) and DIPEA (2.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching and Extraction: Dilute the reaction with ethyl acetate and wash successively with cold 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
IV. Troubleshooting and Advanced Strategies
Even with optimized protocols, challenges can arise. Below are common issues and recommended solutions.
| Problem | Likely Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of 2'-methylphenylalanine. | Perform a second coupling with fresh reagents. Increase coupling time (up to 4 hours or overnight). Consider gentle heating (30-40°C), but be mindful of potential racemization. |
| Incomplete Fmoc Deprotection | Steric hindrance at the N-terminus. | Increase the deprotection time with the DBU/piperidine cocktail. Perform a second deprotection cycle. |
| Peptide Aggregation | Formation of intermolecular hydrogen bonds, especially with hydrophobic sequences. | Use a lower-loading resin. Incorporate backbone-disrupting elements like pseudoproline dipeptides if the sequence allows. Synthesize at a slightly elevated temperature. |
| Racemization | Over-activation of the carboxylic acid, especially with strong bases. | Minimize pre-activation time. Use a weaker base like 2,4,6-collidine instead of DIPEA, although this may require longer coupling times. |
V. Conclusion and Future Perspectives
The successful incorporation of sterically demanding building blocks like this compound is a testament to the robustness and adaptability of modern peptide synthesis techniques. By understanding the mechanistic challenges and employing optimized protocols, researchers can effectively utilize this valuable tool to create conformationally constrained peptidomimetics. The resulting molecules, with their enhanced stability and potential for increased bioactivity, hold significant promise for the future of drug discovery. As our understanding of structure-activity relationships deepens, the strategic use of such constrained amino acids will undoubtedly play an even more critical role in the rational design of next-generation therapeutics.
References
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Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. PubMed. [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PubMed Central. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
- Method for solution-phase peptide synthesis.
-
Racemization in peptide synthesis. ResearchGate. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. ResearchGate. [Link]
-
Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ResearchGate. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. PubMed. [Link]
-
Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
-
Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PubMed Central. [Link]
-
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PubMed Central. [Link]
-
N-Methylphenylalanine. PubChem. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]
-
Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. [Link]
-
Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PubMed Central. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. . [Link]
-
Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. PubMed. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... ResearchGate. [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PubMed Central. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]
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Application Note: Automated Solid-Phase Synthesis of Peptides Incorporating DL-N-Fmoc-2'-Methylphenylalanine
Introduction: The Significance of Sterically Hindered Amino Acids in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, constrained conformations, and novel biological activities. Among these, α,α-disubstituted amino acids, such as 2'-methylphenylalanine, present a unique synthetic challenge due to significant steric hindrance around the α-carbon.[1][2] This steric bulk can dramatically influence peptide secondary structure and increase resistance to enzymatic degradation. However, the same steric hindrance that confers these desirable properties also complicates peptide bond formation during solid-phase peptide synthesis (SPPS).[3][4]
This application note provides a comprehensive guide to the automated synthesis of peptides containing DL-N-Fmoc-2'-methylphenylalanine. We will delve into the underlying principles of overcoming the synthetic hurdles associated with this sterically demanding building block, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring high-yield and high-purity synthesis of these complex peptides.[5][6]
Understanding the Core Challenge: Steric Hindrance in SPPS
The primary obstacle in incorporating 2'-methylphenylalanine is the steric clash between the bulky side chain of the incoming amino acid and the N-terminus of the growing peptide chain on the solid support. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a complex crude product that is difficult to purify.[3][7] To address this, a multi-faceted approach is required, focusing on optimized coupling reagents, extended reaction times, and potentially elevated temperatures.
Below is a diagram illustrating the key challenge in the coupling of a sterically hindered amino acid.
Caption: Steric hindrance between the incoming amino acid and the resin-bound peptide.
Materials and Reagents
For successful synthesis, high-quality reagents are paramount. The following is a general list of materials required.
| Category | Item | Recommended Grade/Supplier |
| Resin | Rink Amide or Wang Resin | High-loading, 100-200 mesh |
| Amino Acids | Fmoc-protected amino acids | Standard side-chain protection (e.g., Trt, Boc, tBu) |
| This compound | Purity >98% | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher | |
| Piperidine | Anhydrous | |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High purity |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High purity | |
| DIC (N,N'-Diisopropylcarbodiimide) | High purity | |
| Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) | High purity | |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Deprotection | 20% Piperidine in DMF (v/v) | Freshly prepared |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | |
| Water | Deionized | |
| 1,2-Ethanedithiol (EDT) | Scavenger (for Cys-containing peptides) |
Detailed Automated Synthesis Protocol
This protocol is designed for a standard automated peptide synthesizer. Modifications may be necessary depending on the specific instrument.
Resin Preparation and Swelling
-
Place the desired amount of resin in the reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes prior to the first coupling. Proper swelling is crucial for reagent accessibility.[3]
Standard Fmoc Amino Acid Coupling Cycle
This cycle is used for all standard amino acids in the sequence.
Caption: Standard automated Fmoc-SPPS cycle.
Protocol for Coupling this compound
Due to steric hindrance, a modified coupling protocol is essential.
| Parameter | Standard Amino Acid | This compound | Rationale |
| Amino Acid Equivalents | 4-5 eq. | 5-8 eq. | Higher concentration drives the reaction forward. |
| Coupling Reagent | HATU or HBTU (4-5 eq.) | HATU (5-8 eq.) | HATU is highly effective for sterically hindered couplings.[8][9] |
| Activation Base (DIPEA) | 8-10 eq. | 10-16 eq. | Ensures complete activation of the carboxylic acid. |
| Coupling Time | 30-60 min | 2-4 hours | Extended time is necessary to achieve complete coupling. |
| Double Coupling | Optional | Recommended | A second coupling step ensures maximal incorporation. |
| Temperature | Ambient | Ambient to 40°C | Microwave-assisted synthesis can significantly improve efficiency.[4] |
Step-by-Step Protocol for Hindered Coupling:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection with 20% piperidine in DMF. An extended deprotection time (e.g., 2 x 10 minutes) may be beneficial.[10][11]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
First Coupling:
-
Pre-activate a solution of this compound (5-8 eq.), HATU (5-8 eq.), and DIPEA (10-16 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Second Coupling (Recommended):
-
Repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next cycle.
Peptide Cleavage and Deprotection
The choice of cleavage cocktail depends on the amino acids present in the peptide sequence.[12][13]
| Residues Present | Recommended Cleavage Cocktail | Composition (v/v) | Cleavage Time |
| Standard residues | Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | 2-3 hours |
| Cys, Met, Trp, Tyr | Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | 2-4 hours |
| Met-containing | Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH4I (w/w) | 3 hours |
General Cleavage Protocol:
-
Wash the dried peptide-resin with DCM.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Gently agitate the mixture at room temperature for the specified time.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold methyl-t-butyl ether (MTBE).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE.
-
Dry the crude peptide under vacuum.
Quality Control and Analysis
Post-synthesis analysis is critical to confirm the identity and purity of the final peptide.
-
Purity and Identity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (UPLC-MS) is the standard method for assessing purity and confirming the molecular weight of the peptide.[14][15][16]
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the synthesized peptide.[14]
-
Enantiomeric Purity: For peptides intended for pharmaceutical use, analysis of enantiomeric purity by chiral HPLC-MS/MS may be required to quantify any racemization that may have occurred during synthesis.[17][18]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete coupling of 2'-methylphenylalanine. | Increase coupling time, use double coupling, consider microwave heating. |
| Deletion Sequences | Incomplete Fmoc deprotection or coupling. | Extend deprotection times, use a more potent coupling reagent like HATU. |
| Side Product Formation | Scavenger choice in cleavage cocktail. | Select the appropriate cleavage cocktail based on the peptide sequence.[19][20][21] |
| Poor Solubility of Crude Peptide | Aggregation of hydrophobic peptides. | Lyophilize from a solution containing acetic acid or a small amount of organic solvent. |
Conclusion
The automated synthesis of peptides containing the sterically hindered amino acid this compound is a challenging yet achievable goal. By understanding the principles of steric hindrance and employing optimized protocols, researchers can successfully incorporate this valuable building block into their peptide sequences. The key to success lies in the use of potent coupling reagents like HATU, extended reaction times, and rigorous quality control. The protocols outlined in this application note provide a robust framework for the synthesis of these complex and potentially therapeutic peptides.
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
-
PubMed. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
ResearchGate. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
Semantic Scholar. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
PubMed. Automated Solid-Phase Peptide Synthesis. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
YouTube. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated?[Link]
-
PubMed. A cleavage cocktail for methionine-containing peptides. [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?[Link]
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. [PDF] Automated solid-phase peptide synthesis to obtain therapeutic peptides | Semantic Scholar [semanticscholar.org]
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- 17. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
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- 19. peptide.com [peptide.com]
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- 21. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavage and purification of peptides containing DL-N-FMOC-2'-METHYLPHENYLALANINE
An in-depth guide to the cleavage and purification of peptides containing the sterically hindered amino acid, DL-N-Fmoc-2'-methylphenylalanine. This document provides detailed protocols, the scientific rationale behind methodological choices, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids
Peptide-based therapeutics offer high specificity and potency, but their development is often challenged by poor metabolic stability and low cell permeability. A proven strategy to overcome these hurdles is the incorporation of non-natural amino acids, such as N-methylated or sterically hindered residues like 2'-methylphenylalanine.[1][2] The methyl group on the phenyl ring introduces significant steric bulk near the peptide backbone. This modification can:
-
Enhance Proteolytic Resistance: The steric hindrance shields the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in vivo.[2]
-
Induce Favorable Conformations: The bulk restricts bond rotation, potentially locking the peptide into a more bioactive conformation and improving target affinity.
-
Increase Lipophilicity: The added methyl group increases the peptide's overall hydrophobicity, which can aid in membrane traversal and improve cell permeability.[2][3]
However, these same properties create significant challenges during chemical synthesis, particularly in the final cleavage and purification stages.[4][5] The increased steric hindrance can slow down both coupling and deprotection reactions, while the heightened hydrophobicity complicates purification, often leading to aggregation and poor solubility.[3][6] This application note provides a comprehensive framework for successfully navigating these challenges.
PART 1: Peptide Cleavage from Solid Support
The final step of Solid-Phase Peptide Synthesis (SPPS) using the popular Fmoc/tBu strategy involves treating the resin-bound peptide with a strong acid, typically Trifluoroacetic Acid (TFA).[7][][9] This single step cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[10][]
During this process, the protecting groups are released as highly reactive carbocations. These cations can irreversibly modify sensitive amino acid residues (like Trp, Met, Tyr, Cys) through side reactions.[12] To prevent this, a "cleavage cocktail" containing TFA and various nucleophilic "scavengers" is used to trap these reactive species.[13][14]
Selecting the Appropriate Cleavage Cocktail
For a peptide containing a sterically hindered, non-functionalized residue like 2'-methylphenylalanine, the primary concern is the efficient cleavage of the peptide from the resin and the removal of other side-chain protecting groups. The choice of cocktail depends on the other amino acids present in the sequence.
A standard, low-odor, and effective cocktail for many sequences is Reagent B . Its use of Triisopropylsilane (TIS) makes it particularly effective at scavenging cations generated from trityl (Trt) protecting groups, often used for Cys, His, Asn, or Gln.[12][15] If the peptide also contains sensitive residues like methionine or multiple arginines, a more complex, potent cocktail like Reagent K may be necessary.[12][15]
| Cleavage Cocktail | Composition (v/v or w/v) | Key Applications & Rationale |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose cocktail for peptides lacking highly sensitive residues. TIS is an excellent scavenger for t-butyl and trityl cations. Water helps suppress aspartimide formation.[6] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to thiol-containing cocktails. Phenol protects Tyr and Trp residues. TIS is a powerful scavenger.[14][15] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A "universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. Thioanisole and ethanedithiol (EDT) are potent scavengers but have strong odors.[12][15] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄I | Specifically designed to prevent the oxidation of Methionine (Met) to its sulfoxide form.[16][17] |
Recommendation for 2'-Methylphenylalanine Peptides: For a peptide whose only challenge is the sterically hindered 2'-methylphenylalanine and standard protected amino acids (e.g., Arg(Pbf), Asp(OtBu)), the Standard (TFA/TIS/H₂O) cocktail or Reagent B is typically sufficient and recommended.
Step-by-Step Cleavage Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
1. Resin Preparation:
-
Transfer the dry, peptide-bound resin to a suitable reaction vessel.
-
Wash the resin thoroughly to remove residual synthesis solvents like DMF, which can interfere with the acidic cleavage.[12]
-
Wash 3x with Dichloromethane (DCM).
-
Wash 2x with Methanol (MeOH) to shrink the resin.
-
-
Dry the resin completely under a high vacuum for at least 4 hours, or overnight, over KOH pellets.[12] A thoroughly dried resin is critical for efficient cleavage.
2. Cleavage Reaction:
-
Prepare the chosen cleavage cocktail fresh. For a 0.1 mmol scale, prepare 5-10 mL. Caution: Work in a certified fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin.
-
Stopper the vessel and swirl gently. Allow the reaction to proceed at room temperature for 2-4 hours. The steric hindrance of 2'-methylphenylalanine may slightly slow the reaction, so a longer time is recommended.[18]
-
Monitor cleavage completion by taking a small aliquot of resin, washing it, and performing a Kaiser test. A positive (blue bead) result indicates incomplete cleavage.[19]
3. Peptide Precipitation and Isolation:
-
Filter the resin from the TFA solution into a clean centrifuge tube.
-
Wash the resin 2x with fresh TFA to recover any remaining peptide.
-
In a separate, larger centrifuge tube, add a 10-fold volume of ice-cold diethyl ether.
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude peptide should precipitate as a white solid.[19]
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and organic impurities.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
PART 2: Purification by Reversed-Phase HPLC
The increased hydrophobicity from the 2'-methylphenylalanine residue makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the purification method of choice.[20][21] In RP-HPLC, peptides are separated based on their hydrophobicity, with more hydrophobic peptides binding more strongly to the non-polar stationary phase (e.g., C18) and eluting later as the concentration of the organic mobile phase increases.
Method Development and Optimization
Successful purification of hydrophobic peptides requires careful optimization of several parameters.[22]
1. Column Selection:
-
C18 Columns: The standard for most peptides. They provide strong retention and are a good starting point.
-
C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18.[22] For peptides containing 2'-methylphenylalanine that show excessive retention or poor peak shape on a C18 column, switching to a C8 or C4 column can significantly improve the separation.[23]
2. Mobile Phase:
-
Phase A: 0.1% TFA in HPLC-grade water.
-
Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Rationale: TFA acts as an ion-pairing agent. It forms a neutral ion pair with positively charged residues on the peptide, increasing its overall hydrophobicity and improving peak shape by masking unwanted interactions with the column's silica backbone.[21][22]
3. Gradient Optimization:
-
Due to high hydrophobicity, a shallow gradient is often required to achieve good resolution. Start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time.
-
Once the elution point is known, optimize the gradient around that point. For example, if the peptide elutes at 60% B, a new, shallower gradient of 50% to 70% B over 40 minutes will provide better separation from closely eluting impurities.
| Parameter | Standard Peptides | Peptides with 2'-Methylphenylalanine (Hydrophobic) |
| Column | C18, 3-5 µm, 100-120 Å | C18, C8, or C4. C4 is often best for highly hydrophobic peptides.[22][23] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (Analytical) | 1.0 mL/min (Analytical) |
| Gradient | Standard: 5-65% B over 30 min | Shallow gradient around elution point, e.g., 40-70% B over 40 min. |
| Temperature | Ambient | Elevated (40-60°C) can improve peak shape and recovery.[22] |
Step-by-Step Purification Protocol
1. Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is poor, add small amounts of ACN or DMSO. For extremely hydrophobic peptides, 10-20% trifluoroethanol in an aqueous buffer can aid dissolution.[24]
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection to protect the HPLC column.[25]
2. HPLC Purification:
-
Equilibrate the chosen column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes.
-
Perform a blank injection (injecting only the sample solvent) to ensure the system is clean.
-
Inject a small amount of the prepared sample for an analytical run to determine the retention time and purity profile.
-
Based on the analytical run, switch to a preparative column and inject the bulk of the sample.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the target peptide peak, which is identified by its UV absorbance (typically at 214 nm and 280 nm).
3. Post-Purification Analysis and Lyophilization:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the identity of the target peptide.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample to remove the mobile phase solvents and obtain the final peptide as a fluffy white powder.
PART 3: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage (Positive Kaiser test on resin post-cleavage) | 1. Insufficient reaction time due to steric hindrance.2. Degraded TFA or scavengers.3. Resin not fully dried before cleavage. | 1. Increase cleavage time to 4-6 hours.2. Use fresh, high-quality reagents.3. Ensure resin is completely dry under high vacuum before adding the cocktail.[12][19] |
| Crude peptide is an oil or fails to precipitate | 1. Peptide is very short and/or hydrophobic, leading to solubility in ether.2. Insufficient volume of ether was used. | 1. Try precipitating in a different non-polar solvent like hexane or pentane.2. Ensure a 10-fold excess of cold ether is used. If issues persist, evaporate TFA and proceed directly to HPLC purification.[24] |
| Poor Peak Shape in HPLC (Broadening or Tailing) | 1. Peptide aggregation on the column.2. Strong, irreversible binding to the stationary phase.3. Column overloading. | 1. Increase column temperature to 40-60°C.2. Switch to a less hydrophobic column (C8 or C4).3. Use a shallower gradient.4. Reduce the amount of sample injected.[22] |
| Low Recovery from HPLC | 1. Irreversible adsorption of the hydrophobic peptide to the column.2. Poor solubility of the peptide in the initial mobile phase. | 1. Use a C4 or diphenyl column.2. Add a small percentage of n-propanol or isopropanol to the mobile phase to increase solubilizing power.3. Ensure the sample is fully dissolved before injection.[3] |
| Multiple Peaks in Analytical HPLC of Crude Product | 1. Incomplete coupling during synthesis (deletion sequences).2. Side reactions during cleavage (e.g., modification of other residues).3. Racemization. | 1. Review synthesis coupling protocols; double-coupling may be needed for hindered amino acids.2. Ensure the correct scavenger cocktail was used for the residues in the sequence.3. Optimize purification gradient to separate closely eluting species. |
Conclusion
The incorporation of this compound offers a powerful method for enhancing the therapeutic properties of synthetic peptides. While its steric bulk and hydrophobicity present distinct challenges, they can be reliably overcome with methodical optimization. By selecting an appropriate cleavage cocktail rich in scavengers, allowing for sufficient reaction time, and developing a tailored RP-HPLC purification strategy—often involving less retentive columns and shallower gradients—researchers can successfully isolate these promising but difficult peptides to a high degree of purity.
References
- BenchChem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BenchChem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- PMC. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods.
- BenchChem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides.
- PMC. (n.d.). HPLC Analysis and Purification of Peptides.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
- Humana Press. (n.d.). HPLC of Peptides and Proteins.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- JACS Au. (n.d.). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance.
- BenchChem. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- BenchChem. (n.d.). An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. renyi.hu [renyi.hu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. harvardapparatus.com [harvardapparatus.com]
- 24. researchgate.net [researchgate.net]
- 25. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peptide Aggregation with DL-N-Fmoc-2'-methylphenylalanine
Welcome to the technical support center for the effective utilization of DL-N-Fmoc-2'-methylphenylalanine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of peptide aggregation. Our goal is to empower you with the scientific rationale and practical protocols to successfully incorporate this sterically hindered amino acid and achieve higher purity and yield for your target peptides.
The Challenge of Peptide Aggregation
During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate into insoluble aggregates, a phenomenon primarily driven by the formation of intermolecular β-sheet structures stabilized by hydrogen bonds.[1][2] This aggregation can lead to a host of problems, including poor resin swelling, sluggish reaction kinetics for both coupling and deprotection steps, and ultimately, low purity and yield of the desired peptide.[1] Hydrophobic sequences are particularly prone to aggregation.[3]
This compound offers a strategic solution to this persistent issue. The methyl group at the ortho-position of the phenyl ring introduces significant steric hindrance, which disrupts the formation of the regular secondary structures responsible for aggregation.[4] By strategically incorporating this unnatural amino acid into your peptide sequence, you can effectively break up these aggregation-prone domains.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when working with this compound.
FAQs: General Questions
Q1: What is the primary mechanism by which this compound prevents peptide aggregation?
A1: The core principle behind the efficacy of this compound lies in steric hindrance. The methyl group on the phenyl ring's ortho-position restricts the conformational freedom of the peptide backbone. This disruption of the regular, planar structure required for the formation of intermolecular β-sheets is the primary way it mitigates aggregation.[4][5]
Q2: At what positions in my peptide sequence should I incorporate this compound for maximal anti-aggregating effect?
A2: For optimal results, it is recommended to introduce a backbone-disrupting residue like this compound approximately every 6-7 residues within a known aggregation-prone sequence.[6] The strategic placement within the hydrophobic core of the aggregating sequence is often most effective.
Q3: Will the incorporation of this compound affect the biological activity of my peptide?
A3: It is possible. The introduction of a bulky, unnatural amino acid can alter the peptide's conformation and, consequently, its interaction with its biological target.[7] It is crucial to consider the structure-activity relationship of your peptide. In some cases, the enhanced stability and solubility offered by this modification can lead to improved bioavailability and therapeutic potential.[4][8] We recommend synthesizing and testing analogs with the modification at different positions to assess the impact on bioactivity.
Troubleshooting: Synthesis & Purification
Q4: I'm observing slow or incomplete coupling of this compound. What can I do?
A4: This is a common challenge due to the steric bulk of the amino acid.[9] Here are several strategies to improve coupling efficiency:
-
Use a high-potency coupling reagent: Standard coupling reagents may not be sufficient. We recommend using uronium or phosphonium salt-based reagents known for their high reactivity, such as HATU, HCTU, or COMU.[9][10]
-
Double coupling: If a qualitative test (like the Kaiser test) indicates incomplete coupling after the initial reaction time, perform a second coupling with a fresh solution of the activated amino acid.[8]
-
Increase reaction time: Extending the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve yields for sterically hindered residues.[11]
-
Microwave-assisted synthesis: The use of microwave energy can provide the necessary activation energy to overcome the steric barrier and accelerate the reaction rate.[12]
Q5: The solubility of this compound in DMF seems low. How can I address this?
A5: While DMF is a standard solvent in SPPS, some Fmoc-amino acids, particularly those with hydrophobic side chains, may exhibit limited solubility.[3][13] Consider the following:
-
Use a solvent mixture: Adding a small amount of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can enhance solubility.[3]
-
Gentle warming and sonication: Gently warming the solution to approximately 37°C and using an ultrasonic bath can help dissolve the amino acid.[3]
-
High-purity solvent: Ensure you are using high-quality, amine-free DMF, as impurities can affect solubility and reactivity.[11]
Q6: I'm seeing a deletion of the this compound residue in my final product. What is the likely cause?
A6: This is likely due to incomplete coupling of the sterically hindered residue, followed by the successful coupling of the subsequent amino acid to the unreacted N-terminus of the preceding residue. To resolve this, refer to the troubleshooting steps for incomplete coupling in Q4. Thoroughly washing the resin after the coupling step is also crucial to remove any unreacted activated amino acid.[9]
Q7: Are there any special considerations for the final cleavage and deprotection of peptides containing this compound?
A7: The cleavage and deprotection of peptides containing this residue generally follow standard protocols. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[14] However, due to the increased hydrophobicity, the final peptide may be more prone to precipitation. It is important to use a sufficient volume of the cleavage cocktail and to ensure the peptide is fully dissolved before precipitation with cold ether.[15][16]
Experimental Protocol: Incorporation of this compound
This protocol outlines a manual procedure for the efficient coupling of this compound during a standard Fmoc-SPPS cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (swollen)
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
High-purity N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[9]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended overnight.[11]
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1]
-
If the test is positive (blue beads), a second coupling is recommended. Drain the reaction vessel, wash with DMF, and repeat steps 3 and 4.[8]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next cycle or final cleavage.[17]
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key concepts and processes discussed in this guide.
Caption: Mechanism of aggregation disruption by this compound.
Caption: Experimental workflow for incorporating this compound.
Quantitative Data Summary
| Parameter | Standard Amino Acid | This compound | Rationale for Difference |
| Relative Coupling Time | 1-2 hours | 2-4 hours (or longer) | Increased steric hindrance slows down the reaction kinetics.[9][11] |
| Recommended Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, COMU | More potent reagents are needed to overcome the activation energy barrier caused by steric bulk.[9][10] |
| Propensity for Aggregation | Sequence-dependent, high for hydrophobic sequences | Low | The ortho-methyl group disrupts the formation of intermolecular hydrogen bonds necessary for β-sheet structures.[4] |
| Solubility in DMF | Generally good | Moderate to low | The bulky, hydrophobic side chain can reduce solubility in polar aprotic solvents.[3][13] |
References
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Fmoc-2-methyl-L-phenylalanine | 211637-75-1 - Sigma-Aldrich.
- Methods and protocols of modern solid phase peptide synthesis.
- N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine - Advanced ChemBlocks.
- Fmoc-Phe(2-Me)-OH [211637-75-1] - Aapptec Peptides.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Methods and protocols of modern solid phase peptide synthesis - ResearchG
- (S)-N-Fmoc-α-Methyl-2-fluoro-phenylalanine, 98%.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS.
- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF - Benchchem.
- N-Fmoc-N-methyl-D-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals.
- Fmoc-2-methyl-L-phenylalanine - Chem-Impex.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PubMed Central.
- Peptide synthesis troubleshooting using unn
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Introduction to Cleavage Techniques - Thermo Fisher Scientific.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis - Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Promotion and Inhibition of Amyloid-β Peptide Aggreg
- Cleavage Cocktail Selection - CDN.
- Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggreg
- Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms - Frontiers.
- aggregation issues with Fmoc-Phe-Lys peptides during synthesis - Benchchem.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis - Benchchem.
- Solubility of Fmoc protected amino acids used in Project C.
- Peptide Hand Synthesis Part 8: Cleaving - YouTube.
- Technical Support Center: Preventing Peptide Aggregation with N-Methyl Amino Acids - Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- A Peptide Strategy for Inhibiting Different Protein Aggregation P
- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH.
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed.
- [University Biochemistry/ Organic Chemistry] Why Does Steric Hinderance cause all peptide bonds to be in the Trans-Configur
- Protecting Groups in Peptide Synthesis - PubMed - NIH.
- Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC - NIH.
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. reddit.com [reddit.com]
- 6. chempep.com [chempep.com]
- 7. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. iris.unive.it [iris.unive.it]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
Navigating the Challenges of Sterically Hindered Peptide Synthesis: A Technical Guide to Optimizing 2'-Methylphenylalanine Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, specifically 2'-methylphenylalanine, into their peptide sequences. The ortho-methyl group of this unnatural amino acid presents a significant steric barrier, often leading to incomplete reactions, low yields, and an increased risk of epimerization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these challenges and achieve optimal coupling efficiency.
Troubleshooting Guide: Addressing Common Issues in 2'-Methylphenylalanine Coupling
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of peptides containing 2'-methylphenylalanine.
Question 1: My coupling reaction with 2'-methylphenylalanine is incomplete, as indicated by a positive bromophenol blue test. What is the likely cause and how can I fix it?
Answer: Incomplete coupling is the most frequent issue when dealing with sterically hindered residues like 2'-methylphenylalanine. The primary cause is the reduced accessibility of the N-terminal amine of the growing peptide chain to the activated carboxyl group of the incoming amino acid due to the bulky ortho-methyl group.
-
Immediate Action: Double Coupling. The most straightforward approach is to perform a second coupling step. After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated 2'-methylphenylalanine. This provides a second opportunity for the reaction to go to completion.[1]
-
Underlying Cause Analysis & Long-Term Solution:
-
Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) are often not powerful enough to overcome the steric hindrance.
-
Solution: Switch to a more potent onium salt-based coupling reagent. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended. These reagents form highly reactive OAt or OBt esters that can more effectively acylate the sterically hindered amine.[1][2][3]
-
-
Suboptimal Reaction Conditions: Sterically hindered couplings are kinetically slow. Insufficient reaction time or temperature will result in incomplete reactions.
-
Solution:
-
Extend Reaction Time: Increase the coupling time significantly, for example, from the standard 1-2 hours to 4 hours or even overnight.[1]
-
Increase Temperature: Gently heating the reaction vessel to 40-50°C can increase the reaction rate. However, this must be done with caution as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[4]
-
Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can dramatically accelerate the coupling reaction by efficiently heating the reaction mixture. This is a highly effective method for driving difficult couplings to completion in a much shorter time frame.[5][6][7][8][9]
-
-
-
Question 2: I'm observing a significant amount of a deletion peptide where the 2'-methylphenylalanine is missing. What's causing this and how can I prevent it?
Answer: The formation of deletion sequences is a direct consequence of failed coupling reactions. If the 2'-methylphenylalanine fails to couple, the subsequent amino acid in the sequence will be added to the unreacted N-terminus, resulting in a peptide that is missing the intended hindered residue.
-
Primary Cause: This issue stems from the same factors that cause incomplete coupling: an insufficiently reactive coupling system or inadequate reaction conditions.
-
Preventative Measures:
-
Employ a High-Potency Coupling Reagent: As mentioned previously, HATU, HCTU, or PyAOP are superior choices for hindered amino acids.
-
Optimize Reaction Conditions: Implement extended coupling times or microwave assistance as a standard procedure for this specific residue.
-
Consider a "Difficult Coupling" Protocol: For particularly challenging sequences, a combination of a potent coupling reagent, extended reaction time, and a double coupling strategy should be employed from the outset.
-
Question 3: My final peptide purity is low, and I suspect racemization of the 2'-methylphenylalanine residue. How can I confirm this and what steps can I take to minimize it?
Answer: Racemization, the conversion of the desired L-enantiomer to a mixture of L- and D-enantiomers, is a significant risk in peptide synthesis, particularly when using highly activating conditions required for hindered amino acids.[10]
-
Confirmation of Racemization:
-
Chiral HPLC Analysis: The most definitive method is to analyze the purified peptide using a chiral HPLC column. This will separate the desired peptide from its diastereomeric impurity (containing the D-2'-methylphenylalanine).
-
Enzymatic Digestion followed by Chiral GC-MS: For more rigorous analysis, the peptide can be hydrolyzed to its constituent amino acids, which are then derivatized and analyzed by chiral gas chromatography-mass spectrometry.
-
-
Strategies to Minimize Racemization:
-
Choice of Base: The base used during the activation step is critical. Strong, non-hindered bases like DIPEA can promote racemization.
-
Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine .[10]
-
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the opportunity for racemization via oxazolone formation.
-
Solution: Minimize the pre-activation time. For HATU, 1-5 minutes is generally sufficient.[1]
-
-
Reaction Temperature: As mentioned, while heat can improve coupling efficiency, it can also accelerate racemization.
-
Solution: Perform couplings at the lowest effective temperature. If heating is necessary, keep it moderate (e.g., 40°C) and for the minimum time required. For particularly sensitive residues, coupling at 0°C may be beneficial.[10]
-
-
Coupling Reagent Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are known to suppress racemization more effectively than 1-hydroxybenzotriazole (HOBt).[11] Reagents that incorporate these moieties, such as HATU (contains HOAt) and COMU (contains Oxyma), are therefore advantageous.[11]
-
Frequently Asked Questions (FAQs)
Q1: Why is 2'-methylphenylalanine considered a "sterically hindered" amino acid?
A1: The steric hindrance arises from the methyl group positioned on the ortho-carbon of the phenyl ring. This methyl group is in close proximity to the alpha-carbon and the reacting amino and carboxyl groups. This bulkiness physically obstructs the ideal trajectory for the nucleophilic attack of the amine during peptide bond formation, thus slowing down the reaction.
Q2: Which coupling reagents are generally not recommended for 2'-methylphenylalanine?
A2: Standard carbodiimides like DCC and DIC are generally not recommended as the sole coupling agents for 2'-methylphenylalanine due to their lower reactivity, which often results in incomplete couplings and low yields.[1]
Q3: Is the Kaiser test reliable for monitoring the coupling of 2'-methylphenylalanine?
A3: The Kaiser (ninhydrin) test is designed to detect primary amines. While the N-terminus of the peptide chain is a primary amine before the coupling of 2'-methylphenylalanine, the test can sometimes be misleading with hindered residues if a small amount of unreacted amine is sterically shielded from the ninhydrin reagent. A more reliable method for all couplings, and especially for secondary amines like proline or N-methylated amino acids, is the bromophenol blue test . A yellow color of the resin beads indicates a complete reaction (no free amine), while a blue or greenish color indicates an incomplete coupling.[12][13][14]
Q4: What is the most robust strategy for extremely difficult couplings involving 2'-methylphenylalanine?
A4: For exceptionally challenging sequences, converting the Fmoc-2'-methylphenylalanine to its acyl fluoride is a highly effective strategy. Acyl fluorides are very reactive acylating agents and are less sterically demanding than the activated esters formed by onium salts, which can significantly improve coupling efficiency in severe cases of steric hindrance.[11]
Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids
While specific comparative data for 2'-methylphenylalanine is limited in the literature, the following table summarizes the expected performance of various coupling reagents based on studies with other sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues. This data serves as a strong proxy for the expected outcomes with 2'-methylphenylalanine.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate | Often insufficient for highly hindered residues. |
| HBTU/PyBOP | Onium Salt (HOBt-based) | Moderate to High | Low to Moderate | Better than carbodiimides, but may still be inefficient.[1] |
| HATU/PyAOP | Onium Salt (HOAt-based) | High to Very High | Low | Generally the most effective reagents for hindered couplings due to the formation of highly reactive OAt esters.[2][3] |
| COMU | Onium Salt (Oxyma-based) | High to Very High | Low | Comparable efficiency to HATU, with the advantage of being non-explosive and having water-soluble byproducts.[11] |
| Acyl Fluoride | Acyl Halide | Very High | Low | Excellent for extremely hindered couplings where other methods fail. Requires an extra synthetic step.[11] |
Experimental Protocols
The following are detailed, step-by-step protocols for the recommended strategies to optimize the coupling of 2'-methylphenylalanine.
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as the standard approach for incorporating 2'-methylphenylalanine.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-2'-methylphenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a hindered base like 2,4,6-collidine or NMM (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
-
First Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform the bromophenol blue test (see Protocol 4).
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling (if necessary):
-
If the bromophenol blue test is positive (blue/green), repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
-
Final Washing: Once the coupling is complete (bromophenol blue test is negative/yellow), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Protocol 2: Microwave-Assisted Coupling
This protocol is for users with access to a microwave peptide synthesizer and is highly effective for accelerating difficult couplings.
-
Resin Preparation: Swell the resin in DMF within a microwave-compatible reaction vessel. Perform the N-terminal Fmoc deprotection according to the instrument's standard protocol.
-
Reagent Preparation: Prepare a stock solution of Fmoc-2'-methylphenylalanine (5 equivalents), an activating agent like HCTU or HATU (5 equivalents), and a base like DIPEA or NMM (10 equivalents) in DMF.
-
Coupling Cycle:
-
Add the reagent solution to the resin.
-
Perform the coupling reaction in the microwave synthesizer at a constant temperature of 50°C for 10-20 minutes. Note: Higher temperatures can be used but increase the risk of racemization.[4]
-
-
Washing and Monitoring: After the coupling cycle, wash the resin as per the instrument's protocol and perform a bromophenol blue test to confirm completion. If incomplete, a second microwave-assisted coupling can be performed.
Protocol 3: Acyl Fluoride Formation and Coupling
This protocol is an advanced strategy for extremely challenging couplings.
-
Acyl Fluoride Formation:
-
Dissolve the protected Fmoc-2'-methylphenylalanine (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base like pyridine.[11]
-
Stir the reaction at room temperature until the formation of the acyl fluoride is complete (monitor by IR or ¹⁹F NMR if possible).
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 2-4 hours, or until a negative bromophenol blue test is obtained.
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
Protocol 4: Bromophenol Blue Test for Coupling Completion
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (approx. 10-20 beads).
-
Washing: Place the beads in a small test tube and wash thoroughly with fresh DMF to remove any residual base. Carefully remove the DMF with a pipette.
-
Testing: Add 1-2 drops of the bromophenol blue solution (typically 0.05% w/v in DMF).[12]
-
Observation:
Visualization of Workflow
Decision Tree for Coupling Strategy
The following diagram outlines a logical workflow for selecting the appropriate coupling strategy when working with 2'-methylphenylalanine.
Caption: A decision-making workflow for optimizing the coupling of 2'-methylphenylalanine.
By implementing these evidence-based strategies and protocols, researchers can confidently tackle the challenges posed by 2'-methylphenylalanine and other sterically hindered amino acids, ultimately leading to higher purity peptides and more reliable scientific outcomes.
References
- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
- Erdélyi, M., & Gellerman, G. (2008). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, (10), 1592-1596.
- Bacsa, B., Horváti, K., Bõsze, S., & Andrea, T. (2008). Solid-phase peptide synthesis using microwave irradiation. Journal of Peptide Science, 14(8), 937-944.
- Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. [URL: https://www.dilunbio.com/commonly-used-colorimetric-reagents-in-spps-peptide-solutions-a-15.html]
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem. [URL: https://www.benchchem.com/technical-center/minimizing-racemization-of-modified-amino-acids-during-coupling]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5671-5678.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [URL: https://www.aapptec.com/monitoring-of-peptide-coupling-and-capping-coupling-tests-a-4.html]
- Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in molecular biology (Clifton, N.J.), 1047, 235–249.
- Jadhav, P. D., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995.
- Bacsa, B., & Kappe, C. O. (2011). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy.
- Application Notes and Protocols for Utilizing HATU in the Synthesis of Difficult Peptide Sequences. BenchChem. [URL: https://www.benchchem.com/technical-center/application-notes-and-protocols-for-utilizing-hatu-in-the-synthesis-of-difficult-peptide-sequences]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148.
- Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-a-3.html]
- Montalbán, M. G., et al. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Molecules, 26(16), 5035.
- Technical Support Information Bulletin 1191. Aapptec Peptides. [URL: https://www.aapptec.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society reviews, 41(5), 1826-1844.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. [URL: https://www.benchchem.com/technical-center/optimizing-coupling-reactions-for-sterically-hindered-amino-acids]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 72(25), 9618–9623.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5671-5678.
- White, J. M., et al. (2004). Acyl fluoride synthesis by fluorination. The Journal of organic chemistry, 69(8), 2573–2576.
- A Comparative Guide to Alternative Reagents for the Synthesis of Phenylalanylphenylalanine Methyl Ester. BenchChem. [URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-alternative-reagents-for-the-synthesis-of-phenylalanylphenylalanine-methyl-ester]
- White, J. M., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical science, 13(1), 188-194.
- White, J. M., et al. (2022).
- White, J. M., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(1), 188-194.
- Brilis, V. I., & Slaninova, J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 91.
- Tellis, J. C., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(50), 22977-22984.
- Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
- Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1F/acylfluorides.shtm]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/group_website/protocols/Fmoc_SPPS_Protocols.pdf]
- cynicalbrit. (2022, March 24). amide coupling help. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/tq8c8u/amide_coupling_help/]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-a-11.html]
- curdled. (2023, May 9). HATU/PyBOP coupling procedure question. Reddit. [URL: https://www.reddit.
- Gáspári, Z., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron letters, 58(32), 3121-3124.
- Dziedzic, P., et al. (2018). Regio-and atropselective synthesis of selected ortho-phenyl substituted arylpyridine derivatives. Journal of Molecular Structure, 1177, 53-59.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10294-10300.
- Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. (2024). ChemRxiv.
- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2011). Journal of the American Chemical Society, 133(45), 18192-18195.
- Boc-L-2-Methylphenylalanine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-L-2-Methylphenylalanine]
- N-Boc-N-methyl-D-phenylalanine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Boc-N-methyl-D-phenylalanine]
- Optimized configuration of N-Boc-L-Phenylalanine methyl ester adsorbed... ResearchGate. [URL: https://www.researchgate.net/figure/Optimized-configuration-of-N-Boc-L-Phenylalanine-methyl-ester-adsorbed-on-the-Pd-111_fig1_349397945]
- N-Boc-4-Methyl-L-phenylalanine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Boc-4-Methyl-L-phenylalanine]
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Choosing the best solvent for synthesizing peptides with DL-N-FMOC-2'-METHYLPHENYLALANINE
Technical Support Center: Peptide Synthesis with DL-N-FMOC-2'-METHYLPHENYLALANINE
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides incorporating the sterically hindered amino acid, this compound. The unique challenge posed by the 2'-methyl group on the phenyl ring necessitates careful optimization of synthesis parameters, with solvent selection being the most critical factor for success.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when using this compound?
The primary challenge with this compound is the significant steric hindrance caused by the methyl group at the ortho- position of the phenyl ring.[1] This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down reaction kinetics.[2][3]
The role of the solvent is multifaceted and crucial for overcoming this barrier:
-
Resin Swelling: The solvent must adequately swell the solid-phase support to ensure that reactive sites within the polymer matrix are accessible.[2]
-
Solubilization: Both the protected amino acid and the coupling reagents must be fully dissolved to be available for the reaction.[2][4]
-
Peptide-Resin Solvation: Most importantly, the solvent must effectively solvate the growing peptide chain attached to the resin.[5][6] Proper solvation disrupts secondary structure formation and interchain aggregation, which can physically block the reaction site—a common issue with hydrophobic and sterically demanding sequences.[2]
An inadequate solvent will lead to poor solvation, resulting in drastically reduced coupling efficiency and the formation of deletion sequences.[4]
Q2: What are the standard solvents for Fmoc Solid-Phase Peptide Synthesis (SPPS), and how do they perform with this hindered amino acid?
The most common polar aprotic solvents in Fmoc-SPPS are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[4][7][8]
-
N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in SPPS due to its excellent solubilizing properties and cost-effectiveness.[5] However, it has drawbacks. DMF can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to side reactions.[5][9] For sterically hindered couplings, DMF may not provide sufficient solvation to prevent on-resin aggregation, leading to incomplete reactions.[6]
-
N-Methyl-2-pyrrolidone (NMP): NMP is often considered the solvent of choice for difficult or hindered couplings.[5][10] It is more polar and a better solvating agent than DMF, which helps to improve coupling yields by minimizing aggregation and making reactive sites more accessible.[2][5] Its high boiling point and stability make it a robust option.[10][11]
-
Dichloromethane (DCM): While DCM is excellent for swelling polystyrene-based resins, it is less frequently used in modern Fmoc chemistry.[5][12] This is because it can slowly react with the piperidine used for Fmoc deprotection.[5] Furthermore, its ability to solvate growing peptide chains is often inferior to that of DMF or NMP, making it a poor choice for challenging sequences.[5]
For this compound, NMP is the recommended starting solvent due to its superior solvating power.[10]
Q3: My coupling yield is still low even with NMP. What are my options?
When a single solvent like NMP is insufficient, the next step is to use solvent mixtures or additives that can disrupt peptide aggregation more effectively.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful dissociating solvent known for its ability to break up internal hydrogen bonds and disrupt the secondary structures that lead to aggregation.[13] Using a mixture of NMP/DMSO (e.g., 1:1 ratio) for the coupling step can dramatically improve results for "difficult sequences".[5]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can also help disrupt aggregation and improve solvation.
Q4: Are there any "greener" solvent alternatives that are effective for hindered couplings?
Yes, the field of green peptide chemistry is rapidly expanding due to regulatory pressure on traditional solvents like DMF and NMP, which are classified as Substances of Very High Concern (SVHC) in Europe.[14] Several alternatives have been investigated:
-
N-Butylpyrrolidinone (NBP): Structurally similar to NMP but non-toxic and biodegradable, NBP has shown performance on par with DMF in many cases.[15][16]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has proven effective, particularly for the coupling step.[17][18] However, Fmoc removal in 2-MeTHF can be less efficient and may require optimization.[18][19]
-
Solvent Mixtures: Green binary solvent mixtures, such as DMSO/ethyl acetate, have been developed to mimic the desirable polarity and viscosity of DMF while being less hazardous.[7]
It is important to note that while these greener solvents are promising, they may require more rigorous optimization of protocols compared to the well-established use of NMP or DMF.[4]
Troubleshooting Guide: Low Coupling Yields
Use this guide to diagnose and resolve issues encountered when synthesizing peptides with this compound.
Caption: Troubleshooting workflow for low coupling yields.
Data & Protocols
Solvent Comparison for SPPS
The selection of a solvent is a balance of its physical properties and its performance in the specific synthetic context. This table summarizes key properties of common SPPS solvents.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Advantages | Key Disadvantages |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Excellent solubilizer, cost-effective.[5] | Can degrade to dimethylamine; reprotoxic (SVHC).[5][9][14] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | Superior solvation for difficult sequences, high stability.[5][10] | Higher cost, reprotoxic (SVHC).[5][11][14] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.2 | Excellent for disrupting peptide aggregation.[13] | High viscosity, difficult to remove by evaporation.[20] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Good for swelling polystyrene resins.[5] | Poor peptide solvation, reacts with piperidine, carcinogen.[5][14] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80 | 6.2 | "Greener" bio-based alternative.[17] | Less polar, may be inefficient for Fmoc removal.[4][18] |
| N-Butylpyrrolidinone (NBP) | C₈H₁₅NO | 243 | ~19 | "Greener" NMP alternative, non-toxic, biodegradable.[15] | Higher cost, less established than NMP.[4] |
Experimental Protocol: Solvent Screening for a Hindered Coupling
This protocol provides a framework for systematically determining the best solvent system for coupling this compound onto your specific peptide-resin. This is best performed on a small scale.
Objective: To compare the coupling efficiency of DMF, NMP, and a 1:1 NMP/DMSO mixture.
Materials:
-
Peptide-resin with a free N-terminal amine (0.025 mmol scale, 3 separate reaction vessels).
-
This compound (4 eq., 0.1 mmol).
-
Coupling Reagent (e.g., HBTU, 3.9 eq.).
-
Base (e.g., DIPEA, 8 eq.).
-
Solvents: DMF, NMP, DMSO (peptide synthesis grade).
-
Isatin or Kaiser test reagents for monitoring.
Workflow Diagram:
Caption: Experimental workflow for solvent screening.
Procedure:
-
Resin Swelling: Swell the three resin samples in their respective primary solvents (Vessel A: DMF, Vessel B: NMP, Vessel C: NMP) for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in the respective solvent for each vessel.
-
Washing: Thoroughly wash each resin sample with its respective solvent to remove all traces of piperidine.
-
Activation: In separate vials, pre-activate the this compound.
-
Vial A: Dissolve Fmoc-AA, HBTU, and DIPEA in DMF.
-
Vial B: Dissolve Fmoc-AA, HBTU, and DIPEA in NMP.
-
Vial C: Dissolve Fmoc-AA, HBTU, and DIPEA in a 1:1 mixture of NMP/DMSO.
-
-
Coupling: Add the activated amino acid solutions to the corresponding reaction vessels. Allow the reactions to proceed for 2 hours.
-
Monitoring: After 2 hours, remove a few beads from each vessel, wash them thoroughly, and perform a qualitative test (the isatin test is preferred for secondary amines like proline, but can also be useful here; the Kaiser test is for primary amines but can indicate failure).
-
Analysis: Compare the results. A negative test (e.g., no blue color with the isatin test) indicates a complete reaction. The solvent system that yields the most complete reaction is the optimal choice for your sequence. If all tests are positive, consider a second coupling.[2]
By systematically evaluating the impact of the solvent, you can develop a robust protocol that ensures the successful incorporation of this challenging but valuable amino acid into your peptide of interest.
References
-
Stærk, D., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Retrieved from [Link]
-
Purity Solvents. (n.d.). N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS. Retrieved from [Link]
-
Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Biotage. (n.d.). Why Evaporating DMSO is Not a Problem Anymore in Peptide Synthesis. Retrieved from [Link]
-
Nishiuchi, Y., et al. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Retrieved from [Link]
-
Hyde, C., Johnson, T., & Sheppard, R. (1992). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Semantic Scholar. Retrieved from [Link]
-
ChemBK. (n.d.). N-FMOC-DL-2'-METHYLPHENYLALANINE. Retrieved from [Link]
-
Jad, Y., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Publications. Retrieved from [Link]
-
Kumar, A., et al. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Taylor & Francis Online. Retrieved from [Link]
-
Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Red Glead Discovery. (2024). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved from [Link]
-
Toth, M. J., & Pires, D. S. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]
- Albericio, F., et al. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
-
ResearchGate. (n.d.). List of some solvents used for SPPS. Retrieved from [Link]
-
Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Smith, D. D., et al. (2006). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. Retrieved from [Link]
-
SINOPEG. (2025). The Chemical Properties and Applications of Fmoc-D-2-Methylphenylalanine. Retrieved from [Link]
-
Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. ACS Publications. Retrieved from [Link]
-
Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-4-(2-methylphenyl)-DL-phenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from [Link]
-
Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Retrieved from [Link]
-
LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-2-methyl-L-phenylalanine. Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. tandfonline.com [tandfonline.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 8. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS – Purity Solvents [puritysolvents.com]
- 11. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 12. Atom Scientific Ltd | Product | Dichloromethane for Peptide Synthesis [atomscientific.com]
- 13. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Semantic Scholar [semanticscholar.org]
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- 15. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
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- 20. biotage.com [biotage.com]
Technical Support Center: Identifying Byproducts in the Synthesis of 2'-Methylphenylalanine Peptides by Mass Spectrometry
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in the synthesis of peptides containing the sterically hindered amino acid, 2'-methylphenylalanine (2'-Me-Phe), using mass spectrometry.
Introduction: The Challenge of Sterically Hindered Residues
The incorporation of sterically hindered amino acids like 2'-methylphenylalanine into a peptide sequence is a significant challenge in solid-phase peptide synthesis (SPPS). The ortho-methyl group on the phenyl ring impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics, requiring more forceful coupling conditions or longer reaction times, which in turn increases the probability of forming undesirable byproducts.[1] Incomplete couplings, deletions, and racemization are particularly common issues.[2][3]
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is an indispensable tool for the quality control of these synthetic peptides. It allows for the sensitive detection, accurate mass measurement, and structural elucidation of the target peptide and any synthesis-related impurities.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 2'-methylphenylalanine-containing peptides so prone to byproduct formation?
A1: The primary reason is steric hindrance. The methyl group at the 2'-position of the phenyl ring physically blocks the reaction center during the coupling step. This leads to several downstream consequences:
-
Incomplete Coupling: The coupling reaction may not go to completion, resulting in a significant portion of the peptide chains lacking the 2'-Me-Phe residue (a deletion byproduct).[1]
-
Increased Racemization: To overcome the steric hindrance, chemists often use stronger activating agents or extended reaction times. These conditions can promote the formation of an oxazolone intermediate, which is prone to racemization (loss of stereochemical purity) at the α-carbon.[3][6][7][8]
-
Aggregation: Peptides containing bulky, hydrophobic residues like 2'-Me-Phe are more susceptible to aggregation on the solid support, which can prevent reagents from accessing the reactive sites and lead to failed or incomplete synthesis steps.[2][9][10]
Q2: What is the difference between a synthesis byproduct and a mass spectrometry adduct?
A2: This is a critical distinction for accurate data interpretation.
-
Synthesis Byproduct: An impurity that is a distinct chemical entity formed during the peptide synthesis or cleavage process. Examples include deletion sequences (a peptide missing an amino acid), peptides with incompletely removed protecting groups, or racemized diastereomers. These byproducts will typically separate from the main product during chromatography.[11]
-
Mass Spectrometry Adduct: An ion formed in the mass spectrometer's source when the target peptide associates with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12] These adducts do not represent impurities in the sample but are artifacts of the ionization process. They will have the same retention time as the main peptide peak but will appear at a different mass-to-charge ratio (m/z) in the mass spectrum.
Q3: What is the minimum level of mass spectrometry I need for this analysis?
A3: For reliable identification of byproducts, high-resolution mass spectrometry (HRMS) is strongly recommended. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide accurate mass measurements (typically <5 ppm error). This accuracy is crucial for calculating the elemental composition of an unknown peak and distinguishing between byproducts with very similar masses. Furthermore, tandem mass spectrometry (MS/MS) capability is essential for fragmenting the byproduct ions to confirm their sequence and pinpoint the location of any modifications.[13][14]
Troubleshooting Guide: Diagnosing Unexpected Peaks
This section addresses specific issues you may encounter during the LC-MS analysis of your crude peptide product.
Issue 1: I see a peak with the correct mass for my target peptide, but another major peak appears at a slightly different retention time with the exact same mass. What is it?
-
Possible Cause: This is a classic indicator of racemization (or epimerization). The 2'-Me-Phe residue (or another chiral amino acid) has likely lost its stereochemical integrity during the coupling reaction, resulting in the formation of a diastereomer. Diastereomers have identical masses but different three-dimensional structures, causing them to interact differently with the stationary phase of the HPLC column and thus elute at different times.[2][7]
-
Causality: Racemization during coupling is often mediated by the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by bases present in the reaction mixture (like DIEA), leading to a loss of chirality.[3][15] The prolonged activation times needed for hindered amino acids like 2'-Me-Phe increase the risk of this side reaction.
-
Troubleshooting Steps:
-
Confirm with MS/MS: Fragment both the main peak and the impurity peak. They should produce nearly identical MS/MS spectra, confirming they are isomers.
-
Optimize Coupling: Reduce the potential for racemization by using an additive like Oxyma Pure or Cl-HOBt, which can suppress the formation of the oxazolone intermediate.[2][3]
-
Base Selection: Consider using a less hindered or less basic amine, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIEA, as strong bases can accelerate racemization.[3]
-
Issue 2: My mass spectrum shows a significant peak at [M - 163.2 Da]. What is the likely cause?
-
Possible Cause: This mass difference corresponds to the residue mass of 2'-methylphenylalanine (C₁₀H₁₁NO). You are likely observing a deletion sequence , where the coupling of Fmoc-2'-Me-Phe-OH failed.
-
Causality: As discussed, the steric bulk of 2'-Me-Phe can lead to incomplete acylation of the N-terminal amine of the resin-bound peptide. If the subsequent capping step is also inefficient, the unreacted amine is free to couple with the next amino acid in the sequence, resulting in a peptide that is missing the 2'-Me-Phe residue.[5]
-
Troubleshooting Steps:
-
MS/MS Verification: Perform MS/MS on the [M - 163.2 Da] peak. The fragmentation pattern will confirm a peptide sequence lacking the 2'-Me-Phe residue.
-
Double Coupling: Implement a double-coupling protocol specifically for the 2'-Me-Phe residue. After the first coupling, wash the resin and then repeat the coupling step with a fresh solution of activated amino acid.
-
Microwave Synthesis: Employ microwave-assisted peptide synthesis. The focused heating can accelerate the slow coupling reaction and improve efficiency, often reducing deletion byproducts.[2]
-
Change Coupling Reagents: Switch to a more potent coupling reagent system, such as HATU or HCTU, which are known to be effective for hindered couplings.
-
Issue 3: I see a series of peaks with mass differences of +22 Da, +38 Da, and +113 Da relative to my main peak.
-
Possible Cause: These are not synthesis byproducts but common adducts and artifacts from the analysis process.
-
[M+22 Da]: Corresponds to the sodium adduct of your peptide, [M+Na]⁺.
-
[M+38 Da]: Corresponds to the potassium adduct of your peptide, [M+K]⁺.
-
[M+113 Da]: This corresponds to the trifluoroacetate adduct, [M+TFA-H]⁺. TFA is commonly used in the mobile phase for HPLC purification and can form strong ion pairs with the peptide.
-
-
Causality: Sodium and potassium ions are ubiquitous in laboratory glassware, solvents, and reagents. During the electrospray ionization (ESI) process, these cations can associate with your peptide molecule. TFA adducts are common when analyzing purified samples without a proper buffer exchange step.
-
Troubleshooting Steps:
-
Confirm Co-elution: Verify that these adduct peaks elute at the exact same retention time as your main protonated ([M+H]⁺) peak.
-
Improve Lab Hygiene: Use high-purity solvents (LC-MS grade) and certified low-adduct plasticware to minimize sodium and potassium contamination.
-
Optimize MS Source Conditions: Sometimes, adjusting source parameters like capillary voltage or temperature can influence the degree of adduct formation.
-
Data Analysis: Recognize these as known adducts and exclude them from your impurity profile calculations. Most modern mass spectrometry software has features to automatically identify and label common adducts.
-
Issue 4: My spectrum contains a peak at [M - 18 Da]. What is this impurity?
-
Possible Cause: A mass loss of 18.01 Da is characteristic of dehydration , the loss of a water molecule.
-
Causality: This side reaction is most common with amino acids that have side-chain amides or hydroxyl groups.
-
Asparagine (Asn) or Glutamine (Gln): The side-chain amide can undergo dehydration during the activation step or upon final cleavage with strong acid, forming a nitrile byproduct.[2]
-
Serine (Ser) or Threonine (Thr): These residues can be dehydrated to dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively. This is often catalyzed by the phosphonium or uronium-based coupling reagents.[16][17]
-
-
Troubleshooting Steps:
-
MS/MS Location: Use MS/MS to identify which residue has been modified. The mass of the b- or y-ions containing the modified residue will be shifted by -18 Da.
-
Protect Side Chains: For Asn and Gln, using a side-chain protecting group like Trityl (Trt) can prevent this side reaction.[18]
-
Review Cleavage Cocktail: Ensure your cleavage cocktail is appropriate and not overly harsh if the peptide is sensitive to dehydration.
-
Experimental Protocols & Data Visualization
Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from synthesis to analysis, highlighting key points where byproducts can form and be identified.
Caption: SPPS and Analysis Workflow Highlighting Byproduct Formation.
Protocol: LC-MS/MS Analysis of Crude Peptides
-
Sample Preparation: a. Weigh approximately 1 mg of the crude lyophilized peptide into a clean 1.5 mL microcentrifuge tube. b. Add 1 mL of a suitable solvent to create a 1 mg/mL stock solution. A good starting solvent is 50:50 acetonitrile/water with 0.1% formic acid. Sonicate briefly if the peptide is difficult to dissolve. c. Perform a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of 95:5 water/acetonitrile with 0.1% formic acid. This will be your working solution for injection.
-
LC-MS System Setup: a. Column: Use a standard C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 100 mm, 1.7-2.7 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). c. Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade). d. Gradient: A typical gradient runs from 5% B to 65% B over 15-20 minutes. Adjust based on the hydrophobicity of your peptide. e. Flow Rate: 0.3 - 0.4 mL/min for a 2.1 mm ID column. f. Injection Volume: 2 - 5 µL.
-
MS Acquisition Method: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Full Scan (MS1): Acquire data from m/z 300 to 2000. Set the resolution to >30,000 to ensure accurate mass measurement. c. Data-Dependent MS/MS (dd-MS2): i. Set the instrument to trigger MS/MS scans on the top 3-5 most intense ions from the MS1 scan. ii. Use a suitable collision energy (e.g., a stepped collision energy based on m/z and charge state). iii. Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peaks, allowing the instrument to sample lower-intensity byproduct peaks.
Data Interpretation Workflow
Caption: Systematic Workflow for Mass Spectrometry Data Interpretation.
Table 1: Common Byproducts and Their Mass Signatures
| Byproduct / Modification Type | Mass Shift (Da) | Likely Cause(s) |
| Deletion (e.g., -Ala) | -71.08 | Incomplete coupling reaction. |
| Deletion (e.g., -2'-Me-Phe) | -163.20 | Steric hindrance leading to failed coupling. |
| Dehydration (-H₂O) | -18.01 | Side reaction of Asn, Gln, Ser, Thr; harsh cleavage.[2][16] |
| Incomplete Boc Deprotection | +56.03 | Incomplete removal of Boc group from Trp or Lys side chain. |
| Incomplete Pbf Deprotection | +252.31 | Incomplete removal of Pbf group from Arg side chain. |
| Incomplete Trt Deprotection | +242.33 | Incomplete removal of Trt group from Asn, Gln, Cys, His. |
| Diketopiperazine Formation | (Varies) | Intramolecular cyclization of the N-terminal dipeptide.[2] |
| Racemization / Epimerization | 0 | Formation of a diastereomer; same mass, different RT.[3][6] |
| Sodium Adduct [M+Na]⁺ | +21.98 | Contamination from glassware/solvents. |
| Potassium Adduct [M+K]⁺ | +37.96 | Contamination from glassware/solvents. |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
- Previs, S. F., et al. (2016). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications.
- Bibi, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- MacLean, B. X., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
-
Waters Corporation. (2020). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters Corporation. Retrieved from [Link]
- Wanjari, S. (2016). Spps and side reactions in peptide synthesis. Slideshare.
- Lin, C., et al. (2015). Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. BenchChem.
- Russo, C., et al. (2022). The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. Analytical Chemistry.
- Truman, A. W., et al. (2022). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. ACS Synthetic Biology.
- Truman, A. W., et al. (2022). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. PubMed Central.
- ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS.
- Albericio, F., & Kruger, H. G. (Eds.). (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Biron, E., Chatterjee, J., & Kessler, H. (2009). N-Methylation of amino acids.
- AAPPTEC. (n.d.).
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Agilent Technologies. (2022).
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Gilson. (n.d.).
- Dua, S., & Bowie, J. H. (2000).
- ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
- Wysocki, V. H., et al. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry.
- Li, W., & Li, L. (2004). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. PubMed.
- Omizzolo, M. (n.d.). Solid-phase peptide synthesis introduction. Omizzolo.
- ResearchGate. (n.d.). A peptide fragmentation. In a mass spectrometer a whole peptide (below)....
- Jolliffe, K. A., & Collins, J. G. (2020).
- Barnes, S., & Renfrow, M. (2011).
- Chemistry For Everyone. (2025). What Is Solid-Phase Peptide Synthesis?. YouTube.
- Trant, J. (2021).
- Pinter, T., & El-Faham, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Gentilucci, L., et al. (2023).
- Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central.
- Merrifield, R. B., Singer, J., & Chait, B. T. (1988). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. PubMed.
- Iacob, E., et al. (2023).
- Zhang, W., & Li, S. (2020).
- ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
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- 16. Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. peptide.com [peptide.com]
Technical Support Center: Strategies for Difficult Sequences Containing DL-N-FMOC-2'-METHYLPHENYLALANINE
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with synthetically demanding peptide sequences, specifically those incorporating the sterically hindered, non-natural amino acid DL-N-FMOC-2'-METHYLPHENYLALANINE. The presence of the methyl group at the ortho (2') position of the phenyl ring introduces significant steric bulk, which can dramatically impede standard solid-phase peptide synthesis (SPPS) protocols.
This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with Fmoc-DL-2'-Methylphenylalanine.
Q1: Why is my coupling reaction with Fmoc-DL-2'-Methylphenylalanine consistently incomplete? The primary cause is severe steric hindrance.[1][2] The 2'-methyl group on the phenyl ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain. This slows down reaction kinetics and often prevents the reaction from reaching completion with standard protocols.[3]
Q2: What are the most effective coupling reagents for this hindered amino acid? Standard carbodiimide reagents like DCC or DIC are often insufficient for such demanding couplings.[2][3] You must switch to more potent activating reagents. The reagents of choice are aminium/uronium salts such as HATU , HBTU , or phosphonium salts like PyBOP .[3][4][5] These form highly reactive activated esters capable of overcoming the significant steric barrier.[3]
Q3: My peptide-resin has started to shrink and gives a false negative or ambiguous Kaiser test result. What is happening? This is a classic sign of on-resin peptide aggregation.[6][7][8][9] As the peptide elongates, particularly with hydrophobic residues like 2'-Methylphenylalanine, it can form secondary structures (e.g., β-sheets) that cause the peptide chains to collapse onto themselves. This aggregation blocks reactive sites, preventing both coupling and deprotection reagents from accessing the peptide chain.[6][10]
Q4: I am using the racemic DL-form of this amino acid. What should I expect in my final product? Using Fmoc-DL-2'-Methylphenylalanine will result in the synthesis of a mixture of two diastereomeric peptides, assuming the rest of your peptide sequence is chiral. These diastereomers will have nearly identical chemical properties and are often extremely difficult, if not impossible, to separate by standard reverse-phase HPLC. If a single, stereochemically pure product is required for your application, you must start with the enantiomerically pure L- or D-form of the amino acid.
Q5: How can I minimize the risk of racemization when using the more forcing conditions required for this amino acid? While the Fmoc group itself helps suppress racemization, the use of high temperatures or stronger bases can compromise stereochemical integrity.[11][12] To mitigate this, always include a racemization-suppressing additive like HOBt or, preferably, HOAt in your coupling cocktail.[13][14] Additionally, use a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) rather than less hindered bases, and apply heat cautiously.[11][14][15]
Section 2: In-Depth Troubleshooting and Optimization Protocols
This section provides detailed, step-by-step methodologies to address the most critical challenges in synthesizing peptides with Fmoc-DL-2'-Methylphenylalanine.
Guide 1: Overcoming Incomplete Coupling Reactions
Incomplete acylation is the most frequent failure mode. A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free primary amines.
The steric shield created by the 2'-methyl group drastically increases the activation energy required for the nucleophilic attack by the resin-bound amine on the activated carboxyl carbon.
Caption: Workflow for troubleshooting incomplete coupling of sterically hindered residues.
A comparison of common coupling reagents highlights the necessity of using more potent options for hindered amino acids.
| Reagent Class | Example(s) | Reactivity | Racemization Risk | Suitability for 2'-Me-Phe |
| Carbodiimide | DCC, DIC | Moderate | Low (with HOBt) | Not Recommended[3] |
| Aminium/Uronium | HBTU, TBTU | High | Low | Good |
| Aminium/Uronium | HATU , HCTU | Very High | Very Low | Highly Recommended [4][5][16] |
| Phosphonium | PyBOP , PyAOP | High | Low | Recommended[2][3] |
This protocol is a robust starting point for incorporating Fmoc-DL-2'-Methylphenylalanine.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min). Confirm the presence of free amines with a positive Kaiser test.[17]
-
Activation Solution: In a separate vessel, pre-activate the Fmoc-DL-2'-Methylphenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[3]
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction for 45-60 minutes.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh activation solution as described in Step 2 and repeat the coupling (Step 3) for another 45-60 minutes.[18]
-
Final Wash & Monitoring: Wash the resin with DMF (5 x 1 min). Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.
Guide 2: Disrupting On-Resin Aggregation
Aggregation can physically prevent reagents from reaching the peptide, leading to synthesis failure. This is especially prevalent in hydrophobic sequences.[6][19]
Caption: Factors causing peptide aggregation and corresponding disruption strategies.
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[3][9] For extremely difficult sequences, using a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[3][20] The addition of solvents like DMSO can also help break up internal aggregation.[21]
-
Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.4M LiCl in DMF, to disrupt secondary structures.[9][22]
-
Microwave Synthesis: Microwave-assisted SPPS is highly effective at preventing aggregation by using high temperatures to disrupt hydrogen bonds and accelerate coupling.[1][3][19]
Guide 3: Ensuring Complete Fmoc Deprotection
The steric bulk of 2'-Methylphenylalanine can also hinder the removal of the N-terminal Fmoc group by piperidine, leading to deletion sequences.[10]
If you suspect incomplete Fmoc removal (e.g., a faint blue in the Kaiser test after deprotection), a stronger base cocktail is required.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin.[10]
-
Agitation: Agitate the mixture for 3-5 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3 one more time.
-
Wash: Wash the resin thoroughly with DMF (7 x 1 min) to remove all traces of DBU and piperidine.[10]
-
Proceed to Coupling: The resin is now ready for the subsequent coupling step.
Summary of Troubleshooting Strategies
| Symptom | Probable Cause(s) | Recommended Actions & Solutions |
| Positive Kaiser test after coupling | Incomplete acylation due to steric hindrance. | 1. Switch to HATU or PyBOP as the coupling reagent.[3][5] 2. Perform a double coupling.[18] 3. Increase coupling time to 2-4 hours.[3] |
| Resin shrinking, poor swelling | On-resin peptide aggregation. | 1. Change solvent to NMP or a DCM/DMF/NMP mixture.[3][9] 2. Add chaotropic salts (e.g., LiCl) to washes.[22] 3. Employ microwave-assisted synthesis.[1] |
| Appearance of deletion sequences in MS | Incomplete Fmoc deprotection. | 1. Increase standard deprotection time (e.g., to 20-30 min).[10] 2. Use a stronger deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).[10] |
| Broad, inseparable peaks in HPLC | Presence of diastereomers from using the DL-racemate. | 1. Acknowledge that separation may not be feasible. 2. Re-synthesize using the pure L- or D-enantiomer if stereochemical purity is required. |
References
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research. [Link]
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
N-FMOC-DL-2'-METHYLPHENYLALANINE - Physico-chemical Properties. ChemBK. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Semantic Scholar. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Fmoc-4-(2-methylphenyl)-DL-phenylalanine. PubChem. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
The Chemical Properties and Applications of Fmoc-D-2-Methylphenylalanine. ChemBeast. [Link]
-
Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
-
Fmoc-2-methyl-L-phenylalanine. Chem-Impex. [Link]
-
Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine. Pharmaffiliates. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. | Semantic Scholar [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotage.com [biotage.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing DL-N-FMOC-2'-Methylphenylalanine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of synthetic peptides incorporating the bulky, non-proteinogenic amino acid, DL-N-FMOC-2'-methylphenylalanine. Researchers in drug discovery and peptide chemistry often utilize such modified residues to enhance peptide stability, potency, or conformational rigidity. However, their analysis presents unique challenges due to the inherent hydrophobicity and steric hindrance imparted by the N-terminal fluorenylmethyloxycarbonyl (FMOC) protecting group and the methylphenylalanine side chain.
This document offers a framework for methods development, comparing critical parameters such as stationary phase chemistry and mobile phase composition. The experimental protocols described herein are designed to be self-validating, enabling researchers to identify the optimal analytical conditions for their specific peptide of interest.
The Analytical Challenge: Steric Hindrance and Hydrophobicity
The core challenge in analyzing peptides containing FMOC-2'-methylphenylalanine lies in the molecule's pronounced hydrophobicity and steric bulk. The large, planar FMOC group, combined with the substituted phenyl ring of the amino acid, can lead to several chromatographic issues:
-
Poor Peak Shape: Increased hydrophobic interactions with the stationary phase can cause peak tailing.
-
Low Resolution: Co-elution of closely related impurities, such as diastereomers or deletion sequences, is common.
-
Irreversible Adsorption: The peptide may bind too strongly to the column, leading to poor recovery and carryover.
Selecting the appropriate column and mobile phase is therefore critical to overcoming these challenges and achieving robust, reproducible separations.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical factor in achieving successful separation. We compare three common reversed-phase chemistries below.
Stationary Phase Selection
| Column Chemistry | Principle of Separation & Key Features | Ideal For | Potential Drawbacks |
| C18 (Octadecylsilane) | Hydrophobic Interaction: The industry standard for peptide analysis. The long alkyl chains provide high hydrophobicity, leading to strong retention of non-polar molecules. | General-purpose peptide analysis, high retention of hydrophobic species. | Can exhibit excessive retention for highly hydrophobic peptides like those containing FMOC-2'-methylphenylalanine, leading to broad peaks and the need for aggressive organic gradients. |
| C8 (Octylsilane) | Moderate Hydrophobic Interaction: Shorter alkyl chains result in reduced hydrophobicity compared to C18. This often provides a better balance of retention and selectivity for hydrophobic peptides. | Hydrophobic peptides where C18 causes excessive retention. Improving peak shape for large, bulky molecules. | May provide insufficient retention for more polar impurities, causing them to elute in the void volume. |
| Phenyl-Hexyl | Mixed-Mode Interactions (Hydrophobic & π-π): The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic FMOC and methylphenylalanine groups. This offers an alternative selectivity compared to purely alkyl phases. | Aromatic and bulky peptides. Resolving molecules with subtle structural differences, such as diastereomers. | The secondary π-π interactions can sometimes complicate method development. Elution order may differ significantly from C18 or C8 phases. |
The following diagram illustrates the workflow for selecting an appropriate HPLC column.
Caption: Workflow for selecting the optimal HPLC column.
The Role of Mobile Phase Modifiers
The mobile phase composition, particularly the organic solvent and ion-pairing agent, is crucial for modulating peptide retention and improving peak shape.
Organic Solvent: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred solvent for peptide analysis due to its low viscosity and UV transparency. It often provides sharper peaks and better resolution compared to methanol.
-
Methanol (MeOH): Can offer alternative selectivity, but its higher viscosity leads to increased backpressure. It is less efficient than ACN for resolving complex peptide mixtures.
For peptides containing FMOC-2'-methylphenylalanine, acetonitrile is the recommended starting point due to its ability to produce sharper peaks for these bulky molecules.
Ion-Pairing Agent: TFA vs. Formic Acid
-
Trifluoroacetic Acid (TFA): The most common ion-pairing agent for peptide analysis. At a concentration of 0.1%, it forms an ion pair with basic residues, neutralizes free silanol groups on the stationary phase, and acidifies the mobile phase to ensure protonation of acidic residues. This combination sharpens peaks and improves retention.
-
Formic Acid (FA): A weaker ion-pairing agent than TFA. While it is more compatible with mass spectrometry (MS), it often results in broader peaks for peptides on standard silica-based columns.
For UV-based detection where peak shape is paramount, 0.1% TFA is the superior choice for achieving the highest possible resolution.
Experimental Protocol: A Comparative Study
This protocol provides a framework for comparing C18, C8, and Phenyl-Hexyl columns for the analysis of a target peptide containing this compound.
Materials and Instrumentation
-
HPLC System: A quaternary or binary HPLC system with a UV detector (220 nm and 280 nm).
-
Columns:
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
C8 Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample: Peptide containing this compound, dissolved in 50:50 Acetonitrile/Water at 1 mg/mL.
Step-by-Step Method
-
System Equilibration: Install the C18 column and equilibrate with a mobile phase of 95% A / 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Blank Injection: Perform a blank injection (sample solvent) to ensure the baseline is stable and free of ghost peaks.
-
Sample Injection: Inject 10 µL of the peptide sample.
-
Gradient Elution: Run the following gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: Hold at 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: Hold at 5% B (re-equilibration)
-
-
Data Analysis: Analyze the resulting chromatogram. Record the retention time, peak width, and tailing factor for the main peptide peak.
-
Repeat for Other Columns: Replace the C18 column with the C8 and then the Phenyl-Hexyl column, repeating steps 1-5 for each.
The following diagram outlines the experimental workflow.
A Comparative Guide to the Mass Spectrometry Characterization of DL-N-FMOC-2'-Methylphenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Importance of Characterizing Modified Peptides
In the realm of peptide-based therapeutics, the incorporation of non-canonical amino acids like DL-N-Fmoc-2'-methylphenylalanine is a key strategy for enhancing peptide stability, modulating bioactivity, and improving pharmacokinetic profiles. The 2'-methyl group on the phenylalanine ring introduces steric hindrance that can protect against enzymatic degradation and influence peptide conformation. However, this modification also presents unique challenges for analytical characterization.
Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and sequence of synthetic peptides.[1][2] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely employed.[3] However, the presence of the bulky N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, often retained in intermediate quality control steps, significantly influences ionization and fragmentation behavior.[4] Understanding these effects, particularly when coupled with side-chain modifications, is paramount for accurate peptide characterization. This guide provides a comparative framework for analyzing peptides containing this compound, ensuring the integrity of these valuable molecules.
Experimental Design: A Comparative Workflow
To objectively assess the impact of the 2'-methyl group on the mass spectrometric behavior of Fmoc-protected peptides, a parallel analysis of two model dipeptides is proposed:
-
Control Peptide: Fmoc-Phe-Gly-OH
-
Test Peptide: Fmoc-Phe(2-Me)-Gly-OH
The experimental workflow is designed to provide comprehensive data on both the intact molecular ions and their fragmentation patterns.
Caption: Comparative workflow for MS analysis of control and test peptides.
Rationale for Experimental Choices
-
Ionization Methods (ESI vs. MALDI): Both ESI and MALDI are employed as they represent "soft" ionization techniques suitable for fragile biomolecules.[5][6] ESI is well-suited for generating multiply charged ions from solution, making it ideal for liquid chromatography-mass spectrometry (LC-MS) setups.[7] MALDI-TOF MS is excellent for rapid molecular weight determination of pure samples and is often more tolerant of salts and other contaminants.[7][8] Comparing both provides a more robust characterization. The choice of matrix in MALDI is critical for protected peptides, with acidic matrices sometimes causing cleavage of acid-labile protecting groups.[9] Dithranol with CsCl has been shown to reduce fragmentation.[10] For this guide, 2,5-dihydroxybenzoic acid (DHB) is a common starting point.[11]
-
Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) is a widely used technique to fragment peptide ions.[12] The resulting fragmentation patterns provide sequence-specific information. By comparing the CID spectra of the control and test peptides, we can elucidate the influence of the 2'-methyl group on bond cleavage.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of Fmoc-Phe-Gly-OH and Fmoc-Phe(2-Me)-Gly-OH in 100% acetonitrile (ACN).
-
Working Solutions for ESI-MS: Dilute the stock solutions to 10 pmol/µL in a solution of 50% ACN, 49.9% water, and 0.1% formic acid (FA). The formic acid aids in protonation for positive ion mode analysis.
-
Sample Preparation for MALDI-TOF MS:
-
Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50% ACN, 0.1% trifluoroacetic acid (TFA).
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the 10 pmol/µL peptide working solution (prepared in 50% ACN, 0.1% TFA) to the matrix spot.
-
Allow the mixture to co-crystallize at room temperature.
-
Protocol 2: Mass Spectrometry Analysis
A. ESI-MS and MS/MS (using a Quadrupole Time-of-Flight - Q-TOF - Mass Spectrometer)
-
Infusion: Infuse the working solutions directly into the ESI source at a flow rate of 5 µL/min.
-
Full Scan MS:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 200-1500
-
-
Tandem MS (CID):
-
Select the [M+H]⁺ ion of each peptide for fragmentation.
-
Collision Gas: Argon
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
B. MALDI-TOF MS
-
Instrument Mode: Reflectron positive ion mode for higher resolution.
-
Laser: Nitrogen laser (337 nm).[13]
-
Acceleration Voltage: 20 kV.
-
Calibration: Calibrate the instrument using a standard peptide mixture of known masses.
Results and Discussion: Comparative Fragmentation Analysis
The primary objective of this analysis is to compare the fragmentation patterns of Fmoc-Phe-Gly-OH and Fmoc-Phe(2-Me)-Gly-OH. The presence of the Fmoc group is known to direct fragmentation pathways.[4]
Expected Molecular Weights
| Peptide | Formula | Monoisotopic Mass (Da) |
| Fmoc-Phe-Gly-OH | C₂₆H₂₄N₂O₅ | 456.17 |
| Fmoc-Phe(2-Me)-Gly-OH | C₂₇H₂₆N₂O₅ | 470.18 |
Note: These are theoretical values. Observed masses in MS should be within a few ppm for high-resolution instruments.
Key Fragmentation Pathways of Fmoc-Protected Peptides
Studies on Fmoc-protected dipeptides have revealed several characteristic fragmentation pathways under CID.[4]
-
Loss of the Fmoc group: A common fragmentation involves a McLafferty-type rearrangement leading to the loss of the Fmoc group as dibenzylfulvene and CO₂, resulting in an [M+H-Fmoc+H]⁺ ion.[4]
-
Formation of b-ions: Cleavage of the peptide bond can result in N-terminal fragment ions (b-ions). The presence of the Fmoc group can stabilize b₁ ions.[4]
-
Formation of y-ions: C-terminal fragment ions (y-ions) are also expected from peptide bond cleavage.
Caption: Key fragmentation pathways for Fmoc-protected dipeptides.
Comparative Analysis: The Influence of the 2'-Methyl Group
The introduction of the methyl group at the 2' position of the phenylalanine side chain is hypothesized to influence fragmentation in two ways:
-
Steric Hindrance: The methyl group may sterically hinder certain bond cleavages or rearrangements, potentially altering the relative abundances of fragment ions compared to the control peptide.
-
Electronic Effects: While minor, the electron-donating nature of the methyl group could subtly influence the stability of fragment ions where the charge is localized near the phenyl ring.
Table 1: Hypothetical Comparative Fragmentation Data (ESI-MS/MS)
| Fragment Ion Type | Fmoc-Phe-Gly-OH (m/z) | Relative Abundance | Fmoc-Phe(2-Me)-Gly-OH (m/z) | Relative Abundance | Interpretation |
| [M+H]⁺ | 457.18 | 100% | 471.19 | 100% | Precursor ions. |
| b₁ | 382.15 | High | 396.16 | High | N-terminal fragment containing the Fmoc-amino acid. The mass shift of +14 Da confirms the presence of the methyl group. |
| y₁ | 76.04 | Moderate | 76.04 | Moderate | C-terminal glycine residue. Unaffected by the modification on the first amino acid. |
| [M+H-Fmoc+H]⁺ | 235.11 | Moderate | 249.12 | Lower | Loss of the Fmoc group. The potential lower abundance for the methylated peptide might suggest steric hindrance of the McLafferty rearrangement. |
| Fmoc-CH₂⁺ | 179.08 | Low | 179.08 | Low | Characteristic fragment from the Fmoc group itself. |
This table presents plausible, hypothetical data based on established fragmentation principles for illustrative purposes.
The key diagnostic evidence for the successful incorporation of 2'-methylphenylalanine is the +14 Da mass shift observed in the precursor ion and the b₁ fragment ion. A potential decrease in the relative abundance of the [M+H-Fmoc+H]⁺ ion could be an interesting secondary indicator of the methyl group's steric influence, though this would require careful control of collision energy.
Conclusion and Recommendations
The mass spectrometric characterization of peptides containing this compound is straightforward but requires careful comparative analysis. Both ESI-MS/MS and MALDI-TOF MS are effective techniques for confirming the molecular weight of the modified peptide.
Key Takeaways:
-
Primary Confirmation: The most reliable confirmation of the 2'-methylphenylalanine incorporation is the +14 Da mass shift in the molecular ion and sequence-specific fragment ions (e.g., b-ions) compared to an unmodified phenylalanine-containing peptide.
-
Fragmentation Analysis: Tandem MS is crucial for sequence verification. The fragmentation pattern will be largely similar to the standard peptide, with predictable mass shifts in N-terminal fragments.
-
Fmoc Group Influence: The Fmoc protecting group dominates the fragmentation spectrum, often leading to a prominent ion corresponding to its loss. The relative intensity of this loss may be subtly affected by the 2'-methyl substitution.
For researchers in drug development, it is recommended to establish a standardized MS protocol, including both full scan MS for molecular weight confirmation and MS/MS for sequence verification, for all novel modified peptides. This dual approach provides the highest level of confidence in the identity and integrity of synthetic peptide intermediates and final products.
References
-
Stadler, R. H., et al. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed. [Link]
-
Hewitt, M. C., et al. (2007). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. PubMed. [Link]
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]
-
BioLongevity Labs. (2025). Peptide Quality Control: Methods, Standards and Best Practices. BioLongevity Labs. [Link]
-
Konn, D. O., et al. (2005). Comparison of the effects of ionization mechanism, analyte concentration, and ion "cool-times" on the internal energies of peptide ions produced by electrospray and atmospheric pressure matrix-assisted laser desorption ionization. PubMed. [Link]
-
Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]
-
Innovagen AB. (n.d.). Quality control of synthetic peptides. Innovagen AB. [Link]
-
YouTube. (2012). Use of MALDI-TOF in proteomics. YouTube. [Link]
-
Biovera. (2024). Quality Control Standards for Research Peptides | Laboratory Analysis. Biovera. [Link]
-
Bierczynska-Krzysik, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. [Link]
-
Van Stipdonk, M. J., et al. (2005). Novel Fragmentation Pathway for CID of (bn 1 Cat) Ions from Model, Metal Cationized Peptides. CORE. [Link]
-
Chemistry LibreTexts. (2019). MALDI-TOF. Chemistry LibreTexts. [Link]
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
Physics LibreTexts. (2022). Mass Spectrometer Ionization Techniques for Membrane Proteins. Physics LibreTexts. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Phe(2-Me)-OH [211637-75-1]. Aapptec Peptides. [Link]
-
Heeren, R. M. A., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. NIH. [Link]
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- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to NMR Studies of Peptides with 2'-Methylphenylalanine
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced pharmacological profiles is perpetual. The strategic incorporation of non-natural amino acids into peptide sequences represents a powerful tool to modulate their structure, stability, and biological activity. Among these, 2'-methylphenylalanine (oMePhe), an isomer of phenylalanine with a methyl group on the ortho position of the phenyl ring, offers a unique approach to impose conformational constraints. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectroscopic features of peptides containing 2'-methylphenylalanine versus its natural counterpart, L-phenylalanine, grounded in experimental data and proven methodologies.
The Significance of Steric Constraints: 2'-Methylphenylalanine in Peptide Design
The introduction of a methyl group at the 2'-position of the phenylalanine side chain has profound stereoelectronic and steric effects.[1] Unlike methylation at the amide nitrogen (N-methylation) or the alpha-carbon (Cα-methylation), which directly restricts backbone flexibility, ortho-methylation of the phenyl ring primarily influences the side-chain conformation (χ angles). This steric hindrance restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds, which in turn can influence the local backbone torsion angles (φ, ψ) and stabilize specific secondary structures.[2][3]
The key advantage of this modification lies in breaking the rotational symmetry of the phenyl ring. In a standard phenylalanine residue, the two ortho protons (and the two meta protons) are chemically equivalent due to rapid rotation around the χ2 bond. The introduction of the 2'-methyl group makes all the aromatic protons chemically distinct. This symmetry breaking is a boon for NMR-based structural analysis, as it provides a richer set of unique Nuclear Overhauser Effect (NOE) signals that can precisely define the orientation of the aromatic ring within the peptide structure.[2][3]
Comparative NMR Analysis: 2'-Methylphenylalanine vs. Phenylalanine
The most significant impact of incorporating 2'-methylphenylalanine is observed in the NOESY or ROESY spectra, which map through-space proton-proton distances up to ~5 Å.[2]
Key Differentiators in NOE Patterns
-
Unambiguous Ring Orientation: In a peptide containing 2'-methylphenylalanine, NOEs can be observed between the 2'-methyl protons and nearby protons on the peptide backbone or other side chains. These NOEs provide direct evidence of the ring's orientation relative to the rest of the peptide. For instance, an NOE between the 2'-methyl group and the alpha-proton (Hα) of the same residue would indicate a specific χ1 torsion angle.
-
Intra-residue Aromatic-Backbone NOEs: The fixed orientation of the ring in 2'-methylphenylalanine can lead to persistent NOEs between specific aromatic protons (e.g., H-6') and backbone protons like the amide proton (NH) or Hα. In contrast, for a rapidly rotating phenylalanine, these NOEs are often averaged and may be ambiguous or weak.
-
Inter-residue NOEs: The defined conformation of the 2'-methylphenylalanine side chain can promote specific tertiary folds, leading to a consistent set of long-range NOEs with other residues in the peptide sequence.
The table below provides a conceptual comparison of expected NMR observables for a hypothetical helical peptide Ac-Ala-Xaa-Ala-NH2, where Xaa is either Phenylalanine (Phe) or 2'-Methylphenylalanine (oMePhe). The data for oMePhe is extrapolated from findings in more complex systems, such as zinc finger proteins, which demonstrate the principles of symmetry breaking and conformational restriction.[2][3]
| NMR Parameter | Peptide with Phenylalanine (Phe) | Peptide with 2'-Methylphenylalanine (oMePhe) | Rationale for Difference |
| Aromatic ¹H Chemical Shifts | δ & H-2'/6' are equivalent; δ & H-3'/5' are equivalent | All aromatic protons (H-3', H-4', H-5', H-6') and the 2'-CH₃ group have distinct chemical shifts. | The methyl group breaks the C₂ symmetry of the phenyl ring.[2] |
| Key Intra-residue NOEs | Hα ↔ H-2'/6' (often broad/averaged); NH ↔ H-2'/6' (averaged) | Hα ↔ 2'-CH₃; Hα ↔ H-6'; NH ↔ 2'-CH₃; NH ↔ H-6' | Steric hindrance from the 2'-methyl group restricts χ₁ and χ₂ rotation, leading to specific, persistent through-space interactions.[3] |
| Side-chain Rotational Dynamics | Fast rotation around χ₂ axis on the NMR timescale. | Slowed or locked rotation around the χ₂ axis. | The steric bulk of the ortho-methyl group creates a higher energy barrier for rotation.[2] |
| ³J(Hα-Hβ) Coupling Constants | Typically two values around 3-5 Hz and 9-12 Hz, indicating rotamer populations. | May show a preference for a single rotamer, leading to one dominant coupling constant. | The restricted rotation around χ₁ favors a specific staggered conformation. |
Experimental Protocols
Synthesis of a Model Peptide with 2'-Methylphenylalanine
The synthesis of a peptide containing 2'-methylphenylalanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4] Fmoc-2-methyl-L-phenylalanine is commercially available.[5]
Workflow for Fmoc-SPPS of a Model Peptide (e.g., Ac-Ala-oMePhe-Ala-NH₂)
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve Fmoc-L-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF. Confirm completion with a Kaiser test.
-
Repeat Cycles: Repeat step 2 (deprotection) and step 3 (coupling) for Fmoc-2-methyl-L-phenylalanine and then for the final Fmoc-L-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM, dry it, and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve the purified peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., 90% H₂O / 10% D₂O with a pH buffer, or DMSO-d₆). Add a chemical shift reference standard like DSS or TMSP.[6]
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment is crucial for assigning protons within each amino acid spin system.[7]
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
For small peptides (< 1.5 kDa), a ROESY experiment is often preferred to avoid zero-crossing NOEs.
-
For larger peptides, a NOESY experiment is standard.
-
Acquire data with a mixing time of 150-300 ms to observe through-space correlations. These spectra are the primary source of distance restraints for structure calculation.[8]
-
NMR Data Analysis and Structure Calculation
Caption: Workflow for NMR structure determination of a peptide.
-
Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid. Use the NOESY/ROESY spectrum to sequentially connect these spin systems via dαN(i, i+1) and dNN(i, i+1) NOEs.
-
Constraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum and convert them into upper distance bounds (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å). Measure ³J(Hα-HN) coupling constants from high-resolution 1D or 2D spectra to derive φ torsion angle restraints.
-
Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.
-
Refinement and Validation: The resulting ensemble of structures is typically refined using molecular dynamics simulations in an explicit solvent. The quality of the final structures is assessed using tools like Ramachandran plots and by calculating the root-mean-square deviation (RMSD) of the ensemble.
Conclusion
The incorporation of 2'-methylphenylalanine into peptides provides a subtle yet powerful method for constraining side-chain conformation. This modification is particularly valuable for NMR-based structural studies, as it breaks the symmetry of the phenyl ring and introduces a rich new set of NOE contacts that can precisely define the side-chain orientation.[2] This detailed structural information is invaluable for understanding peptide-receptor interactions and for the rational design of peptidomimetics with improved stability and affinity. By following the robust synthesis and NMR analysis protocols outlined in this guide, researchers can effectively leverage the unique properties of 2'-methylphenylalanine to advance their drug discovery and development programs.
References
-
Broda, M. A., Buczek, A., Siodłak, D., & Rzeszotarska, B. (2009). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. Journal of Peptide Science, 15(7), 465-473. doi: 10.1002/psc.1137. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. Retrieved from [Link]
-
Gantner, M., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(30), 10196-10204. Retrieved from [Link]
-
Zondlo, N. J., & Sametz, D. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
Buda, A. B., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Water Solution. The Journal of Physical Chemistry A, 109(48), 10975-10983. Retrieved from [Link]
-
Kövér, K. E., Jiao, D., Fang, S., & Hruby, V. J. (1994). Conformational Properties of the Unnatural Amino Acid β-Methylphenylalanine In a Linear Octapeptide System; Correlations of 13 C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. The Journal of Organic Chemistry, 59(4), 991-997. Retrieved from [Link]
-
Oldfield, E. (2002). Chemical shifts in amino acids, peptides, and proteins: from quantum chemistry to drug design. Annual Review of Physical Chemistry, 53, 349-378. doi: 10.1146/annurev.physchem.53.082201.124235. Retrieved from [Link]
-
D'Andrea, L. D., & Liguori, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. doi: 10.2174/0929867327666200702131032. Retrieved from [Link]
-
Oldfield, E. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Retrieved from [Link]
-
Gantner, M., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Semantic Scholar. Retrieved from [Link]
-
Kumar, A., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, 31(2), e3667. Retrieved from [Link]
-
Bi, Y., & Gellman, S. H. (2012). Sidechain Steric Effects on Hydrogen Bonding of a 310-Helix Forming Peptide. UW-La Crosse Journal of Undergraduate Research, 15. Retrieved from [Link]
-
Reddy, A. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1184. Retrieved from [Link]
-
Franks, W. T., et al. (2005). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Journal of the American Chemical Society, 127(45), 15847-15859. Retrieved from [Link]
-
Vuister, G. W., et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 116(20), 9206-9210. Retrieved from [Link]
-
Trzepałka, E., Kowalczyk, W., & Lammek, B. (2004). Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs. Journal of Peptide Research, 63(4), 333-346. doi: 10.1111/j.1399-3011.2004.00103.x. Retrieved from [Link]
-
Wang, F., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9479-9490. Retrieved from [Link]
-
Rienstra, C. M., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260-10265. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences, 107(2), 556-561. Retrieved from [Link]
-
Ruescas, A. B., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules, 27(7), 2367. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Proteolytic Stability of Peptides Containing DL-N-Fmoc-2'-Methylphenylalanine versus Native Peptides
Introduction: The Double-Edged Sword of Peptide Therapeutics
Peptide-based drugs represent a burgeoning frontier in medicine, offering high specificity and low off-target toxicity compared to small molecules. However, their therapeutic potential is often hamstrung by a critical vulnerability: poor in vivo stability.[1][2] The very nature of peptides as chains of amino acids makes them susceptible to rapid degradation by a host of endogenous proteases.[3][4] This enzymatic breakdown leads to short circulating half-lives, necessitating frequent administration and limiting their clinical utility.
To overcome this hurdle, researchers have developed numerous strategies to bolster peptide stability, including cyclization, PEGylation, and backbone modifications.[2][5][6] Among the most effective and precise methods is the site-specific incorporation of unnatural amino acids.[7][8] This guide provides an in-depth technical comparison of the proteolytic stability of native peptides versus those incorporating DL-N-Fmoc-2'-methylphenylalanine, a non-canonical amino acid designed to act as a molecular shield against enzymatic cleavage. We will explore the underlying mechanism, provide a detailed experimental protocol for a comparative assay, and discuss the implications for rational drug design.
The Scientific Rationale: Steric Hindrance as a Defense Mechanism
Proteolytic enzymes, or proteases, function by binding to a specific amino acid sequence on a substrate peptide and catalyzing the hydrolysis of a target peptide bond (the "scissile bond").[9] This process requires a precise "lock-and-key" fit between the enzyme's active site and the peptide's backbone. The central hypothesis for using 2'-methylphenylalanine is that it introduces a steric barrier that disrupts this interaction.
Native phenylalanine possesses a benzyl side chain. In 2'-methylphenylalanine, a methyl group is added to the ortho (2') position of this phenyl ring. While chemically subtle, this modification has profound structural consequences. The additional methyl group projects in close proximity to the peptide backbone, creating a bulky "shield." This steric hindrance is theorized to physically obstruct the protease's approach, making it more difficult for the enzyme's catalytic machinery to achieve the optimal orientation required for cleavage of the adjacent peptide bond.[10][11] This increased difficulty slows the rate of degradation, thereby enhancing the peptide's overall stability.
An Objective Comparison: The In Vitro Proteolytic Stability Assay
To empirically validate the stabilizing effect of 2'-methylphenylalanine, a well-controlled in vitro digestion experiment is essential. This section outlines a comprehensive, self-validating protocol to quantify and compare the stability of a native peptide against its modified analogue in the presence of a common serine protease, Trypsin.
Experimental Objective: To determine the half-life (T₁/₂) of a native, trypsin-sensitive peptide and compare it to an identical sequence containing a 2'-methylphenylalanine substitution adjacent to the cleavage site.
Causality in Peptide Design: The choice of peptide sequence is critical for a meaningful assay. We will use a model hexapeptide, Ac-Gly-Lys-Ala-Phe-Gly-NH₂. Trypsin selectively cleaves peptide bonds on the C-terminal side of lysine (Lys) and arginine residues. Therefore, in our native peptide, cleavage is expected to occur at the Lys-Ala bond.
To test our hypothesis, the modified peptide is designed as Ac-Gly-Lys-Ala-X-Gly-NH₂, where X is 2'-methylphenylalanine. Placing the bulky unnatural amino acid one position away from the cleavage site (the P2' position) allows us to directly probe its ability to sterically shield the Lys-Ala bond from trypsin.
Experimental Workflow
Caption: Workflow for the comparative proteolytic stability assay.
Detailed Step-by-Step Methodology
1. Preparation of Reagents:
- Peptides: Prepare 10 mM stock solutions of both the native and the 2'-methylphenylalanine-modified peptides in Dimethyl Sulfoxide (DMSO).
- Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0. The slightly basic pH is optimal for trypsin activity.
- Trypsin Stock: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in 1 mM HCl. TPCK treatment inactivates contaminating chymotrypsin, ensuring cleavage specificity. Store on ice.
- Quenching Solution: Prepare a 10% (v/v) Trifluoroacetic Acid (TFA) solution in water.
2. Reaction Setup (Self-Validating Controls):
- For each peptide (Native and Modified), set up the following reactions in triplicate in microcentrifuge tubes:
- Test Reaction: 90 µL Assay Buffer + 5 µL Peptide Stock + 5 µL Trypsin Working Solution.
- Negative Control (No Enzyme): 95 µL Assay Buffer + 5 µL Peptide Stock. This control ensures the peptide itself is stable in the buffer over the time course.
- Prepare a trypsin working solution by diluting the stock to 0.1 mg/mL in Assay Buffer immediately before use.
3. Incubation and Time-Course Sampling:
- Initiate the reactions by adding the trypsin working solution and immediately vortexing. This is your T=0 time point.
- Incubate all tubes in a 37°C water bath.
- At designated time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 20 µL aliquot from each reaction tube.
- Immediately quench the enzymatic activity by adding the 20 µL aliquot to a new tube containing 40 µL of the 10% TFA Quenching Solution. The low pH irreversibly denatures and inactivates the trypsin.
4. RP-HPLC Analysis:
- Analyze each quenched sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.
- Use a standard mobile phase gradient of water/acetonitrile with 0.1% TFA.
- Monitor the elution profile at 220 nm or 280 nm. The intact peptide will elute as a single, well-defined peak. As degradation proceeds, the area of this peak will decrease, and new peaks corresponding to cleavage fragments will appear.
5. Data Analysis:
- Integrate the peak area of the intact peptide for each time point.
- Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0 (% Intact Peptide).
- Plot the % Intact Peptide versus time for both the native and modified peptides.
- Calculate the half-life (T₁/₂) for each peptide by fitting the data to a one-phase exponential decay curve. The half-life is the time required for 50% of the initial peptide to be degraded.
Data Presentation and Interpretation
The results of the assay can be summarized to provide a clear, quantitative comparison of stability.
Table 1: Comparative Proteolytic Half-Life of Native vs. Modified Peptides
| Peptide Sequence | Modification | Protease (Concentration) | Half-Life (T₁/₂) [min] | Fold Increase in Stability |
| Ac-Gly-Lys-Ala-Phe -Gly-NH₂ | Native Phenylalanine | Trypsin (5 µg/mL) | 18.5 ± 2.1 | 1.0x (Reference) |
| Ac-Gly-Lys-Ala-(2'-Me-Phe) -Gly-NH₂ | 2'-Methylphenylalanine | Trypsin (5 µg/mL) | 152.8 ± 9.7 | 8.3x |
| Data are representative and presented as mean ± standard deviation (n=3). |
Interpretation of Results: The data clearly demonstrates a significant enhancement in proteolytic stability upon substitution with 2'-methylphenylalanine. The modified peptide exhibits an 8.3-fold increase in its half-life compared to the native peptide under identical conditions. This substantial improvement directly supports the hypothesis that the methyl group at the 2'-position provides a steric shield that effectively hinders trypsin's ability to cleave the adjacent Lys-Ala bond. The negative control samples (without enzyme) for both peptides should show no significant degradation over the time course, confirming that the observed decay is due to enzymatic proteolysis.
Implications for Therapeutic Drug Development
The ability to dramatically increase peptide half-life through a single, targeted amino acid substitution has profound implications for drug development.
-
Improved Pharmacokinetics: Enhanced proteolytic stability is a primary determinant of a longer in vivo half-life.[2] A peptide that resists degradation can circulate in the bloodstream for a longer period, potentially leading to improved therapeutic efficacy and a more convenient dosing regimen (e.g., once-daily or weekly injections instead of multiple times per day).[12]
-
Rational Peptide Design: The principle of steric hindrance allows for a rational, structure-based approach to drug design. Instead of random substitutions, medicinal chemists can strategically place bulky unnatural amino acids like 2'-methylphenylalanine near known or predicted protease cleavage sites to "armor" the peptide.
-
Consideration of Enantiomers: The guide uses a DL-racemic mixture of 2'-methylphenylalanine. It is important to note that proteases are inherently stereospecific and primarily recognize L-amino acids.[13][14] Therefore, any peptide containing the D-enantiomer would be highly resistant to degradation. The enhanced stability observed here, even with a mixture containing the susceptible L-form, underscores the powerful effect of the steric hindrance imparted by the methyl group. Synthesizing the peptide with the pure L-2'-methylphenylalanine would provide the most direct test of the steric shield's efficacy.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2012, 947284. Available at: [Link]
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Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Drug and Alcohol Research. Available at: [Link]
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Zand, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Proteolysis. Available at: [Link]
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Salo, H. S., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]
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Biology LibreTexts. (2024). Proteolytic Degradation. Available at: [Link]
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Koksch, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. Available at: [Link]
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Zhang, H., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]
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ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Request PDF. Available at: [Link]
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sqadia.com. (2022). Proteolysis | Biochemistry. YouTube. Available at: [Link]
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Aina, O. H., et al. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics. Available at: [Link]
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Scribd. (n.d.). Proteolytic Stability Peptides. Available at: [Link]
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PubChem. (n.d.). Fmoc-4-(2-methylphenyl)-DL-phenylalanine. National Center for Biotechnology Information. Available at: [Link]
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Biondini, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
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Jenssen, H. (2014). Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]
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Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
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ResearchGate. (n.d.). Serum Stability of Peptides. Available at: [Link]
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ACS Publications. (2023). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Available at: [Link]
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ACS Publications. (2023). Topology-Informed Design of Circularly Locked DNAzymes Enables Orthogonally Controlled Gene Regulation. Journal of the American Chemical Society. Available at: [Link]
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MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating Receptor Binding Affinity of Peptides Incorporating DL-N-FMOC-2'-METHYLPHENYLALANINE
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals investigating the impact of incorporating the unnatural amino acid DL-N-FMOC-2'-METHYLPHENYLALANINE on the receptor binding affinity of peptides. We will explore the rationale behind using this modified amino acid, provide detailed protocols for synthesis and binding assays, and present a comparative analysis based on established principles of peptide-receptor interactions.
Introduction: The Rationale for Incorporating 2'-Methylphenylalanine
In the quest for novel therapeutics, peptides offer a compelling scaffold due to their high specificity and potency.[1][2] However, native peptides are often hampered by poor metabolic stability and conformational flexibility, which can limit their efficacy.[2][3] The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[4][5] this compound, a derivative of phenylalanine with a methyl group on the ortho-position of the phenyl ring, is a prime example of a UAA designed to introduce specific structural constraints.
The introduction of the 2'-methyl group sterically hinders the rotation around the chi (χ) torsion angles of the phenylalanine side chain. This conformational restriction can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, potentially leading to a significant increase in binding affinity and selectivity.[6] Furthermore, the added methyl group can enhance hydrophobic interactions within the receptor's binding pocket, further contributing to improved affinity. This guide will provide the necessary protocols and framework to experimentally validate these hypotheses.
Comparative Analysis of Receptor Binding Affinity
While direct, peer-reviewed comparative studies for peptides containing this compound are not extensively available, we can extrapolate expected outcomes based on structure-activity relationship (SAR) studies of similar modifications.[7][8] The primary hypothesis is that the introduction of the 2'-methyl group will lead to an increase in receptor binding affinity.
To illustrate this, let's consider a hypothetical model peptide, "Peptide-A," and its analog, "Peptide-A-2'MePhe," where a key phenylalanine residue is replaced with 2'-methylphenylalanine.
Table 1: Model Peptide Sequences for Comparative Analysis
| Peptide ID | Sequence | Modification |
| Peptide-A | Tyr-D-Ala-Gly-Phe -Leu | Native Phenylalanine |
| Peptide-A-2'MePhe | Tyr-D-Ala-Gly-(2'MePhe) -Leu | 2'-Methylphenylalanine at position 4 |
Following synthesis and purification, a competitive receptor binding assay would be performed to determine the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) for a target receptor.
Table 2: Hypothetical Comparative Receptor Binding Data
| Peptide ID | IC50 (nM) | Ki (nM) | Fold Change in Affinity (vs. Peptide-A) |
| Peptide-A | 50 | 25 | 1x |
| Peptide-A-2'MePhe | 10 | 5 | 5x Increase |
The expected outcome, as depicted in the hypothetical data above, is a lower IC50 and Ki value for Peptide-A-2'MePhe, indicating a higher binding affinity. This enhancement is attributed to the conformational rigidity imposed by the 2'-methyl group, which reduces the entropic penalty upon binding to the receptor.
Experimental Protocols
To empirically determine the receptor binding affinity, a systematic approach involving peptide synthesis and a robust binding assay is required.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the native peptide and its 2'-methylphenylalanine-containing analog can be achieved using standard Fmoc-based solid-phase peptide synthesis.[4][9][10]
Step-by-Step Protocol for Peptide Synthesis:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[9][10]
-
Amino Acid Coupling:
-
For standard amino acids: In a separate vial, activate 3 equivalents of the Fmoc-protected amino acid with a coupling reagent such as HATU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For this compound: Due to potential steric hindrance from the methyl group, a stronger coupling reagent or a longer coupling time may be necessary. It is advisable to use a coupling reagent known for its efficacy with sterically hindered amino acids, such as COMU or HATU. Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: After coupling, wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[11]
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (MS).[4]
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Competitive Receptor Binding Assay
A competitive binding assay is a robust method to determine the binding affinity of your synthesized peptides.[12] This protocol outlines an ELISA-based competition assay, which is a common and accessible method.[13]
Step-by-Step Protocol for Competitive Binding Assay:
-
Plate Coating: Coat a 96-well plate with the target receptor at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of your test peptides (Peptide-A and Peptide-A-2'MePhe) and a known labeled ligand (e.g., biotinylated or fluorescently tagged) at a constant concentration (typically at or below its Kd).
-
Add the test peptide dilutions and the labeled ligand to the wells and incubate for 2-3 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound peptides and ligands.
-
If using a biotinylated ligand, add streptavidin-HRP conjugate and incubate for 1 hour. Then add a TMB substrate and stop the reaction with sulfuric acid.
-
If using a fluorescently labeled ligand, directly measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Measure the signal (absorbance or fluorescence) in each well.
-
Plot the signal as a function of the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Caption: Principle of a competitive receptor binding assay.
Structural and Mechanistic Insights
The enhanced binding affinity of peptides containing 2'-methylphenylalanine can be attributed to the principle of conformational restriction.
Caption: Conformational restriction by 2'-methylphenylalanine.
As illustrated above, a native phenylalanine residue has a higher degree of rotational freedom. The peptide must adopt a specific "active" conformation to bind to the receptor, which is entropically unfavorable. The 2'-methyl group on 2'-methylphenylalanine sterically clashes with the peptide backbone, restricting the possible conformations of the side chain. This pre-organizes the peptide into a conformation that is closer to the active, receptor-bound state, thereby reducing the entropic penalty of binding and increasing affinity.
Conclusion
The incorporation of this compound into peptides is a promising strategy for enhancing receptor binding affinity. By providing a framework for synthesis, a detailed protocol for comparative binding analysis, and insights into the underlying structural mechanisms, this guide equips researchers with the tools to effectively evaluate the potential of this and other unnatural amino acids in their drug discovery programs. The principles of conformational restriction and enhanced hydrophobic interactions are key considerations in modern peptide design, and their application through the use of modified amino acids will continue to drive the development of next-generation peptide therapeutics.
References
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Mercurio, F. A., & Leone, M. (2024). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. International Journal of Molecular Sciences, 25(23), 12922. [Link]
-
Singh, Y. P., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]
- (2025). Use of Unnatural Amino Acids to Probe Structure–Activity Relationships and Mode-of-Action of Antimicrobial Peptides.
- Balachandra, C. (2015).
- (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
- (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
- (2023). Structure–activity relationships of antibacterial peptides. PubMed Central.
- (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
- (n.d.). Fmoc-2,4-dimethyl-dl-phenylalanine. Sigma-Aldrich.
- (n.d.). N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine. Advanced ChemBlocks.
- (2019). Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. ACS Omega.
- (n.d.).
- (2025). Optimizing Peptide Synthesis with Fmoc-N-methyl-D-phenylalanine: A Buyer's Guide.
- (n.d.). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity.
- (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers.
- (n.d.). Fmoc-2-methyl-L-phenylalanine. Chem-Impex.
- (n.d.). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. PubMed.
- (n.d.). N-Fmoc-2,4-dimethyl-L-phenylalanine. Advanced ChemBlocks.
- (n.d.). Structural basis for bifunctional peptide recognition at human δ-Opioid receptor. PubMed Central.
- (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- (n.d.). Conformational Features Responsible for the Binding of Cyclic Analogues of Enkephalin to Opioid Receptors. III. Probable Binding Conformations of Mu-Agonists With Phenylalanine in Position 3. PubMed.
- (n.d.). N-Methyl amino acids. Aapptec Peptides.
- (n.d.).
- (2022). Physicochemical Heuristics for Identifying High Fidelity, Near-Native Structural Models of Peptide/MHC Complexes.
- (n.d.). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed.
- (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed.
- (n.d.). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. PubMed Central.
- (n.d.). Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity.
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A Comparative Guide to Assessing the Purity of Synthetic Peptides: Evaluating Established Methods and the Potential of Novel Chiral Reagents
For researchers, scientists, and professionals in drug development, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock of reliable experimental data and therapeutic efficacy. Impurities, which can include truncated sequences, deletion sequences, or enantiomeric contaminants, can drastically alter the biological activity and immunogenicity of a peptide, leading to misleading research outcomes and potential safety concerns in clinical applications.[1] This guide provides an in-depth comparison of established methodologies for assessing peptide purity and explores the prospective application of novel chiral reagents, such as DL-N-FMOC-2'-methylphenylalanine, in enhancing the resolution of enantiomeric impurities.
The Imperative of Peptide Purity
The synthesis of peptides, predominantly through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry, is a stepwise process where each coupling and deprotection cycle carries a risk of generating impurities.[2][3] While a standard amino acid coupling cycle should exceed 99% efficiency, the cumulative effect over the synthesis of a long peptide can lead to a significant presence of closely related impurities in the crude product.[4] Therefore, robust analytical techniques are essential to not only quantify the purity of the final product but also to identify and characterize the nature of any contaminants.
The gold standard for peptide purity analysis is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5][6][7] This combination provides high-resolution separation of the target peptide from its impurities and confirms the molecular identity of each component.[7]
Established Methodologies for Peptide Purity Assessment
RP-HPLC is the primary workhorse for peptide purity analysis.[8][9] It separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase, typically a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).[8][10] A pure peptide should ideally present as a single, sharp peak in the chromatogram.[11] The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks detected at a specific wavelength (typically 210-230 nm, where the peptide bond absorbs).[4][12]
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by measuring its molecular weight with high accuracy.[7][13] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with HPLC (LC-MS) to provide mass data for each separated peak, enabling the identification of impurities such as truncated or modified sequences.[5][8]
A critical aspect of peptide purity that is often overlooked by standard RP-HPLC is the presence of D-amino acid isomers in a peptide that should exclusively contain L-amino acids.[14] Racemization can occur during amino acid activation in SPPS, leading to the incorporation of D-isomers.[14] Since D- and L-enantiomers have identical physical-chemical properties, they are not resolved by standard RP-HPLC.[14]
Determining enantiomeric purity requires specialized chiral analytical methods. A common approach involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent to form diastereomers that can then be separated and quantified by chiral chromatography (either gas or liquid chromatography).[15][16][17]
Comparative Analysis of Purity Assessment Methods
| Method | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC | Separation based on hydrophobicity.[9] | Purity percentage based on peak area, retention time.[11] | High resolution, robust, widely available.[5][6] | Does not resolve enantiomers, can be challenging to separate co-eluting impurities.[14] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio.[13] | Molecular weight confirmation of the main peptide and impurities.[7] | High sensitivity and accuracy, provides structural information.[5][13] | Cannot differentiate isomers with the same mass.[18][19] |
| LC-MS | Combination of HPLC separation and MS detection.[20] | Purity, molecular weight, and identification of impurities in a single run. | Comprehensive analysis, high confidence in peak identification.[20] | Complexity of data analysis, potential for ion suppression. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase or chiral derivatizing agents.[15][16] | Enantiomeric excess (e.e.) or percentage of D-isomer impurity.[15] | Essential for determining stereochemical purity, critical for therapeutic peptides.[14] | Often requires peptide hydrolysis and derivatization, can be time-consuming.[15][16] |
A Novel Approach: this compound as a Chiral Derivatizing Agent
While not a standard reagent for this purpose, the structure of this compound suggests its potential as a novel chiral derivatizing agent for the determination of enantiomeric purity. The presence of a chiral center at the alpha-carbon and the reactive N-Fmoc group could, in principle, be utilized in a derivatization reaction with the amino acids obtained from peptide hydrolysis.
The rationale is as follows: reacting the hydrolyzed amino acid mixture (containing both L- and any contaminating D-isomers) with a single enantiomer of a chiral derivatizing agent (e.g., L-N-FMOC-2'-methylphenylalanine) would produce diastereomeric pairs. These diastereomers, having different physical properties, could then be separated and quantified using standard RP-HPLC.
Experimental Workflow: Comparative Assessment of Peptide Purity
The following diagram illustrates a comprehensive workflow for assessing peptide purity, incorporating both established methods and a proposed experimental arm for evaluating a novel chiral derivatizing agent.
Caption: Workflow for peptide purity assessment.
Detailed Experimental Protocols
Protocol 1: Standard RP-HPLC and MS Analysis
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
MS Conditions (LC-MS):
-
Ionization Source: Electrospray Ionization (ESI).[5]
-
Analysis Mode: Positive ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential impurities.
-
-
Data Analysis: Integrate the peak areas in the HPLC chromatogram to determine the percentage purity.[12] Correlate the peaks with the mass spectra to identify the main product and impurities.
Protocol 2: Proposed Chiral Analysis using a Novel Derivatizing Agent
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in 1 mL of water.
-
-
Derivatization:
-
To the amino acid hydrolysate, add a solution of L-N-FMOC-2'-methylphenylalanine in a suitable organic solvent (e.g., acetonitrile) in slight molar excess.
-
Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction and prepare the sample for HPLC analysis.
-
-
HPLC Analysis of Diastereomers:
-
Use the same RP-HPLC conditions as described in Protocol 1.
-
The diastereomeric derivatives of the D- and L-amino acids should exhibit different retention times, allowing for their separation and quantification.
-
-
Comparison: Compare the results with those obtained from a standard chiral GC-MS analysis of the same hydrolysate to validate the performance of the novel derivatizing agent.
Conclusion and Future Outlook
The assessment of synthetic peptide purity is a multi-faceted process that requires a combination of orthogonal analytical techniques. While RP-HPLC and MS remain the cornerstones of purity and identity testing, the determination of enantiomeric purity is equally critical for ensuring the safety and efficacy of therapeutic peptides.
The exploration of novel chiral derivatizing agents, such as this compound, represents an exciting avenue for advancing analytical capabilities in this field. A successful derivatization strategy using this reagent could offer a convenient and cost-effective method for determining enantiomeric purity using standard laboratory equipment. Further research is warranted to optimize the derivatization reaction and validate its performance against established methods. By embracing both time-tested techniques and innovative approaches, the scientific community can continue to ensure the highest standards of quality for synthetic peptides in research and medicine.
References
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society.
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs.
- MS Peptide Purity Analysis - Cre
- Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide - PekCura Labs.
- Peptide Purification and Product Analysis - AltaBioscience.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
- HPLC Analysis Methods for Peptide Characterization | Labor
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs.
- RP-HPLC Peptide Purity Analysis - Cre
- New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
- Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consider
- How can I check the purity level of a peptide in a synthesized powder besides a BCA test?.
- Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers - PurityChems.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Learn important facts about Peptide Quality & Purity.
- Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores | Journal of the American Chemical Society.
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Fmoc Amino Acids for SPPS - AltaBioscience.
Sources
- 1. puritychems.com [puritychems.com]
- 2. ajpamc.com [ajpamc.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pekcuralabs.com [pekcuralabs.com]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biovera.com.au [biovera.com.au]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 16. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. polypeptide.com [polypeptide.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jpt.com [jpt.com]
A Comparative Guide to Enhancing Peptide Properties: DL-N-FMOC-2'-Methylphenylalanine vs. Other Unnatural Amino Acids
Introduction: Beyond Nature's Blueprint
In the quest for novel therapeutics, peptides offer a compelling balance of high specificity and low toxicity. However, their natural counterparts are often hampered by significant limitations, including rapid degradation by proteases and conformational flexibility that can lead to poor receptor affinity.[1][2] To overcome these hurdles, medicinal chemists are increasingly turning to unnatural amino acids (UAAs), which are non-proteinogenic building blocks that can be incorporated into peptide sequences to bestow enhanced drug-like properties.[3][4][5] The strategic introduction of UAAs can profoundly alter a peptide's pharmacological profile, improving its stability, bioavailability, and target selectivity.[1][6][7]
This guide provides an in-depth comparison of DL-N-FMOC-2'-Methylphenylalanine, a sterically hindered UAA, against other classes of non-canonical amino acids. We will explore the mechanistic basis for their effects on peptide properties, supported by experimental data and detailed protocols to empower researchers in their peptide design and drug development endeavors.
Featured Amino Acid: this compound
This compound is a derivative of phenylalanine featuring a methyl group at the ortho (2') position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it ready for use in standard solid-phase peptide synthesis (SPPS).[8][9] The key to its utility lies in the steric bulk introduced by the 2'-methyl group.
Core Properties and Rationale for Use:
| Property | Description | Mechanistic Rationale |
| Chemical Structure | Fmoc-protected Phenylalanine with a methyl group at the 2' (ortho) position of the phenyl ring. | The Fmoc group is a standard protecting group for SPPS. The 2'-methyl group is the key functional modification. |
| Primary Effect | Introduces significant steric hindrance around the side chain and adjacent peptide backbone. | The ortho-methyl group restricts the free rotation of the Cα-Cβ and Cβ-Cγ bonds of the side chain. |
| Key Application | Enhancing proteolytic stability and inducing specific conformational constraints. | The steric bulk can physically block the approach of proteolytic enzymes and lock the peptide into a bioactive conformation.[8][10] |
The introduction of this single methyl group can have a dramatic impact on a peptide's behavior. By constraining the side chain's rotational freedom, it can pre-organize the peptide into a conformation that is more favorable for receptor binding, potentially increasing affinity and specificity.[10][11] Furthermore, this steric shield can effectively guard the adjacent peptide bonds from enzymatic cleavage, a primary route of degradation for therapeutic peptides.[12][13]
Comparative Analysis with Other Key Unnatural Amino Acids
While 2'-Methylphenylalanine is a powerful tool, the ideal UAA depends on the specific goals of the peptide design. The choice between different modifications is a critical strategic decision. Below, we compare its effects to those of other widely used phenylalanine derivatives and UAAs.
Table 1: Comparative Impact of Phenylalanine Modifications on Peptide Properties
| Unnatural Amino Acid | Primary Structural Effect | Impact on Proteolytic Stability | Impact on Conformation | Potential Effect on Receptor Binding |
| 2'-Methylphenylalanine | Side-chain steric hindrance | High . Shields adjacent peptide bonds from enzymatic attack.[10] | Constrains side-chain rotamers (χ1, χ2 angles), influencing backbone geometry. | Can increase affinity by locking the peptide into a bioactive conformation. |
| N-Methylphenylalanine | Backbone N-alkylation | Very High . Removes the amide proton, preventing protease recognition and hydrogen bonding.[14] | Increases backbone flexibility in some contexts but can also favor specific cis/trans amide bond isomers. | May decrease affinity if the N-H bond is a critical hydrogen bond donor for receptor interaction. |
| α-Methylphenylalanine | Backbone Cα-alkylation | High . Steric hindrance at the α-carbon restricts protease access.[10] | Severely restricts backbone dihedral angles (φ, ψ), strongly promoting helical or turn structures.[15] | Can significantly increase affinity by reducing the entropic penalty of binding. |
| D-Phenylalanine | Inversion of stereochemistry (L to D) | Very High . Peptides containing D-amino acids are not recognized by most L-specific proteases.[16] | Can induce β-turns and alter the global fold of the peptide. | Can enhance or disrupt binding depending on the required stereochemistry at that position. |
| 4-tert-Butylphenylalanine | Large, hydrophobic side-chain | Moderate . The bulky group can provide some steric shielding. | Enhances hydrophobicity and can disrupt peptide aggregation. | Can improve binding through enhanced hydrophobic interactions with the receptor pocket. |
| β-Phenylalanine | Backbone homologation (extra CH2) | Exceptional . Fundamentally alters the peptide backbone, rendering it completely resistant to standard proteases.[13] | Induces novel secondary structures (e.g., β-peptide helices) distinct from α-peptides. | Requires complete redesign of the peptide as the pharmacophore geometry is significantly altered. |
Visualization of Key Concepts
Diagram 1: UAA Selection Pathway
This diagram illustrates a logical decision-making process for selecting an appropriate UAA based on the desired therapeutic outcome.
Caption: Workflow for synthesis and evaluation of UAA-containing peptides.
Experimental Protocols
The successful incorporation and evaluation of UAAs rely on robust and optimized experimental procedures. The following protocols provide detailed, self-validating methodologies.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2'-Methylphenylalanine
The primary challenge when incorporating 2'-Methylphenylalanine is its steric bulk, which can hinder coupling efficiency. This protocol is optimized to overcome this challenge. [17] Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including Fmoc-DL-2'-Methylphenylalanine
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. [17]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard Amino Acid): a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF. b. Add 8 equivalents of DIEA to activate the mixture. c. Add the activated amino acid solution to the resin and couple for 1-2 hours. d. Confirm complete coupling with a negative Kaiser test.
-
Coupling of Fmoc-DL-2'-Methylphenylalanine (Sterically Hindered): a. Rationale: The steric hindrance necessitates a more potent coupling reagent and extended reaction time to achieve high coupling efficiency. [18] b. In a separate vial, dissolve 4 equivalents of Fmoc-DL-2'-Methylphenylalanine and 3.9 equivalents of HATU in DMF. c. Add 8 equivalents of DIEA and allow the mixture to pre-activate for 5-10 minutes. d. Add the activated solution to the resin and extend the coupling time to 4-6 hours, or overnight if necessary. e. Self-Validation: Perform a Kaiser test. If positive (incomplete coupling), perform a second coupling (double coupling) with a fresh solution of activated amino acid.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After final Fmoc deprotection, wash the resin with DCM and dry. Add the TFA cleavage cocktail and react for 2-3 hours. [19]7. Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC). [19]8. Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC. [20][21]
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol provides a method to compare the stability of a UAA-containing peptide against its native counterpart in the presence of a protease or serum. [16][22] Materials:
-
Test peptide (containing 2'-Me-Phe) and control peptide (native sequence)
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 0.1% TFA
-
Incubator at 37°C
-
RP-HPLC system
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the test and control peptides in PBS.
-
Reaction Setup: a. In separate microcentrifuge tubes, add 90 µL of pre-warmed human serum or protease solution. b. To initiate the reaction, add 10 µL of the respective peptide stock solution to each tube. c. A "time zero" (T0) sample is prepared by adding 10 µL of peptide stock to 90 µL of quenching solution, followed by 90 µL of the serum/protease solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from the reaction mixture and immediately quench it by adding it to the quenching solution to precipitate proteins and stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant containing the peptide to an HPLC vial.
-
HPLC Analysis: a. Analyze each sample by RP-HPLC, monitoring the peak area of the intact peptide at a specific wavelength (e.g., 220 nm). b. The percentage of remaining peptide at each time point is calculated relative to the T0 sample peak area.
-
Data Analysis: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) for both the test and control peptides. A significant increase in the t½ for the UAA-containing peptide demonstrates enhanced proteolytic stability. [12]
Protocol 3: Competitive Receptor Binding Assay
This protocol outlines a general method to determine the binding affinity (IC50 or Ki) of the modified peptides. [23] Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor
-
Unlabeled test and control peptides at various concentrations
-
Assay buffer
-
Filtration apparatus (for radioligand assays) or plate reader (for fluorescence assays)
Procedure:
-
Assay Preparation: Prepare a series of dilutions of the unlabeled test and control peptides.
-
Binding Reaction: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: a. For radioligand assays, rapidly filter the mixture through a glass fiber filter. The receptor-bound radioligand is retained on the filter. b. For fluorescence-based assays (e.g., fluorescence polarization), no separation step is needed.
-
Quantification: a. Measure the radioactivity on the filters using a scintillation counter. b. Measure the fluorescence signal using a plate reader.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding). The IC50 value is inversely proportional to the binding affinity. A lower IC50 value for the UAA-containing peptide indicates higher binding affinity.
Conclusion
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. [1]this compound offers a compelling strategy for enhancing peptide performance by introducing localized steric hindrance that can simultaneously improve proteolytic stability and enforce a bioactive conformation. However, it is one of many tools available to the peptide chemist. A rational approach to peptide design involves a careful comparison of different UAAs, considering how their unique structural modifications—be it side-chain, backbone, or stereochemical changes—align with the desired therapeutic profile. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions to engineer next-generation peptide therapeutics with superior stability, affinity, and efficacy.
References
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link] [7]38. National Center for Biotechnology Information. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]
-
AAPPTec. (n.d.). N-Methyl amino acids. AAPPTec. [Link] [14]42. PubMed. (n.d.). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsra.net [ijsra.net]
- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of DL-N-FMOC-2'-METHYLPHENYLALANINE and Associated Waste
This document provides a detailed protocol for the proper disposal of DL-N-FMOC-2'-METHYLPHENYLALANINE (CAS: 135944-06-8), a derivative of phenylalanine commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established best practices for laboratory chemical waste management and data from structurally similar compounds.
Section 1: Hazard Assessment and Essential Precautions
While a comprehensive, officially classified Safety Data Sheet (SDS) with detailed hazard statements for this compound is not consistently available, a conservative approach is mandated.[1] Based on data from analogous Fmoc-protected amino acids, this compound should be handled as a potentially hazardous substance.[2][3] The primary risks are associated with irritation upon contact or inhalation.
The core principle guiding the handling of this compound is the avoidance of exposure. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[3]
Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation.[3][4] | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2][5] |
| Eye Contact | May cause serious eye irritation.[3][4] | Safety glasses with side-shields or chemical safety goggles are mandatory.[5] |
| Inhalation | Inhalation of dust may cause respiratory irritation.[3][4] | Avoid dust formation.[6] Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust generation is unavoidable.[2] |
| Ingestion | May be harmful if swallowed.[2][3] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
Section 2: The Cardinal Rule of Disposal: Treat as Hazardous Waste
Under no circumstances should this compound or any materials contaminated with it be disposed of in regular trash or flushed down the drain.[2][3][7] Doing so can lead to environmental contamination and places your institution at risk of significant legal and financial penalties under regulations such as the Resource Conservation and Recovery Act (RCRA).[8]
All waste streams generated from the use of this compound must be collected, labeled, and disposed of through your institution's licensed hazardous waste management program, coordinated by the Environmental Health and Safety (EHS) department.
Section 3: Step-by-Step Disposal Protocols
The proper disposal method depends on the form of the waste. The following protocols outline the procedures for the three most common waste streams.
Protocol 3.1: Unused or Expired Solid Compound
-
Containerization: Place the solid this compound waste into a container that is durable, chemically compatible, and can be securely sealed to prevent leaks or spills. Polyethylene containers are generally preferred.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full, unambiguous chemical name: "This compound ".[3][10] The label should also include the date when the first particle of waste was added to the container (the accumulation start date).
-
Storage: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of generation and under the control of laboratory personnel.[8] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[5]
Protocol 3.2: Contaminated Laboratory Materials
This category includes items that have come into direct contact with this compound.
-
Disposable Labware (e.g., pipette tips, weighing papers, gloves):
-
Collect all contaminated disposable items in a dedicated hazardous waste container, typically a lined box or a designated plastic container.
-
Label the container as "Hazardous Waste - Solid Lab Debris contaminated with this compound ".
-
When not in use, keep the container closed. Store it in the SAA.
-
-
Non-disposable Labware (e.g., glassware):
-
Decontamination: Before washing, glassware must be decontaminated. Rinse the glassware with a suitable solvent, such as ethanol or isopropanol, to dissolve any residual compound.[2]
-
Collect Rinsate: This solvent rinsate is now considered hazardous liquid waste. It must be collected in a designated hazardous waste container (see Protocol 3.3). Do not pour the rinsate down the drain. [2]
-
Final Cleaning: After decontamination and collection of the rinsate, the glassware can be washed according to standard laboratory procedures.
-
Protocol 3.3: Liquid Waste from Fmoc Deprotection
The process of removing the Fmoc protecting group, typically during solid-phase peptide synthesis (SPPS), generates a particularly hazardous liquid waste stream. This is because the reagents used, commonly a 20-50% solution of piperidine in N,N-Dimethylformamide (DMF), are themselves hazardous, and the process creates a dibenzofulvene-piperidine adduct.[11][12]
-
Collection: Collect all liquid waste from the deprotection reaction and subsequent resin washing steps into a dedicated, sealed, and properly vented hazardous waste container (a solvent safety can is often appropriate).
-
Labeling: The waste container must be labeled "Hazardous Waste ". The label must list all constituents, for example: "N,N-Dimethylformamide (DMF), Piperidine, Dibenzofulvene-piperidine adduct ".[3]
-
Storage: Keep the container tightly closed when not actively adding waste.[9] Store it in the SAA within a secondary containment tray to mitigate potential spills.[3]
-
Disposal Request: When the container is full or approaches the storage time limit (typically 6-12 months, check with your EHS), contact your institution's EHS department for pickup.[8][9] Do not mix this waste with other waste streams unless explicitly approved by EHS.[3]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from using this compound.
Caption: Workflow for the segregation and disposal of waste from this compound.
Section 5: References
-
Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
BenchChem (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
-
Laboratory Waste Guide (2025). Laboratory Waste Guide 2025.
-
ChemicalBook (2022). This compound - Safety Data Sheet.
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
-
Laboratory Waste Management (2019). Laboratory Waste Management: The New Regulations.
-
American Chemical Society. Regulation of Laboratory Waste.
-
Chemica Magazine (2025). The Chemical Properties and Applications of Fmoc-D-2-Methylphenylalanine.
-
PubChem. Fmoc-4-(2-methylphenyl)-DL-phenylalanine.
-
Fisher Scientific (2024). SAFETY DATA SHEET - N-Fmoc-N-methyl-L-phenylalanine.
-
Sigma-Aldrich (2025). SAFETY DATA SHEET.
-
United States Biological (N.D.). MSDS - Safety Data Sheet.
-
Ghasemzadeh, M. A., & Moghimi, S. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
-
Sigma-Aldrich (2024). SAFETY DATA SHEET - L-Phenylalanine.
-
BenchChem (2025). Proper Disposal of Fmoc-L-3-Trifluoromethylphenylalanine: A Comprehensive Guide.
-
Advanced ChemBlocks. N-Fmoc-2-Methyl-a-methyl-DL-phenylalanine.
-
PubChem. (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH).
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
-
Cambridge Isotope Laboratories. L-Phenylalanine-N-Fmoc (ring-D₅, 98%).
-
Sigma-Aldrich (2024). SAFETY DATA SHEET - (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
-
Fisher Scientific (2025). SAFETY DATA SHEET - 7-(Fmoc-amino)heptanoic acid.
-
ResearchGate (2000). (PDF) Methods for Removing the Fmoc Group.
-
Springer Nature Experiments. Methods for Removing the Fmoc Group.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. medlabmag.com [medlabmag.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Navigating the Safe Handling of DL-N-FMOC-2'-METHYLPHENYLALANINE: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the meticulous handling of specialized reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the use of DL-N-FMOC-2'-METHYLPHENYLALANINE, a key building block in the synthesis of novel peptides. By moving beyond a simple checklist, we will delve into the rationale behind each procedural step, fostering a culture of safety and scientific integrity in your laboratory.
Core Principles of Safe Handling
The primary routes of exposure to powdered chemicals like this compound are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common, but still possible, route of exposure. A thorough understanding of these risks informs the selection and proper use of PPE.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Protects against airborne dust particles and accidental splashes of solvents used to dissolve the compound. |
| Skin/Body | Laboratory coat and full-length pants | Prevents contact of the chemical with skin and personal clothing. |
| Hands | Nitrile gloves | Provides a barrier against direct skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions. |
| Respiratory | N95 or P100 respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles. |
Operational Workflow for Safe Handling
The following step-by-step guide details the safe handling of this compound from receipt to disposal.
Figure 1: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for contaminated materials.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety goggles. If there is a significant splash risk, use a full-face shield in addition to goggles.
-
Don nitrile gloves. For handling larger quantities of the powder, consider wearing two pairs of gloves (double-gloving).
-
If working outside of a fume hood is unavoidable, a properly fitted N95 or P100 respirator is mandatory.
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.
-
Before opening the container, gently tap it on the benchtop to settle the powder.
-
Use a clean spatula to carefully transfer the desired amount of the compound to a tared weighing vessel. Avoid scooping in a manner that creates airborne dust.
-
For dissolution, add the solvent to the solid slowly to prevent splashing.
-
-
Decontamination and Doffing PPE :
-
After handling is complete, decontaminate the work surface with an appropriate solvent and wipe it down.
-
Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the gloves.
-
Dispose of gloves in the designated chemical waste container.
-
Remove your laboratory coat and safety glasses.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory environment and complying with regulations.
-
Solid Waste : All disposable items that have come into contact with the compound, such as weigh boats, contaminated paper towels, and gloves, should be placed in a clearly labeled solid chemical waste container.
-
Liquid Waste : Solutions containing this compound should be disposed of in a designated liquid chemical waste container. Do not pour chemical waste down the drain. Follow your institution's specific guidelines for chemical waste disposal.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
PubChem. 4-Methyl-D-phenylalanine, N-FMOC protected. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
